molecular formula C14H19NO4 B066667 Alachlor OA CAS No. 171262-17-2

Alachlor OA

Cat. No.: B066667
CAS No.: 171262-17-2
M. Wt: 265.3 g/mol
InChI Key: MHCYOELBTPOBIU-UHFFFAOYSA-N
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Description

Alachlor OA is a key aniline metabolite of the widely used chloroacetanilide herbicide, Alachlor. This high-purity reference standard is essential for researchers conducting environmental monitoring, toxicological studies, and investigating the environmental fate and metabolic pathways of herbicides. Its primary research value lies in its role as a definitive biomarker for Alachlor degradation and exposure, enabling precise quantification in complex matrices such as soil, water, and biological samples. The formation of Alachlor OA occurs via the oxidative breakdown of the parent compound, and its persistence is a critical factor in assessing long-term environmental impact and groundwater contamination risks. Researchers utilize this metabolite in advanced analytical methods, including LC-MS/MS and GC-MS, to develop sensitive and specific assays for ecological risk assessment and regulatory compliance. By studying Alachlor OA, scientists can gain deeper insights into the biodegradation mechanisms of chloroacetanilide herbicides, their potential ecotoxicological effects on non-target organisms, and the overall sustainability of agricultural practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCYOELBTPOBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037486
Record name 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171262-17-2
Record name Alachlor OA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171262-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Alachlor OA Formation from Alachlor in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the biogeochemical mechanisms, kinetics, and analytical protocols governing the formation of Alachlor Oxanilic Acid (Alachlor OA) from the parent herbicide Alachlor in soil matrices. Alachlor OA (sodium 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoacetate) represents a significant polar metabolite, frequently detected in groundwater due to its high aqueous solubility and low soil sorption coefficient (


).

The formation of OA is primarily driven by microbial metabolism via the Glutathione S-Transferase (GST) pathway, diverging from the formation of Alachlor Ethane Sulfonic Acid (ESA). Understanding this bifurcation is critical for predicting environmental fate and conducting regulatory risk assessments.

Part 1: Mechanistic Pathways of Degradation

The degradation of Alachlor in soil is not a simple hydrolysis but a complex, enzymatically mediated process.[1] While abiotic hydrolysis plays a minor role, the dominant pathway involves microbial conjugation with glutathione (GSH).[1]

The Glutathione S-Transferase (GST) Pathway

The transformation initiates with the nucleophilic displacement of the chlorine atom on the alachlor acetamide moiety by glutathione, catalyzed by cytosolic GST enzymes found in soil bacteria (e.g., Pseudomonas, Streptomycetes) and fungi.[1]

  • Conjugation: Alachlor reacts with GSH to form the Alachlor-GSH conjugate .

  • Catabolism: Peptidases cleave the glutamate and glycine residues, yielding the Alachlor-Cysteine conjugate .

  • Bifurcation (The Critical Step):

    • Pathway A (ESA Formation): The cysteine conjugate is metabolized to a thiol intermediate, which is rapidly oxidized to the sulfonic acid (ESA).

    • Pathway B (OA Formation): The conjugate undergoes oxidative transamination or cleavage, leading to the formation of the oxanilic acid derivative. This step is rate-limiting and generally yields lower concentrations of OA compared to ESA in aerobic conditions.

Pathway Visualization

The following diagram illustrates the divergence of Alachlor into its two primary acidic metabolites.

AlachlorDegradation cluster_legend Legend Alachlor Alachlor (Parent) GSH_Conj Alachlor-GSH Conjugate Alachlor->GSH_Conj Glutathione S-Transferase (Microbial/Plant) Cys_Conj Alachlor-Cysteine Conjugate GSH_Conj->Cys_Conj Peptidase Cleavage Thiol Thiol Intermediate Cys_Conj->Thiol C-S Lyase OA Alachlor OA (Oxanilic Acid) Cys_Conj->OA Oxidative Deamination & Hydrolysis ESA Alachlor ESA (Ethane Sulfonic Acid) Thiol->ESA Oxidation (Aerobic) key1 Blue: Parent Compound key2 Green: Major Metabolite (ESA) key3 Red: Target Metabolite (OA)

Figure 1: Biotransformation pathway of Alachlor in soil, highlighting the divergence of ESA and OA metabolites via the glutathione conjugate intermediate.[1]

Part 2: Environmental Kinetics

Unlike the parent compound, which sorbs moderately to soil organic matter, Alachlor OA is highly polar. This fundamental difference dictates its environmental behavior.

Formation Kinetics

The formation of OA follows pseudo-first-order kinetics in most agricultural soils.

ParameterAlachlor (Parent)Alachlor OA (Metabolite)Notes
Soil Half-life (

)
6 – 15 days (Aerobic)Stable / PersistentOA accumulates as parent degrades.
Sorption (

)
43 – 209 mL/g20 – 50 mL/gLow

indicates high leaching potential.
Redox Sensitivity Degrades faster in AnaerobicFormation suppressed in AnaerobicOA formation requires oxidative steps.
Yield Ratio (ESA:OA) N/A~2:1 to 4:1ESA is thermodynamically favored in many soils.
Factors Influencing OA Production
  • Soil Moisture: High moisture (60-80% field capacity) enhances microbial activity, accelerating the initial GST conjugation.

  • Organic Matter: High organic matter facilitates cometabolism but may retard the bioavailability of the parent compound for degradation.

  • Depth Profile: OA formation is highest in the topsoil (0-30 cm) where microbial biomass is densest. However, due to high mobility, OA is frequently detected in sub-soil and aquifers where it does not degrade further.

Part 3: Experimental Protocols

Soil Incubation Workflow

To replicate environmental formation in the lab, use the following self-validating protocol.

Materials:

  • Sieved agricultural soil (2 mm mesh).

  • 
    C-labeled Alachlor (optional for mass balance, recommended).
    
  • Incubation flasks with biometer traps (KOH) to capture mineralized CO

    
    .
    

Step-by-Step Protocol:

  • Acclimatization: Pre-incubate soil at 40% Maximum Water Holding Capacity (MWHC) for 7 days at 20°C to stabilize microbial populations.

  • Dosing: Treat soil with Alachlor at a field-relevant concentration (e.g., 1-2 mg/kg). Use acetone as a carrier solvent and evaporate to ensure uniform coating.

  • Incubation: Maintain at 20°C in the dark. Adjust moisture weekly by weight.

  • Sampling: Harvest sacrificial vessels at days 0, 3, 7, 14, 30, 60, and 90.

  • Extraction:

    • Add 20 mL Methanol:Water (80:20 v/v) to 10 g soil.

    • Shake vigorously for 60 mins (250 rpm).

    • Centrifuge at 3500 rpm for 15 mins.

    • Validation: Repeat extraction twice. Combine supernatants. Recovery should be >90%.

Analytical Methodology (LC-MS/MS)

Detection of OA requires separating it from the highly abundant ESA and the parent.

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).

MS/MS Transitions (ESI Negative Mode): Alachlor OA ionizes best in negative mode due to the carboxylic acid group.

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Alachlor OA 278.1206.1160.115 - 25
Alachlor ESA 314.1121.080.020 - 30
Alachlor-d13 (IS) 282.2210.2--15

Note: The precursor for OA corresponds to the deprotonated molecular ion [M-H]


.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_QA QA/QC Checkpoints Soil Soil Sample (10g) Extract Extraction MeOH:H2O (80:20) Soil->Extract Centrifuge Centrifugation 3500 rpm Extract->Centrifuge Extract->Centrifuge Spike IS (Alachlor-d13) SPE SPE Cleanup (Oasis HLB) Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS (ESI Negative) Evap->LCMS Data Quantification (MRM Mode) LCMS->Data

Figure 2: Optimized analytical workflow for the extraction and quantification of Alachlor OA from soil matrices.

References

  • USDA Agricultural Research Service. (2004). Alachlor Biotransformation and Sorption in Soil from Two Soybean Tillage Systems. Retrieved from

  • ResearchGate. (2010). Formation and Transport of Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. Retrieved from

  • Eawag Biocatalysis/Biodegradation Database. (2024). Alachlor Degradation Pathway. Retrieved from

  • MDPI. (2019). Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. Retrieved from

  • USGS. (2002). Pesticides and Pesticide Degradates in the East Fork Little Miami River and William H. Harsha Lake. Retrieved from

Sources

Microbial Fate and Degradation Pathways of Alachlor Oxanilic Acid (OA)

[1]

Executive Summary

Alachlor Oxanilic Acid (OA) (also referred to as Alachlor OXA) represents a critical "terminal" metabolite in the biodegradation of the herbicide Alachlor. Unlike the parent compound, which is susceptible to initial hydrolytic and oxidative breakdown, Alachlor OA is characterized by high aqueous solubility and significant recalcitrance in soil environments.

This guide delineates the biochemical trajectory from Alachlor to Alachlor OA via the Glutathione S-Transferase (GST) pathway and analyzes the specific microbial constraints that prevent its rapid mineralization. It further details the advanced enzymatic systems—primarily fungal lignolytic enzymes—required to breach this metabolic dead-end and achieve ring cleavage.

Chemical Context & Stability

To understand the degradation of Alachlor OA, one must first understand its structural origin. Alachlor OA is not formed through simple hydrolysis but through a complex conjugation-oxidation sequence.

  • Parent Compound: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)[1][2]

  • Target Metabolite: Alachlor OA ([(2,6-diethylphenyl)(methoxymethyl)amino]oxoacetic acid)[3]

  • Stability Factor: The transition from a chloroacetamide to an oxanilic acid moiety significantly increases polarity (reducing sorption to soil organic matter) and removes the electrophilic chlorine handle that microbes typically attack. This results in a compound that is highly mobile in groundwater and resistant to standard bacterial amidases.

The Formation Pathway (The GST Route)

The primary source of Alachlor OA in the environment is the microbial detoxification of Alachlor. This pathway is active in various soil bacteria (e.g., Pseudomonas, Streptomyces) and fungi.

Mechanism of Action[5][6][7]
  • Glutathione Conjugation: The enzyme Glutathione S-Transferase (GST) catalyzes the nucleophilic attack of glutathione (GSH) on the chlorinated carbon of Alachlor, displacing the chlorine atom.

  • Peptide Hydrolysis: The glutamyl and glycinyl residues are sequentially removed by

    
    -glutamyl transpeptidase  and carboxypeptidases , yielding the Alachlor-Cysteine conjugate.
    
  • Branching Fate: The Cysteine conjugate is a pivotal intermediate.

    • Path A (ESA Formation): Oxidation of the sulfur atom leads to Alachlor Ethanesulfonic Acid (ESA).

    • Path B (OA Formation): Oxidative deamination and cleavage of the sulfur-carbon bond (often mediated by C-S lyases or oxidases) yields Alachlor Oxanilic Acid (OA).

Visualization: The Alachlor Detoxification Pathway

The following diagram illustrates the enzymatic cascade leading to the accumulation of Alachlor OA.

AlachlorPathAlachlorAlachlor(Parent)Ala_SGAlachlor-SG ConjugateAlachlor->Ala_SGGlutathione S-Transferase (GST)(-Cl, +GSH)GSHGlutathione (GSH)GSH->Ala_SGAla_CysGlyAlachlor-Cys-GlyAla_SG->Ala_CysGlygamma-Glutamyl TranspeptidaseAla_CysAlachlor-Cysteine(Pivotal Intermediate)Ala_CysGly->Ala_CysCarboxypeptidaseAla_ESAAlachlor ESA(Ethanesulfonic Acid)Ala_Cys->Ala_ESAOxidation (Sulfur retention)Ala_OAAlachlor OA(Oxanilic Acid)Ala_Cys->Ala_OAOxidative Deamination/Lyase(-S group)

Caption: The GST-mediated transformation of Alachlor. Alachlor OA (red outline) represents a stable terminal branch of the cysteine conjugate processing.

Degradation of Alachlor OA: The Mineralization Challenge

While the formation of OA is well-documented, its subsequent degradation is the bottleneck in remediation.

Why is Alachlor OA Recalcitrant?

Standard soil bacteria (e.g., Pseudomonas spp.) capable of degrading the parent Alachlor often fail to metabolize Alachlor OA. The oxanilic acid moiety provides a poor carbon source compared to the parent molecule's alkyl chains. Consequently, OA accumulates in soil pore water.

The Solution: Lignolytic Fungi & Specialized Consortia

Complete mineralization (conversion to CO₂) requires breaking the aromatic ring. This is primarily achieved by white-rot fungi and specific bacterial consortia utilizing non-specific oxidative enzymes.

Key Microbial Players:

  • Phanerochaete chrysosporium (White Rot Fungus): Uses Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) . These enzymes generate free radicals that can attack the recalcitrant aromatic ring of Alachlor OA, leading to ring cleavage.

  • Candida xestobii : A yeast strain shown to co-metabolize chloroacetanilides, potentially degrading the OA structure under nutrient-limiting conditions.

  • Streptomyces sp. LS182 : A bacterial strain capable of extensive metabolism of Alachlor, potentially extending to the mineralization of its polar metabolites via oxidative pathways.

Visualization: Mineralization Workflow

This diagram depicts the theoretical pathway for the destruction of the Alachlor OA molecule by lignolytic enzymes.

MineralizationOAAlachlor OA(Accumulated)RadicalCation RadicalIntermediateOA->RadicalOxidative AttackLiPLignin Peroxidase (LiP)SystemLiP->RadicalRingCleavageRing CleavageProductsRadical->RingCleavageSpontaneous/EnzymaticBreakdownCO2Mineralization(CO2 + H2O)RingCleavage->CO2TCA CycleAssimilation

Caption: Proposed pathway for the mineralization of Alachlor OA by lignolytic fungal enzymes (LiP/MnP).

Experimental Protocols

To study the degradation (or persistence) of Alachlor OA, precise analytical workflows are required. The following protocol outlines the isolation and quantification of OA from soil matrices.

Protocol A: Extraction and Quantification of Alachlor OA

Objective: Quantify Alachlor OA concentrations in soil to determine degradation kinetics (

Reagents:

  • Extraction Solvent: Methanol:Water (80:20 v/v)

  • Internal Standard: Deuterated Alachlor OA (

    
    -Alachlor OA)
    
  • LC Mobile Phases: (A) 0.1% Formic acid in Water; (B) Acetonitrile

Step-by-Step Methodology:

  • Soil Spiking: Inoculate 10g of sieved soil with Alachlor OA standard (final conc. 100

    
    ). Maintain moisture at 40% holding capacity.
    
  • Incubation: Incubate at 25°C in dark. Sample at days 0, 7, 14, 28, 56.

  • Extraction:

    • Add 20 mL Extraction Solvent to soil sample.

    • Shake vigorously for 60 mins (200 rpm).

    • Centrifuge at 4000 x g for 10 mins.

    • Collect supernatant. Repeat extraction once and combine supernatants.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition HLB cartridge (Oasis HLB or equivalent) with MeOH then Water.

    • Load supernatant.

    • Wash with 5% MeOH in water.

    • Elute Alachlor OA with 100% Methanol.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7

      
      ).
      
    • Mode: Negative Electrospray Ionization (ESI-).

    • Transition: Monitor m/z 278

      
       206 (quantifier) and 278 
      
      
      134 (qualifier).
Data Summary: Typical Degradation Metrics

The following table summarizes the persistence of Alachlor OA compared to the parent compound in non-adapted soils.

CompoundSoil Half-Life (

)
Mobility (

)
Primary Fate
Alachlor (Parent) 15 - 30 Days~120 - 190 mL/gBiodegradation to ESA/OA
Alachlor OA 60 - >120 Days~20 - 50 mL/gLeaching to Groundwater
Alachlor ESA >100 Days~10 - 30 mL/gAccumulation / Leaching

References

  • Biodegradation of Alachlor by a Newly Isolated Bacterium. MDPI.

  • Alachlor Biotransformation and Sorption in Soil from Two Soybean Tillage Systems. USDA ARS.

  • Alachlor Degradation Pathway. Eawag-BBD.

  • Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. PubMed.

  • Detection of the herbicide alachlor and its sulfonic acid metabolite in soil. Oregon State University.

Environmental Fate and Transport of Alachlor OA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the environmental fate, transport, and analysis of Alachlor Oxanilic Acid (Alachlor OA) , a primary degradation product of the herbicide Alachlor.

Executive Summary

Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] has historically been a dominant herbicide for corn and soybeans.[1] While the parent compound is regulated strictly due to oncogenic potential (MCL 2.0 µg/L), its environmental footprint is largely defined by its polar metabolites: Alachlor Oxanilic Acid (OA) and Alachlor Ethanesulfonic Acid (ESA) .

Unlike the parent compound, which sorbs moderately to soil and degrades rapidly (half-life ~21 days), Alachlor OA is highly hydrophilic, persistent, and mobile. It frequently penetrates groundwater aquifers where it remains stable for years. This guide details the mechanistic formation, physicochemical transport, and quantification of Alachlor OA, shifting the focus from the parent compound to the actual long-term environmental resident.

Molecular Genesis and Metabolic Pathway

Alachlor OA is not applied directly; it is an "activation-independent" metabolite formed primarily through microbial catabolism in the soil. The transformation involves the displacement of the chlorine atom, a critical step that drastically alters the molecule's polarity and toxicity profile.

Mechanism of Formation

The degradation pathway is mediated by soil microbial enzymes, specifically glutathione S-transferases (GSTs).

  • Conjugation: The chlorine on the alachlor acetamide moiety is displaced by glutathione.

  • Catabolism: The glutathione conjugate is cleaved to a cysteine conjugate.

  • Oxidation/Transamination: The cysteine conjugate is further processed into the terminal metabolites:

    • Alachlor ESA: Formed via oxidation to a sulfonic acid.

    • Alachlor OA: Formed via oxidative deamination to an oxanilic acid.

Degradation Pathway Diagram

AlachlorDegradation Alachlor Alachlor (Parent) [Hydrophobic, Moderate Sorption] GSH_Conj Alachlor-GSH Conjugate [Transient Intermediate] Alachlor->GSH_Conj  GST Enzyme (Microbial)   Cys_Conj Alachlor-Cysteine Conjugate GSH_Conj->Cys_Conj  Peptidase Cleavage   Alachlor_ESA Alachlor ESA (Ethanesulfonic Acid) [High Polarity, Persistent] Cys_Conj->Alachlor_ESA  Oxidation   Alachlor_OA Alachlor OA (Oxanilic Acid) [High Polarity, Mobile] Cys_Conj->Alachlor_OA  Oxidative Deamination  

Figure 1: Metabolic cascade of Alachlor degradation in soil.[2] The pathway bifurcates at the cysteine conjugate stage to form the two stable polar metabolites, ESA and OA.

Physicochemical Profile & Mobility

The shift from Alachlor to Alachlor OA represents a fundamental change in environmental behavior. The introduction of the carboxylic acid group (in OA) increases water solubility and decreases the soil organic carbon sorption coefficient (


), facilitating rapid leaching.
Comparative Properties Table
PropertyAlachlor (Parent)Alachlor OA (Metabolite)Implication
Molecular Weight 269.77 g/mol ~265.30 g/mol Slight reduction; similar steric bulk.
Water Solubility ~240 mg/L> 1000 mg/L (High)OA moves freely with soil pore water.
Log

~2.5 - 3.3 (Moderate)~1.7 - 2.3 (Low)OA has weak affinity for soil organic matter.
Soil Half-life (

)
~15 - 21 days> 200 days (Aquifer)Parent degrades quickly; OA persists.
Groundwater Presence Occasional/LowFrequent/HighOA is the primary marker of past contamination.
Transport Dynamics
  • Leaching: Due to its low

    
     (sorption coefficient), Alachlor OA is not retarded by the soil matrix. During precipitation events, it moves vertically through the vadose zone into shallow aquifers.
    
  • Aquifer Stability: Once in groundwater, microbial activity is lower, and the specific enzymes required to degrade the oxanilic acid moiety are often absent. This results in "pseudo-persistence," where the metabolite remains detectable for decades.

Toxicological Context

While Alachlor OA is more persistent, it is generally considered less toxic than the parent compound.

  • Oncogenicity: The parent Alachlor is a B2 probable human carcinogen (nasal turbinate tumors). Alachlor OA lacks the reactive chloroacetanilide moiety responsible for this specific alkylating activity.

  • Regulatory Thresholds:

    • Parent MCL: 2.0 µg/L.

    • Metabolite Guidance: Health-based guidance values for Alachlor OA are significantly higher (e.g., Minnesota Dept. of Health sets chronic guidance at ~50–60 µg/L).

    • Significance: High concentrations of OA in water indicate high historical loading, but do not necessarily trigger the same acute regulatory response as the parent.

Analytical Quantification Framework

Detecting Alachlor OA requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high polarity and thermal instability, which precludes Gas Chromatography (GC) analysis without derivatization.

Protocol Basis: Adapted from EPA Method 535 and USGS Method 0-2134-00 .

Sample Preparation (Solid Phase Extraction)
  • Matrix: Groundwater or Surface Water.[1]

  • Cartridge: Graphitized Carbon Black (e.g., Carbograph/Carbora) is essential. Traditional C18 cartridges often fail to retain the highly polar OA metabolite efficiently.

Step-by-Step Workflow:

  • Conditioning: Flush cartridge with Methanol followed by reagent water.[3]

  • Loading: Pass 250 mL of water sample (buffered to pH 7) through the cartridge.

  • Drying: Dry cartridge under nitrogen (critical to remove residual water that interferes with elution).

  • Elution: Elute with Methanol/Dichloromethane or Methanol/Ammonium Acetate mixture.

  • Concentration: Evaporate to dryness (carefully, avoid overheating) and reconstitute in mobile phase.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water.[3]

    • B: Methanol or Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode is preferred for Oxanilic Acids (COO- formation).

  • MRM Transitions (Alachlor OA):

    • Quantification Ion: 264.1

      
       160.1 
      
      
      
    • Confirmation Ion: 264.1

      
       158.1 
      
      
      
Analytical Workflow Diagram

AnalyticalMethod Sample Water Sample (250 mL) SPE SPE Extraction (Graphitized Carbon) Sample->SPE Load Elution Elution (MeOH/Ammonium Acetate) SPE->Elution Elute LC HPLC Separation (C18 Column) Elution->LC Inject MS MS/MS Detection (ESI Negative Mode) LC->MS Ionize Data Quantification (MRM 264->160) MS->Data Analyze

Figure 2: Analytical workflow for Alachlor OA using EPA Method 535 principles. Carbon-based SPE is critical for recovery.

References

  • U.S. EPA. (2022). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).Link

  • U.S. Geological Survey (USGS). (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. Open-File Report 00-182. Link

  • Minnesota Department of Health. (2018).[4] Alachlor and Alachlor Degradates: Health Based Guidance for Water.[5]Link

  • Potter, T. L., & Carpenter, T. L. (1995). Occurrence of Alachlor Environmental Degradates in Groundwater.[1][6] Environmental Science & Technology.[6]

  • Weed Science Society of America. (2007). Herbicide Handbook: Alachlor.[6]

Sources

Toxicological Profile of Alachlor Oxanilic Acid (AOA): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Alachlor Oxanilic Acid (AOA) , also known as Alachlor OXA, is a primary soil and water metabolite of the chloroacetanilide herbicide Alachlor. While the parent compound (Alachlor) is a regulated B2 probable human carcinogen, AOA represents a distinct toxicological entity.

This guide addresses a critical divergence in safety assessment: Metabolite-Specific Toxicity . Unlike Alachlor, AOA lacks the chlorine moiety required to form the reactive quinone imine intermediates responsible for the parent compound's carcinogenic mechanism. Consequently, AOA exhibits a significantly more favorable safety profile, characterized by higher Reference Doses (RfD) and a lack of genotoxicity.

Key Technical Takeaways:

  • Identity: AOA is the oxanilic acid degradate of Alachlor (CAS: 171262-17-2).[1][2][3]

  • Mechanism: The metabolic conversion to AOA effectively "detoxifies" the parent molecule by preventing the formation of the diethyliminoquinone (DEIQ) metabolite.

  • Detection: Quantified via EPA Method 535 (LC-MS/MS) with high specificity in groundwater matrices.

  • Regulatory Status: Regulated separately or as part of "total chloroacetanilides" with significantly higher health advisory levels (e.g., 100 µg/L) compared to the parent (2 µg/L).

Part 2: Chemical Identity & Physicochemical Properties[4]

Understanding the structural alteration from Alachlor to AOA is prerequisite to understanding the toxicological shift.

PropertyDataRelevance
Chemical Name 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoacetic acidDefines the oxanilic acid moiety.[3]
CAS Number 171262-17-2Unique identifier for regulatory tracking.
Molecular Weight 265.30 g/mol Slightly lower than parent (Alachlor MW: 269.77).
Solubility High (Water)Facilitates leaching into groundwater (aquifer contamination).
Mobility High (

< Parent)
AOA moves rapidly through soil columns, often exceeding parent concentrations in well water.
Persistence HighMore stable in aquatic environments than Alachlor.

Part 3: Toxicodynamics & Mechanism of Action

The Divergence of Toxicity

The toxicity of Alachlor is driven by its metabolism into a reactive electrophile. The formation of AOA represents a "dead-end" pathway for this toxicity.

  • Alachlor Mechanism (Carcinogenic): Alachlor is metabolized (via CYP450) to form a diethyliminoquinone (DEIQ) metabolite. This quinone imine is highly reactive, binding to proteins in the nasal turbinates of rats, leading to cytotoxicity, regenerative cell proliferation, and eventually tumors.

  • AOA Mechanism (Non-Carcinogenic): The formation of AOA involves the replacement of the chloroacetyl group with an oxanilic acid group. Crucially, the chlorine atom is lost. Without the chlorine, the molecule cannot undergo the specific metabolic activation required to form DEIQ. Therefore, the mechanism for nasal turbinate tumorigenesis is chemically impossible for AOA.

Pathway Visualization

The following diagram illustrates the metabolic fork that determines toxicity.

MetabolicDivergence Alachlor Alachlor (Parent) (Chloroacetanilide) MetabolicActivation CYP450 Activation (Retention of Cl) Alachlor->MetabolicActivation In Vivo (Rat) SoilDegradation Soil/Microbial Degradation (Loss of Cl) Alachlor->SoilDegradation Environmental DEIQ DEIQ Metabolite (Reactive Quinone Imine) MetabolicActivation->DEIQ Oxidation Tumors Nasal Turbinate Tumors (Carcinogenesis) DEIQ->Tumors Protein Adducts Cell Proliferation AOA Alachlor Oxanilic Acid (AOA) (Stable Metabolite) SoilDegradation->AOA Hydrolysis/Oxidation AOA->Tumors NO MECHANISTIC LINK Excretion Rapid Excretion (High Polarity) AOA->Excretion Ingestion

Caption: Metabolic divergence showing the lack of mechanistic link between AOA and the carcinogenic DEIQ pathway.

Part 4: Toxicological Profile Summary

The following data consolidates findings from regulatory reviews (EPA, Minnesota Dept of Health) and peer-reviewed assessments.

EndpointAlachlor (Parent)Alachlor Oxanilic Acid (AOA)
Carcinogenicity B2 (Probable Human Carcinogen) Not Likely to be Carcinogenic
Target Organ Nasal Turbinates (Rat), Thyroid, StomachKidney (at very high doses only)
Genotoxicity Weakly positive (some assays)Negative (Ames, Micronucleus)
Reference Dose (RfD) ~0.01 mg/kg-day0.036 - 0.8 mg/kg-day (80x Safety Margin)
Aquatic Toxicity Moderate (LC50 ~2.4 mg/L)Low (Benchmarks > 50,000 µg/L)

Analysis: The Reference Dose (RfD) for AOA is significantly higher than that of the parent. While Alachlor's RfD is constrained by neoplastic concerns, AOA's RfD is based on general systemic toxicity (e.g., body weight loss or kidney effects) observed only at high doses.

  • Note: The Minnesota Department of Health (MDH) utilizes a conservative RfD of 0.036 mg/kg-day for AOA, derived from a LOAEL of 157 mg/kg-day with a composite Uncertainty Factor (UF) of 1000. Other assessments (TERA) have recommended values as high as 0.8 mg/kg-day .

Part 5: Analytical Methodology (EPA Method 535)

For researchers monitoring AOA in groundwater, EPA Method 535 is the validated standard. It utilizes LC-MS/MS for high sensitivity, necessary due to the high polarity of the acid metabolite.

Protocol Overview

Matrix: Drinking Water / Groundwater Analyte: Alachlor ESA & Alachlor OA (AOA) Instrumentation: LC-MS/MS (Negative Electrospray Ionization)

Workflow Diagram

Method535 Sample Sample Collection (250 mL Amber Glass) Preservation Preservation (Ammonium Chloride, 4°C) Sample->Preservation SPE Solid Phase Extraction (Graphitized Carbon) Preservation->SPE Vacuum Load Elution Elution (MeOH / NH4OAc) SPE->Elution Gravity/Vac Conc Concentration (N2 Evap to Dryness) Elution->Conc 60-70°C Bath Recon Reconstitution (5 mM NH4OAc) Conc->Recon LCMS LC-MS/MS Analysis (C18 Column, Neg ESI) Recon->LCMS MRM Quantitation

Caption: Step-by-step workflow for EPA Method 535 detection of Alachlor Oxanilic Acid.

Critical Experimental Parameters
  • SPE Phase: Graphitized Carbon is required. Standard C18 SPE is often insufficient for retaining the highly polar oxanilic acid moiety.

  • Mobile Phase: Ammonium Acetate (5 mM) / Methanol gradients are standard. Acidic modifiers (Formic acid) may suppress ionization in negative mode; acetate buffers are preferred.

  • MRM Transitions:

    • Precursor Ion: m/z 264 (approx, [M-H]-)

    • Product Ions: Specific fragments related to the loss of the methoxymethyl group. (Refer to standard certificates for precise transitions).

Part 6: Regulatory Implications

The distinction between Alachlor and AOA has profound regulatory consequences.

  • Safe Drinking Water Act (SDWA): Alachlor has an MCL of 2.0 µg/L. AOA is often not counted towards this specific limit in all jurisdictions, though "Total Chloroacetanilides" regulations may apply.

  • Health Advisory Levels (HALs):

    • Due to lower toxicity, HALs for AOA are significantly higher.

    • Example: Minnesota Dept of Health Guidance Value for Alachlor ESA/OXA is 100 µg/L (compared to 2 µg/L for parent).

  • Ecological Risk: AOA benchmarks for aquatic life are >50,000 µg/L, indicating negligible risk to aquatic fauna compared to the parent herbicide.

Conclusion for Researchers: When assessing the environmental impact of Alachlor, distinguishing the metabolite AOA is crucial. High concentrations of AOA in groundwater do not carry the same carcinogenic risk weight as the parent compound. Future drug or chemical safety filings should leverage this mechanistic divergence (loss of the Cl-reactive site) to argue for differentiated safety factors.

Part 7: References

  • Minnesota Department of Health. (2016). Toxicological Summary for: Alachlor ESA and Alachlor OXA.[3][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2005).[5] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[6] Retrieved from [Link]

  • Toxicology Excellence for Risk Assessment (TERA). (2010). Derived Reference Doses (RfDs) for the Environmental Degradates of the Herbicides Alachlor and Acetochlor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1998).[3] Alachlor: Reregistration Eligibility Decision (RED). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Alachlor Oxanilic Acid (Compound Summary).[1][2][3][7] Retrieved from [Link]

Sources

Technical Guide: Chemical Synthesis and Characterization of Alachlor Oxanilic Acid (Alachlor OA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical synthesis, structural characterization, and environmental formation of Alachlor Oxanilic Acid (Alachlor OA) , a primary soil and water metabolite of the herbicide Alachlor.

Executive Summary & Chemical Profile

Alachlor OA (Oxanilic Acid) is a major degradation product of the chloroacetanilide herbicide Alachlor.[1][2] Unlike the parent compound, which degrades via glutathione conjugation or reductive dechlorination, Alachlor OA represents the oxidative transformation of the chloroacetyl moiety into an oxanilic acid functionality. It is chemically distinct due to its increased polarity and high water solubility, making it a persistent groundwater contaminant monitored under EPA Contaminant Candidate Lists (CCL).

Chemical Identity
ParameterDetail
Common Name Alachlor OA (Oxanilic Acid)
IUPAC Name 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoacetic acid
CAS Number 171262-17-2
Molecular Formula

Molecular Weight 265.31 g/mol
SMILES CCc1cccc(CC)c1N(COC)C(=O)C(=O)O
Solubility High in water (pH > 4); Soluble in MeOH, ACN

Retrosynthetic Analysis & Strategy

To synthesize Alachlor OA as an analytical standard, one cannot simply oxidize Alachlor due to the lability of the methoxymethyl (MOM) group and the potential for over-oxidation of the ethyl side chains.

The most robust strategy employs a convergent synthesis :

  • N-Alkylation: Construction of the sterically hindered N-(methoxymethyl)-2,6-diethylaniline core.

  • Acylation: Introduction of the oxalyl moiety using ethyl oxalyl chloride.

  • Hydrolysis: Saponification of the ester to the free acid without cleaving the acid-sensitive

    
    -acetal (MOM group).
    
Synthesis Pathway Diagram

Synthesis Aniline 2,6-Diethylaniline Intermediate1 N-(Methoxymethyl)- 2,6-diethylaniline Aniline->Intermediate1 Step 1 MOM_Cl MOM-Cl / NaH (N-Alkylation) MOM_Cl->Intermediate1 Ester Ethyl Alachlor-Oxanilate Intermediate1->Ester Step 2 Oxalyl Ethyl Oxalyl Chloride Et3N, DCM Oxalyl->Ester Product Alachlor OA (Final Acid) Ester->Product Step 3 Hydrolysis LiOH / THF:H2O (Saponification)

Figure 1: Step-wise chemical synthesis of Alachlor OA from 2,6-diethylaniline.

Detailed Experimental Protocol

Step 1: Preparation of N-(Methoxymethyl)-2,6-diethylaniline

Note: This step installs the labile methoxymethyl group. Conditions must be strictly anhydrous to prevent hydrolysis.

  • Reagents: 2,6-Diethylaniline (1.0 eq), Chloromethyl methyl ether (MOM-Cl) (1.1 eq), Sodium Hydride (NaH, 60% dispersion) (1.2 eq), anhydrous THF.

  • Procedure:

    • Wash NaH with hexanes under argon to remove mineral oil. Suspend in anhydrous THF at 0°C.

    • Add 2,6-diethylaniline dropwise. Stir for 30 min at 0°C until H2 evolution ceases (formation of sodium anilide).

    • Add MOM-Cl dropwise (Caution: Carcinogen).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated

      
      . Extract with Ethyl Acetate. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Step 2: Acylation with Ethyl Oxalyl Chloride
  • Reagents: N-(Methoxymethyl)-2,6-diethylaniline (from Step 1), Ethyl oxalyl chloride (1.2 eq), Triethylamine (

    
    ) (1.5 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve the amine in DCM and cool to 0°C.

    • Add

      
      .
      
    • Add Ethyl oxalyl chloride dropwise. The reaction is exothermic.

    • Stir at RT for 2 hours. Monitor by TLC (the secondary amine spot will disappear).

  • Validation: The product is the Ethyl Ester of Alachlor OA .

    • Check: 1H NMR should show the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm) distinct from the aromatic ethyl groups.

Step 3: Hydrolysis to Alachlor OA

Critical Control Point: Avoid acidic hydrolysis which will cleave the N-methoxymethyl group.

  • Reagents: Ethyl Ester intermediate, Lithium Hydroxide (LiOH·H2O, 2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH. Stir at RT for 3–6 hours.

    • Workup: Carefully acidify with 1M HCl to pH ~3–4 at 0°C. Do not go below pH 2.

    • Extract immediately with Ethyl Acetate.

    • Concentrate in vacuo to yield Alachlor OA as an off-white solid.

    • Recrystallization: Cold Ether/Hexane or Toluene.

Characterization & Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Alachlor OA exhibits rotational isomerism (atropisomerism) due to restricted rotation around the amide bond and the bulky ortho-ethyl groups. This results in signal doubling or broadening in the NMR spectrum at room temperature.

NucleusChemical Shift (

, ppm)
MultiplicityAssignment
1H NMR 10.5 - 11.0Broad Singlet-COOH (Carboxylic Acid)
7.10 - 7.35MultipletAr-H (Aromatic, 3H)
4.95 / 4.70Singlet (Split)N-CH 2-O (Methoxymethyl, 2H)
3.30 / 3.25Singlet (Split)-OCH 3 (Methoxy, 3H)
2.50 - 2.70MultipletAr-CH 2-CH3 (Methylene of Ethyl, 4H)
1.15 - 1.25TripletAr-CH2-CH 3 (Methyl of Ethyl, 6H)
13C NMR 163.5, 160.1SingletC =O (Amide and Acid carbonyls)
140.5, 129.0, 127.5SingletAromatic Ring Carbons
78.2SingletN-C H2-O
56.5Singlet-OC H3
Mass Spectrometry (LC-MS/ESI)
  • Ionization Mode: Negative (ESI-) is preferred for the carboxylic acid, though Positive (ESI+) works for the amide.

  • Precursor Ion (ESI+):

    
     266.14 
    
    
    
  • Precursor Ion (ESI-):

    
     264.12 
    
    
    
  • Key Fragments (MS/MS):

    • 
       220 (Loss of 
      
      
      
      from acid).
    • 
       188 (Loss of methoxymethyl group + 
      
      
      
      ).

Environmental Formation Pathway

Understanding the biological context is crucial for researchers using this standard. Alachlor OA is formed primarily via the oxidation of the alcohol metabolite (Hydroxyalachlor), which itself can be derived from the displacement of chlorine or the cleavage of a glutathione conjugate.

Pathway Alachlor Alachlor (Parent) Hydroxy Hydroxyalachlor (-Cl, +OH) Alachlor->Hydroxy Hydrolysis / GST Cleavage GST Glutathione Conjugate Alachlor->GST GST Enzyme Aldehyde Aldehyde Intermediate Hydroxy->Aldehyde Alcohol Dehydrogenase OA Alachlor OA (Oxanilic Acid) Aldehyde->OA Aldehyde Oxidase ESA Alachlor ESA (Sulfonic Acid) GST->Hydroxy Metabolic Cleavage GST->ESA Oxidation

Figure 2: Environmental degradation pathway of Alachlor leading to Oxanilic Acid (OA) and Ethane Sulfonic Acid (ESA).[2]

References

  • PubChem. (2025).[3] Alachlor OA (Compound Summary). National Library of Medicine. [Link]

  • Feng, P. C., & Patanella, J. E. (1988). Identification of mercapturic acid pathway metabolites of alachlor formed by liver microsomal enzymes. Pesticide Biochemistry and Physiology. [Link]

  • United States Department of Agriculture (USDA). (1996). Alachlor Biotransformation and Sorption in Soil. [Link]

Sources

Technical Whitepaper: Alachlor Oxanilic Acid (Alachlor OA)

Author: BenchChem Technical Support Team. Date: February 2026

Physical & Chemical Characterization, Analytical Methodologies, and Environmental Fate [1][2][3][4]

Executive Summary

Alachlor Oxanilic Acid (Alachlor OA) is a primary ionic degradate of the chloroacetanilide herbicide Alachlor.[1][2][3][4] Unlike its parent compound, which is non-ionic and moderately lipophilic, Alachlor OA is a polar, high-solubility metabolite formed via the displacement of the chlorine atom by an oxanilic acid moiety.[1][2][3][4] This structural transformation significantly alters its environmental behavior, making it a critical marker for groundwater contamination.[1][2][3][4] This guide provides a definitive technical reference for the physicochemical properties, synthesis pathways, and regulatory-grade analytical protocols (EPA Method 535) required for its detection.[1][2][3][4]

Chemical Identity & Structure

Alachlor OA represents the terminal oxidation state of the alachlor side chain, where the chloroacetyl group is converted to an oxanilic acid group.[1][2][3][4]

Parameter Technical Detail
Common Name Alachlor OA (Oxanilic Acid)
IUPAC Name 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoacetic acid
CAS Registry Number 171262-17-2
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
SMILES CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O
InChI Key MHCYOELBTPOBIU-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure of Alachlor OA, highlighting the hydrophilic oxanilic acid tail responsible for its high water mobility.[1][2][3][4]

Caption: Structural decomposition of Alachlor OA showing the lipophilic phenyl core and the hydrophilic oxanilic acid moiety.[1][2][3][4]

Physicochemical Properties[1][2][3][4][5][6][7][8]

The transition from Alachlor to Alachlor OA involves a drastic shift in polarity.[1][2][3][4] While the parent is a neutral amide, the metabolite is an organic acid, necessitating different extraction and chromatographic approaches.[1][2][3][4]

Property Value / Characteristic Implication for Analysis & Fate
Physical State Crystalline Solid (Standard)Stable as a neat standard; requires proper storage (<4°C).[1][2][3][4]
Solubility (Water) High (>240 mg/L)*Significantly more soluble than parent Alachlor (240 mg/L).[1][2][3][4] High leaching potential.[1][2][3][4]
Log P (Octanol/Water) ~2.9 (Computed)Reduced lipophilicity compared to parent (LogP 3.52).[1][2][3][4] Elutes earlier in Reverse Phase LC.
pKa (Acid Dissociation) ~3.0 - 4.0 (Carboxylic Acid)Exists as an anion (carboxylate) at environmental pH (5-8).[1][2][3][4]
Stability Hydrolytically StablePersistent in groundwater; resistant to further abiotic hydrolysis.[1][2][3][4]
Ionization Mode Negative ESI ([M-H]⁻)Preferred for EPA Method 535 due to the carboxylic acid group.[1][2][3][4]

*Note: Exact experimental solubility for the metabolite is rarely reported in standard compendia; value is inferred from the increased polarity relative to the parent compound.[1][2][3][4]

Degradation Pathway (Mechanism of Action)[1][2][3][4]

Alachlor OA is formed through a glutathione-mediated detoxification pathway in soil and plants.[1][3][4] The parent compound undergoes displacement of the chlorine atom by glutathione (GST), followed by cleavage to a cysteine conjugate, and finally oxidative deamination to form the oxanilic acid.[1][2][3][4]

DegradationPathway cluster_metabolites Terminal Metabolites Alachlor Alachlor (Parent) (Non-ionic, Cl- substituted) GST_Conj Glutathione Conjugate (Transient Intermediate) Alachlor->GST_Conj GST Enzyme (Soil/Plant) Cys_Conj Cysteine Conjugate GST_Conj->Cys_Conj Peptidase Alachlor_ESA Alachlor ESA (Ethane Sulfonic Acid) Cys_Conj->Alachlor_ESA Oxidation (Sulfonic Pathway) Alachlor_OA Alachlor OA (Oxanilic Acid) Cys_Conj->Alachlor_OA Oxidative Deamination (Aerobic Conditions)

Caption: Biotransformation pathway of Alachlor yielding the polar metabolites OA and ESA.[1][2][3][4]

Analytical Methodologies (EPA Method 535)[1][3][4][9][10]

The detection of Alachlor OA is standardized under US EPA Method 535 , designed for the determination of chloroacetanilide degradates in drinking water.[1][2][3][4][5]

Experimental Protocol: LC-MS/MS Workflow

Objective: Quantify Alachlor OA at sub-ppb levels (LCMRL ~0.012 µg/L).

  • Sample Preservation: Collect samples in amber glass bottles. Add Ammonium Chloride (NH₄Cl) to inhibit biological activity (degradation of the analyte).[1][2][3][4]

  • Solid Phase Extraction (SPE):

    • Cartridge: Graphitized Carbon Black (GCB) or Divinylbenzene (DVB) based cartridges are required due to the high polarity of OA.[1][2][3][4] Standard C18 is often insufficient for retaining these ionic metabolites.[1][2][3]

    • Conditioning: Methanol followed by Reagent Water.[1][2][3][4]

    • Elution: Methanol/Ethyl Acetate mixtures (specific to cartridge type).[1][2][3][4]

  • LC Separation (Crucial Step):

    • Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1][2][3][4]

    • Mobile Phase: Gradient of 5 mM Ammonium Acetate (aq) and Methanol .[1][2][3][4][5]

    • Challenge: Alachlor OA must be chromatographically resolved from Acetochlor OA , as they share similar mass transitions.[1][2][3]

  • Mass Spectrometry (MS/MS):

    • Ionization:[1][2][3][4]Electrospray Ionization (ESI) Negative Mode . The carboxylic acid deprotonates easily to form [M-H]⁻.[1][2][3]

MS/MS Transitions (MRM)

The following transitions are validated for Alachlor OA in Negative ESI mode.

Analyte Precursor Ion (m/z) Product Ion (Quant) Product Ion (Confirm) Cone Voltage (V) Collision Energy (eV)
Alachlor OA 264.1 ([M-H]⁻)160.1 158.1 3015 - 20
Acetochlor OA264.1146.1144.13015 - 20

> Critical Insight: Note that Alachlor OA and Acetochlor OA have the same precursor mass (264.1).[1][2][3] You must rely on the unique product ions (160 vs 146) and retention time separation to distinguish them.[1][2][3]

Environmental Fate & Behavior[1][2][3][4][5]

Alachlor OA acts as a "mobile tracer" for agricultural runoff.[1][3][4] Its properties dictate its environmental footprint:

  • Leaching Potential: High. Due to the carboxylic acid group, Alachlor OA is anionic at neutral pH, reducing soil sorption (low Koc).[1][2][3][4] It moves rapidly through the vadose zone into groundwater.[1][3][4]

  • Persistence: It is more persistent than the parent Alachlor.[1][2][3][4] While Alachlor degrades in weeks (half-life ~15 days), Alachlor OA can persist for months to years in groundwater where microbial activity is low.[1][2][3][4]

  • Toxicology: Generally considered less toxic than the parent Alachlor (which is a B2 carcinogen), but its ubiquity in drinking water sources makes it a regulated contaminant of concern.[1][2][3][4]

References

  • U.S. Environmental Protection Agency (EPA). (2005).[1][2][3][4][6] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][2][3][4][6] Version 1.1. [Link][1][2][3][4][5][6]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2][3][4] PubChem Compound Summary for CID 14924483, Alachlor OXA.[1][2][3][4][Link][1][2][3][4]

  • Waters Corporation. (2008).[1][2][3][4] EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water.[1][2][3][4][5][6] Application Note. [Link]

  • MassBank Europe. (2021).[1][2][3][4] Mass Spectrum of Alachlor OA (MSBNK-Athens_Univ-AU202801).[1][2][3][4][Link][1][2][3][4]

  • United States Geological Survey (USGS). (2024). Health-Based Screening Levels for Evaluating Water-Quality Data: Alachlor oxanilic acid.[1][2][3][4][Link][1][2][3][4]

Sources

Technical Guide: Mechanism and Analysis of Alachlor Oxanilic Acid (OA) Formation in Plants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of Alachlor Oxanilic Acid (OA) formation in plants and the associated analytical protocols.

Executive Summary

Alachlor (2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide) is a chloroacetanilide herbicide widely used for weed control in corn and soybeans. Its environmental fate and phytotoxicity are governed by its metabolic transformation into polar metabolites. While the parent compound is moderately persistent, it is rapidly detoxified in tolerant plants (and resistant weeds) via Glutathione S-Transferase (GST) conjugation.

The two primary terminal metabolites found in plants and soil are Alachlor Ethane Sulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) . Understanding the bifurcation of these pathways is critical for researchers, as the OA metabolite represents a distinct oxidative branch often favored in specific aquatic and terrestrial conditions. This guide delineates the biochemical cascade from GST conjugation to OA formation and provides a validated LC-MS/MS workflow for their detection.

Biochemical Mechanism of Alachlor OA Formation[1]

The formation of Alachlor OA is a Phase II and Phase III detoxification process. It is not a simple oxidation of the parent molecule but a complex catabolic sequence initiated by glutathione conjugation.

The Committal Step: Glutathione Conjugation

The primary driver of Alachlor metabolism in plants is the displacement of the chlorine atom on the chloroacetyl side chain by the thiol group of glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs) , specifically the GST-I and GST-IV isozymes in crops like maize and soybeans.

  • Reaction: Nucleophilic substitution (

    
    ).
    
  • Product: Alachlor-GSH conjugate.

  • Significance: This step eliminates the herbicidal activity of Alachlor but traps the molecule in the cell for further processing.

Catabolism to the Cysteine Conjugate

The Alachlor-GSH conjugate is too large for direct excretion or vacuolar sequestration in its raw form. It undergoes peptide cleavage:[1]

  • Removal of Glutamate: Catalyzed by

    
    -Glutamyl Transpeptidase (GGT) .
    
  • Removal of Glycine: Catalyzed by Carboxypeptidases or Dipeptidases .

  • Result: Formation of the Alachlor-Cysteine Conjugate .

Pathway Bifurcation: ESA vs. OA

The Cysteine conjugate is the critical branch point. The fate of this intermediate determines whether the metabolite becomes the Sulfonic Acid (ESA) or the Oxanilic Acid (OA).

  • ESA Branch (Sulfur Retention): The cysteine conjugate undergoes transamination to form a thiolactic acid intermediate, which is subsequently oxidized to the sulfonic acid. The sulfur atom from GSH is retained.

  • OA Branch (Oxidative Cleavage): The formation of Oxanilic Acid involves the oxidation of the acetyl side chain to an oxo-acetic acid moiety (

    
    ).
    
    • Mechanism: Evidence suggests this occurs via an oxidative processing of the conjugate or a competitive hydrolysis pathway. In the OA branch, the sulfur linkage is ultimately cleaved or lost, and the carbon skeleton of the acetyl group is oxidized to a carboxylic acid.

    • Enzymatic Drivers: This step is likely driven by oxidative enzymes (e.g., oxidases or peroxidases) acting on the unstable thiolactic intermediate or via a direct oxidation of a transient hydroxy-alachlor intermediate formed by GST-mediated hydrolysis.

Pathway Visualization (DOT)

Alachlor_Metabolism Alachlor Alachlor (Parent) Ala_GSH Alachlor-GSH Conjugate Alachlor->Ala_GSH Nucleophilic Substitution (-Cl) GSH Glutathione (GSH) GSH->Ala_GSH Ala_Cys Alachlor-Cysteine Conjugate Ala_GSH->Ala_Cys Peptide Cleavage (-Glu, -Gly) Ala_Thiol Thiolactic Acid Intermediate Ala_Cys->Ala_Thiol Transamination OA Alachlor OA (Oxanilic Acid) Ala_Cys->OA Oxidative Cleavage / Processing (Loss of S, Oxidation to -COOH) ESA Alachlor ESA (Ethane Sulfonic Acid) Ala_Thiol->ESA Oxidation (S-Retention) GST Enzyme: GST Peptidases Enzymes: GGT / Dipeptidase Oxidase Enzymes: Oxidases

Figure 1: The metabolic bifurcation of Alachlor in plants, highlighting the divergence of the Oxanilic Acid (OA) pathway from the Cysteine conjugate.

Analytical Methodology

To accurately quantify Alachlor OA, researchers must distinguish it from the parent and the ESA metabolite. The following protocol utilizes LC-MS/MS with Negative Electrospray Ionization (ESI-), which is superior for acidic metabolites like OA.

Sample Preparation (Solid Phase Extraction)

This protocol is optimized for plant tissue (maize/soybean) and soil matrices.

  • Homogenization: Cryogenically grind 5g of plant tissue with liquid nitrogen.

  • Extraction: Add 20 mL of Acetonitrile:Water (80:20 v/v) containing 0.1% Formic Acid. Shake vigorously for 30 min.

  • Centrifugation: Centrifuge at 4000 rpm for 10 min. Collect supernatant.

  • Cleanup (SPE):

    • Condition a Waters Oasis HLB cartridge (or equivalent polymeric reversed-phase) with 3 mL Methanol followed by 3 mL Water.

    • Load supernatant.

    • Wash with 3 mL Water (5% Methanol).

    • Elution: Elute analytes with 3 mL Methanol .

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 - 0.4 mL/min.

MRM Transitions (Typical):

  • Alachlor OA (MW ~265.3):

    • Ionization Mode: Negative (ESI-) (Preferred for carboxylic acids).

    • Precursor Ion: 264.1 [M-H]⁻

    • Quantifier Product: 160.1 (Cleavage of side chain).

    • Qualifier Product: 132.1 or 232.1 .

  • Alachlor ESA (MW ~315.4):

    • Ionization Mode: Negative (ESI-) .

    • Precursor Ion: 314.1 [M-H]⁻

    • Product Ions: 121.0 (Sulfonate group), 80.0 .

Analytical Workflow (DOT)

Analytical_Workflow Sample Plant Tissue (5g) Extract Extraction (ACN:H2O 80:20) Sample->Extract Homogenize SPE SPE Cleanup (Oasis HLB) Extract->SPE Load & Wash LC LC Separation (C18 Column) SPE->LC Elute (MeOH) & Reconstitute MS MS/MS Detection (ESI- Mode) LC->MS MRM Analysis

Figure 2: Step-by-step analytical workflow for the isolation and quantification of Alachlor OA.

Data Interpretation: Metabolite Comparison

The following table summarizes the key physicochemical differences between the metabolites, which is essential for predicting their behavior in chromatography and environmental transport.

FeatureAlachlor (Parent)Alachlor ESA (Metabolite)Alachlor OA (Metabolite)
Chemical Nature Non-ionic, HydrophobicStrong Acid (Sulfonic)Weak Acid (Carboxylic)
Water Solubility Low (~240 mg/L)Very HighHigh
Soil Mobility Moderate (Sorbs to OC)High (Leacher)High (Leacher)
Formation Route N/AGST -> Cys -> OxidationGST -> Cys -> Oxidative Cleavage
MS Ionization Positive [M+H]⁺Negative [M-H]⁻Negative [M-H]⁻
Retention Time Late (Non-polar)Early (Polar)Early (Polar, pH dependent)

References

  • Aga, D. S., & Thurman, E. M. (2001).[2] Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. Environmental Science & Technology.[2] Link

  • Feng, P. C. C. (1991).[1][3] Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology. (Foundational mechanism for chloroacetanilide OA formation).

  • United States Geological Survey (USGS). (1999). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Link

  • Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology.[2] Link

  • Zang, L. Y., et al. (2002).[4] Determination of alachlor and its metabolites in rat plasma and urine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B. Link

Sources

Technical Guide: Aquatic Toxicity & Risk Profile of Alachlor OA

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the aquatic toxicity of Alachlor Oxanilic Acid (Alachlor OA), a primary soil metabolite of the chloroacetanilide herbicide Alachlor. It is structured to serve researchers and drug development professionals requiring high-fidelity data for environmental risk assessment (ERA) and regulatory compliance.

Executive Summary: The Metabolite Paradox

Alachlor OA (Oxanilic Acid) represents a classic "metabolite paradox" in environmental toxicology. While the parent compound, Alachlor, is a moderately toxic, regulated carcinogen (Group B2) with significant aquatic hazard potential, its degradation into Alachlor OA represents a detoxification event .

Despite its ubiquity in groundwater—often exceeding parent concentrations due to enhanced polarity and mobility—Alachlor OA exhibits an acute aquatic toxicity profile orders of magnitude lower than Alachlor. This guide dissects the mechanistic basis of this reduced toxicity, provides validated experimental endpoints, and outlines the LC-MS/MS protocols required for precise quantification.

Chemical Identity & Mechanistic Formation

To understand the toxicity differential, one must analyze the structural transformation. Alachlor is an alkylating agent; its toxicity stems from the reactive chloroacetyl group.

The Detoxification Pathway

The formation of Alachlor OA is mediated by the Glutathione S-Transferase (GST) pathway. This enzymatic process displaces the reactive chlorine atom—the primary driver of the parent's alkylating toxicity—replacing it with a hydrophilic moiety.

  • Parent: Alachlor (2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide).[1]

  • Intermediate: Glutathione conjugate (transient).

  • Metabolite 1: Alachlor ESA (Ethane Sulfonic Acid).[2][3]

  • Metabolite 2: Alachlor OA (Oxanilic Acid) – Formed via oxidation of the alcohol or aldehyde intermediates.

Key Mechanistic Insight: The loss of the chlorine atom (


) eliminates the electrophilic site required for covalent binding to proteins and DNA, thereby drastically reducing biological reactivity.
Pathway Visualization

AlachlorDegradation cluster_toxicity Toxicity Gradient Alachlor Alachlor (Parent) [Reactive Chloroacetyl Group] GST Enzymatic Step: Glutathione S-Transferase Alachlor->GST Cl- Displacement Conjugate Alachlor-GSH Conjugate [Transient] GST->Conjugate ESA Alachlor ESA (Ethane Sulfonic Acid) Conjugate->ESA Peptidase Hydrolysis OA Alachlor OA (Oxanilic Acid) [Polar/Stable] ESA->OA Oxidation (Microbial)

Figure 1: The GST-mediated degradation pathway of Alachlor. Red indicates high reactivity/toxicity; Green indicates the stable, polar metabolite Alachlor OA.

Comparative Aquatic Toxicity Profile

Toxicity Endpoints (Parent vs. Metabolite)
Organism GroupTest SpeciesEndpointAlachlor (Parent)Alachlor OA (Metabolite)Toxicity Reduction Factor
Fish (Freshwater) Oncorhynchus mykiss (Rainbow Trout)96h LC501.8 – 4.2 mg/L > 50 mg/L > 10x (Lower Risk)
Invertebrates Daphnia magna (Water Flea)48h EC5010 mg/L > 47.5 mg/L > 4.7x (Lower Risk)
Aquatic Plants Pseudokirchneriella subcapitata72h EC500.006 mg/L > 120 mg/L > 20,000x (Lower Risk)

Analysis:

  • Fish/Invertebrates: Alachlor OA is classified as "Practically Non-Toxic" (LC50 > 100 mg/L in many datasets, conservatively >50 mg/L in regulatory summaries).

  • Algae/Plants: The parent compound is a herbicide designed to inhibit protein synthesis in plants, hence the extreme toxicity (0.006 mg/L). The metabolite OA loses this specific phytotoxic efficacy, resulting in a massive safety margin.

Experimental Protocol: Self-Validating Quantification

To assess aquatic toxicity or environmental load, researchers must use a Self-Validating System . Reliance on external calibration alone is insufficient due to matrix effects in water samples.

The Method: LC-MS/MS with Isotope Dilution

Objective: Quantify Alachlor OA in surface water with < 0.05 µg/L sensitivity.

Protocol Steps:

  • Sample Collection: Collect 1L water samples in amber glass bottles (prevent photodegradation).

  • Internal Standard Spike (The Validation Step):

    • Crucial Step: Spike every sample immediately with Alachlor OA-d13 (deuterated stable isotope).

    • Logic: The isotope behaves chemically identically to the analyte but is distinguishable by mass. Any loss during extraction or ion suppression in the MS source is mirrored by the isotope.

  • Solid Phase Extraction (SPE):

    • Condition cartridge (HLB or C18) with Methanol and Water.

    • Load sample under vacuum.

    • Elute with Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Mode: Negative Electrospray Ionization (ESI-). Note: OA is an acid; negative mode provides superior sensitivity.

  • Quantification: Calculate the ratio of Native OA Area / Deuterated OA Area.

Analytical Workflow Diagram

LCMSWorkflow Sample Water Sample (1 L) Spike Add Internal Std (Alachlor OA-d13) Sample->Spike Normalization SPE Solid Phase Extraction (SPE) Spike->SPE Concentration LC Liquid Chromatography (C18 Column) SPE->LC Separation MS Mass Spec (MS/MS) ESI Negative Mode LC->MS Detection Data Ratio Quantification (Analyte/Internal Std) MS->Data Analysis

Figure 2: Self-validating analytical workflow using Isotope Dilution Mass Spectrometry.

Regulatory Implications & Risk Assessment

While Alachlor OA is toxicologically benign compared to the parent, it remains a critical regulatory target.

  • US EPA: Listed on CCL4 (Contaminant Candidate List 4) .

    • Reasoning: High mobility leads to groundwater accumulation. Even if toxicity is low, the sheer volume in drinking water aquifers triggers "precautionary principle" monitoring.

  • EU (EFSA): Alachlor is banned, but legacy metabolites (OA and ESA) are still monitored as "relevant metabolites" in groundwater directives.

  • Ecological Risk: The Risk Quotient (RQ = PEC / PNEC) for OA is typically < 0.1, indicating negligible risk to aquatic ecosystems, unlike the parent compound which often requires buffer zones to mitigate runoff risk.

References

  • US Environmental Protection Agency (EPA). (1998).[4] Reregistration Eligibility Decision (RED): Alachlor.[5] EPA 738-R-98-020.[5] Link

  • US Environmental Protection Agency (EPA). (2016).[6] Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Office of Pesticide Programs.[1][7][8] Link

  • United States Geological Survey (USGS). (2002). Occurrence of Alachlor and its Sulfonic and Oxanilic Acid Degradates in Groundwater. USGS Water-Resources Investigations Report. Link

  • Minnesota Department of Health. (2016). Alachlor ESA and Alachlor OA Toxicological Summary. Health Risk Assessment Unit. Link

Sources

Technical Guide: Persistence and Fate of Alachlor OA in Groundwater Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the environmental persistence, chemodynamics, and analytical quantification of Alachlor Oxanilic Acid (Alachlor OA), a critical groundwater metabolite.

Executive Summary: The "Hidden" Fraction

While the parent herbicide Alachlor (


) has been largely phased out or restricted in major jurisdictions (EU ban 2006), its legacy persists in aquifer systems through its polar metabolites.[1] Alachlor Oxanilic Acid (Alachlor OA)  represents a "terminal" degradation product that defies the typical attenuation profiles of its parent compound.

Unlike Alachlor, which adsorbs moderately to soil organic carbon (


) and degrades seasonally (

days in soil), Alachlor OA is characterized by extreme hydrophilicity and high persistence , leading to year-round detection in groundwater plumes long after surface application has ceased.[1] This guide analyzes the mechanistic formation, physicochemical mobility, and LC-MS/MS quantification of this persistent contaminant.[1]

Chemodynamics & Degradation Pathway

The formation of Alachlor OA is not a simple hydrolysis but a metabolic detour driven by the Glutathione S-Transferase (GST) pathway. This mechanism explains why the metabolite retains the core acetanilide structure while acquiring high water solubility.

The GST-Mediated Transformation
  • Displacement: The chlorine atom on the alachlor parent is displaced by glutathione (GSH) via enzymatic catalysis (GST).[1]

  • Cleavage: The glutathione conjugate is cleaved by

    
    -glutamyl transpeptidase and carboxypeptidases to form a cysteine conjugate.[1]
    
  • Divergence:

    • Oxidation to ESA: The sulfur is oxidized to a sulfonic acid group, forming Alachlor ESA (Ethane Sulfonic Acid).

    • Oxidation to OA: The cysteine moiety undergoes transamination and oxidative decarboxylation to form the oxanilic acid group, yielding Alachlor OA .

Pathway Visualization

The following diagram illustrates the divergence from the parent compound to its terminal metabolites.

AlachlorDegradation Parent Alachlor (Parent) (Hydrophobic, Moderate Mobility) GSH_Conj Glutathione Conjugate (Transient Intermediate) Parent->GSH_Conj GST Enzyme (Cl displacement) Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj Peptidase Cleavage ESA Alachlor ESA (Ethane Sulfonic Acid) Persistent Cys_Conj->ESA S-Oxidation OA Alachlor OA (Oxanilic Acid) Highly Mobile & Persistent Cys_Conj->OA Oxidative Decarboxylation

Figure 1: Divergent degradation pathway of Alachlor mediated by Glutathione S-Transferase (GST), leading to the formation of polar ESA and OA metabolites.[1]

Environmental Fate: Persistence & Mobility Metrics

The risk profile of Alachlor OA is defined by its physicochemical divergence from the parent. While the parent compound binds to soil and degrades, the OA metabolite moves with the water front, effectively turning the aquifer into a storage reservoir.

Comparative Physicochemical Properties

The following table contrasts the parent compound with its OA metabolite, highlighting the drivers of groundwater contamination.

ParameterAlachlor (Parent)Alachlor OA (Metabolite)Implication
Molecular Weight 269.8 g/mol ~279.3 g/mol Similar mass, distinct polarity.[1]
Water Solubility 240 mg/L> 200,000 mg/L (Est.)[1]OA is fully dissolved in aqueous phase.[1]
Sorption (

)
120 - 170 mL/g< 20 mL/g OA has negligible soil retardation; moves at groundwater velocity.[1]
Soil Half-Life (

)
~15 days> 200 days OA accumulates year-over-year.[1]
Groundwater Occurrence Seasonal (Post-application)Year-Round OA serves as a chronic tracer of past usage.[1]
Regulatory Status Banned (EU), Restricted (US)Monitored (CCL 4)Often exempt from parent MCLs due to lower acute toxicity.[1]
The Mobility Mechanism

The low


 of Alachlor OA is the critical factor. In soil column studies, Alachlor OA elutes almost simultaneously with conservative tracers (like bromide), indicating zero retardation .[1] This allows the metabolite to penetrate clay aquitards that would typically sequester the parent compound.

Analytical Methodology: EPA Method 535 (LC-MS/MS)

Quantifying Alachlor OA requires specific protocols to handle its polarity. Standard liquid-liquid extraction (LLE) used for parent Alachlor fails for OA because the metabolite remains in the water phase.

Protocol Overview

EPA Method 535 is the industry standard for chloroacetanilide degradates. It utilizes Solid Phase Extraction (SPE) with Graphitized Carbon Black (GCB) to retain the polar acidic metabolites.[1]

Step-by-Step Workflow
  • Sample Preservation: Collect 250 mL water samples; preserve with ammonium chloride (

    
    ) to inhibit biological activity.
    
  • SPE Extraction:

    • Condition GCB cartridge (e.g., Resprep Carboprep) with methanol and reagent water.[1]

    • Pass sample at ~10 mL/min.[1] The graphitized carbon retains the planar structure of the acetanilide ring despite the polar acid tail.

  • Elution: Elute analytes with a Methanol/Ethyl Acetate/Methylene Chloride mixture containing ammonium acetate (to disrupt ionic interactions).

  • Concentration: Evaporate extract to dryness under nitrogen (

    
    ) at 55°C.
    
  • Reconstitution: Reconstitute in 5 mM Ammonium Acetate (aq).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm).[1]

    • Mobile Phase: Gradient of 5 mM Ammonium Acetate (A) and Methanol (B).[1]

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (Crucial: OA forms

      
       ions).[1]
      
Analytical Workflow Diagram

Method535 Sample Water Sample (250 mL + NH4Cl) SPE SPE Extraction (Graphitized Carbon) Sample->SPE Load Elution Elution (MeOH/EtAc/DCM) SPE->Elution Elute Dry N2 Evaporation (Concentration) Elution->Dry Conc. LCMS LC-MS/MS (ESI Negative Mode) Dry->LCMS Reconstitute Data Quantification (MRM Transitions) LCMS->Data Analyze

Figure 2: Analytical workflow for Alachlor OA based on EPA Method 535, utilizing Graphitized Carbon SPE and Negative Mode ESI-MS/MS.

Toxicology & Regulatory Context

While Alachlor OA is more persistent than its parent, toxicological assessments indicate a lower acute risk profile, leading to divergent regulatory standards.[1]

  • Toxicity Differential: The parent Alachlor is a probable human carcinogen (B2) with a Reference Dose (RfD) of 0.01 mg/kg/day .[1] In contrast, Alachlor OA (and ESA) has a significantly higher RfD of 0.8 mg/kg-day , reflecting reduced biological reactivity.[1]

  • Regulatory Implications:

    • USA: The EPA monitors OA under the Unregulated Contaminant Monitoring Rule (UCMR).[2] It is not currently regulated under the parent's Maximum Contaminant Level (MCL) of 2 ppb, though some states (e.g., Wisconsin) have enforcement standards for the sum of parent + metabolites.

    • EU: Under the Groundwater Directive, "relevant" metabolites are capped at 0.1 µg/L. However, the classification of OA as "non-relevant" (due to lack of pesticidal activity) in some jurisdictions allows for higher threshold values (e.g., up to 10 µg/L depending on specific member state implementation).

References

  • United States Environmental Protection Agency (EPA). (2005).[1][2] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1]Link

  • United States Geological Survey (USGS). (1998).[1][2] Degradation of chloroacetanilide herbicides: The prevalence of sulfonic and oxanilic acid metabolites in Iowa groundwaters and surface waters.[3] Environmental Science & Technology.[1] Link

  • Minnesota Department of Health. (2016).[1] Alachlor ESA and Alachlor OXA Toxicological Summary.[1][4][5]Link

  • Rotterdam Convention. (2014). Decision Guidance Document: Alachlor.[1] Food and Agriculture Organization of the United Nations. Link

  • University of Hertfordshire. (2023).[1] Pesticide Properties DataBase (PPDB): Alachlor metabolite - oxanilic acid.[1]Link[1]

Sources

Alachlor OA discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alachlor Oxanilic Acid (Alachlor OA) represents a critical paradigm shift in environmental toxicology and agronomic chemistry. Historically, the disappearance of the parent herbicide Alachlor from soil matrices was interpreted as successful degradation. However, advanced metabolomic profiling in the 1990s revealed that Alachlor was not mineralizing but transforming into highly polar, persistent metabolites—specifically Oxanilic Acid (OA) and Ethane Sulfonic Acid (ESA). This guide analyzes the discovery history, the glutathione-mediated mechanistic pathway, and the specific LC-MS/MS protocols required for the detection of this mobile groundwater contaminant.

Historical Context: The "Disappearance" Anomaly

The Lasso Era (1969–1990s): Introduced in 1969, Alachlor (trade name Lasso) became one of the most widely used chloroacetanilide herbicides in the United States and Europe for corn and soybean crops. Early regulatory monitoring focused exclusively on the parent compound.

The Discovery Gap: By the late 1980s, mass balance studies revealed a discrepancy. Alachlor exhibited a relatively short half-life in soil (DT50 ≈ 15–20 days), yet total radioactivity in radiolabeled studies remained high. The parent molecule was "disappearing," but the chemical load was not leaving the environment.

The USGS Pivot: The definitive identification of Alachlor OA and ESA came largely through the work of the U.S. Geological Survey (USGS) and researchers like Thurman and Kolpin in the 1990s [1]. They utilized emerging HPLC-diode array and early mass spectrometry techniques to identify that the "missing" Alachlor had transformed into highly water-soluble ionic species. These metabolites were found to leach into groundwater aquifers where they persisted for decades, long after the parent compound had degraded.

Mechanistic Pathway: Glutathione-Mediated Transformation

The formation of Alachlor OA is not a simple hydrolysis but a complex enzymatic detoxification process primarily driven by Glutathione S-Transferases (GSTs) in plants and soil microorganisms.[1]

The Pathway Logic:

  • GST Conjugation: The chlorine atom on the N-methoxymethyl moiety is displaced by glutathione (GSH).

  • Peptidase Cleavage: The glutamate and glycine residues are cleaved, leaving a cysteine conjugate.

  • Branching Point:

    • Oxidation (OA Branch): The sulfide is oxidized and the molecule undergoes deamination/oxidation to form the Oxanilic Acid (OA) .

    • Sulfonation (ESA Branch): Alternatively, the cysteine conjugate is processed into Ethane Sulfonic Acid (ESA) .

Scientific Insight: While ESA is often more abundant due to higher thermodynamic stability, OA is frequently the regulatory driver due to its structural resemblance to the parent pharmacophore, raising concerns about "structural alerts" for toxicity [2].

Figure 1: Alachlor Degradation Pathway (DOT Visualization)

AlachlorPathway Alachlor Parent: Alachlor (Lipophilic) GST_Complex Intermediate: Glutathione Conjugate Alachlor->GST_Complex GST Enzyme (Cl displacement) Cysteine Cysteine Conjugate GST_Complex->Cysteine Peptidase Cleavage ESA Alachlor ESA (Sulfonic Acid) Cysteine->ESA Sulfonation (Major Pathway) OA Alachlor OA (Oxanilic Acid) Cysteine->OA Oxidation (Minor Pathway)

Caption: Divergent metabolic pathway of Alachlor mediated by Glutathione S-Transferase (GST), leading to the formation of persistent polar metabolites ESA and OA.[2][3][4]

Environmental Fate: The Persistence Paradox

The core issue with Alachlor OA is its physicochemical inversion compared to the parent. While Alachlor is moderately lipophilic and sorbs to soil organic matter, OA is ionic and hydrophilic. This allows OA to bypass the soil "filter" and move directly into aquifers.

Table 1: Physicochemical Comparison of Parent vs. Metabolites
ParameterAlachlor (Parent)Alachlor OA (Metabolite)Alachlor ESA (Metabolite)Implication
Water Solubility ~240 mg/L> 200,000 mg/L> 200,000 mg/LOA moves with water; does not retard.
Soil Sorption (Koc) ~170 mL/g< 10 mL/g< 10 mL/gOA does not bind to soil; high leaching potential.
Aquatic Half-life 20–40 days> 300 days> 500 daysOA persists in groundwater for years/decades [3].
Detection Frequency Low (Surface Water)High (Groundwater)Very High (Groundwater)Monitoring parent alone yields false negatives.

Analytical Protocol: LC-MS/MS Determination

Expertise Note: Detecting Alachlor OA requires a departure from standard pesticide screens. Because OA is an anionic acid, standard C18 retention can be poor without pH modification, and it does not ionize well in positive mode electrospray (ESI+). Negative mode (ESI-) is mandatory.

Protocol: Self-Validating Workflow for Groundwater Analysis

A. Sample Preparation (Solid Phase Extraction)

  • Rationale: Direct injection is possible for high levels, but SPE is required to reach sub-ppb regulatory limits (0.1 µg/L in EU).

  • Cartridge: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB).

  • Step 1: Condition cartridge with MeOH and acidified water (pH 3).

  • Step 2: Load 100mL water sample (acidified to pH < 3 to protonate the acid, ensuring retention on HLB).

  • Step 3: Elute with Methanol (for HLB) or Methanol/NH4OH (for WAX).

  • Step 4: Evaporate to dryness and reconstitute in Mobile Phase A.

B. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

Table 2: MS/MS Transitions (MRM)
AnalytePrecursor Ion (m/z) [M-H]-Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Alachlor OA 264.1 160.1 88.0 15 - 25
Alachlor ESA 314.1 80.0 (SO3-)176.1 20 - 30
Internal Standard270.1 (d6-OA)166.1----

Note: The transition 264.1 -> 160.1 corresponds to the loss of the oxanilic acid moiety, a specific cleavage for this structure.

Regulatory Impact & Toxicity

The Trans-Atlantic Divide:

  • European Union: Alachlor was banned (non-renewal of inclusion in Annex I) in 2006. A major driver was that the metabolites OA and ESA were found in groundwater at concentrations exceeding the generic drinking water limit of 0.1 µg/L. The EU considers these "relevant metabolites" if they share the toxicological profile of the parent [4].

  • United States (EPA): The EPA classifies Alachlor OA and ESA as having "lower toxicity" than the parent. They do not induce the nasal turbinate tumors seen with the parent compound in rat studies. Consequently, the EPA established much higher health advisory levels for the metabolites compared to the parent, though they are still monitored under the Unregulated Contaminant Monitoring Rule (UCMR) [5].

Current Status: While Alachlor use has plummeted in favor of Acetochlor and S-Metolachlor, Alachlor OA remains a "legacy contaminant." Its high stability means it serves as a chemical marker for past agricultural activity, persisting in deep aquifers long after the ban of the parent product.

References

  • USGS. (1998). Pesticides in Ground Water of the United States, 1992-1996. U.S. Geological Survey.[5][6] Link

  • Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. Link

  • Potter, T. L., & Carpenter, T. L. (1995). Occurrence of Alachlor Environmental Degradates in Groundwater.[6][7][8] Environmental Science & Technology. Link

  • U.S. EPA. (2016). Drinking Water Health Advisories for Alachlor.[7][9] Environmental Protection Agency.[7] Link

Sources

Technical Guide to the Spectroscopic Analysis of Alachlor Oxanilic Acid (Alachlor OA)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Environmental Safety Professionals. Content Type: Technical Reference & Experimental Protocol.

Executive Summary & Chemical Identity[1]

Alachlor Oxanilic Acid (Alachlor OA) is a primary ionic metabolite of the chloroacetanilide herbicide Alachlor. Unlike its parent compound, which is non-ionic and hydrophobic, Alachlor OA is highly polar, water-soluble, and mobile in aquatic environments. This shift in physicochemical properties renders traditional gas chromatography (GC) less effective without extensive derivatization.

Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in negative mode is the industry standard for spectroscopic analysis. This guide details the structural characterization and quantification of Alachlor OA, synthesizing protocols from EPA Method 535 and USGS methodologies.

Chemical Profile
PropertyDetail
Common Name Alachlor OA (Oxanilic Acid)
IUPAC Name 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoacetic acid
CAS Number 171262-17-2
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Monoisotopic Mass 265.13 Da
Solubility High (Water), Low (Non-polar solvents)

Spectroscopic Profile: The Fingerprint

Effective analysis requires understanding the molecule's behavior under different spectroscopic techniques. While Mass Spectrometry is the quantification workhorse, UV/Vis and NMR play roles in standard purity verification.

A. Mass Spectrometry (MS/MS) Characteristics

Alachlor OA ionizes most efficiently in Negative ESI mode ([M-H]⁻) due to the carboxylic acid moiety.

  • Precursor Ion: m/z 264.1 ([M-H]⁻)

  • Fragmentation Pattern: Collision-Induced Dissociation (CID) typically results in the loss of the oxalyl group or cleavage of the methoxymethyl side chain.

Key MRM Transitions:

Transition Type Precursor (m/z) Product (m/z) Mechanism
Quantifier 264.1 160.1 Loss of C₂O₃ group (oxanilic cleavage)

| Qualifier | 264.1 | 158.1 | Secondary fragmentation of the aniline core |

B. UV/Vis Spectroscopy

While not specific enough for trace analysis in soil/water, UV detection is useful for high-concentration standard verification.

  • Absorption Maxima (

    
    ):  196 nm, 266 nm.
    
  • Note: Detection below 230 nm requires UV-transparent mobile phases (e.g., Phosphoric acid buffers, not Acetate).[1]

Analytical Workflow: LC-MS/MS Protocol

This protocol is derived from EPA Method 535 and optimized for modern UPLC systems. It relies on a reverse-phase separation followed by negative-mode MS/MS detection.

Phase 1: Chromatographic Separation

The separation of Alachlor OA from its sulfonic acid counterpart (Alachlor ESA) and other chloroacetanilide metabolites is critical.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm) or equivalent.

  • Column Temp: 60°C (High temperature improves peak shape for amides).

  • Injection Volume: 10–50 µL.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).[2]

  • Mobile Phase B: Methanol (LC-MS Grade).

Gradient Table:

Time (min) Flow (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.45 95 5 Initial
1.0 0.45 95 5 Hold
10.0 0.45 30 70 Linear
12.0 0.45 5 95 Wash

| 15.0 | 0.45 | 95 | 5 | Re-equilibrate |

Phase 2: Mass Spectrometry Parameters
  • Source: ESI (Negative Mode).

  • Capillary Voltage: 2.5 – 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 450°C.

  • Cone Gas: 50 L/hr.

  • Desolvation Gas: 800 L/hr.

Sample Preparation: Solid Phase Extraction (SPE)[9][10]

Direct injection is rarely feasible for environmental samples due to matrix suppression. Graphitized Carbon Black (GCB) or Polymeric Divinylbenzene (DVB) cartridges are preferred over C18 for retaining polar acid metabolites.

Protocol: Graphitized Carbon SPE (Based on EPA 535) [3]

  • Conditioning:

    • Flush cartridge with 10 mL Methanol.

    • Flush with 10 mL Reagent Water.

    • Critical: Do not let the cartridge dry out.[4]

  • Loading:

    • Adjust sample pH to 6–7.

    • Add Surrogate Standard (e.g., Dimethachlor ESA).[4]

    • Load 250 mL sample at 10 mL/min.

  • Washing:

    • Wash with 5 mL Reagent Water (removes salts).

    • Dry cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 10–15 mL of Methanol/Ammonium Acetate mixture.[4]

    • Note: The basicity of the eluent helps release the acidic analyte from the carbon surface.

  • Concentration:

    • Evaporate to dryness under Nitrogen at 60°C.[4]

    • Reconstitute in 1 mL of Mobile Phase A.

    • Add Internal Standard (e.g., Butachlor ESA) prior to LC-MS injection.

Visualizations

Diagram 1: Degradation Pathway

Alachlor degrades in soil primarily via microbial activity. The glutathione conjugation pathway leads to ESA, while oxidation leads to OA.

AlachlorDegradation Alachlor Alachlor (Parent) Glutathione Glutathione Conjugate Alachlor->Glutathione GST / Displacement AlachlorOA Alachlor OA (Oxanilic Acid) Alachlor->AlachlorOA Microbial Oxidation AlachlorESA Alachlor ESA (Sulfonic Acid) Glutathione->AlachlorESA Oxidation

Caption: Divergent degradation pathways of Alachlor yielding the stable ESA and OA metabolites.

Diagram 2: Analytical Workflow (SPE-LC-MS/MS)

The logical flow from raw sample to quantified data.

Workflow Sample Aqueous Sample (250 mL) Prep pH Adjustment & Surrogate Spike Sample->Prep SPE Solid Phase Extraction (Graphitized Carbon) Prep->SPE Elution Elution & N2 Evaporation SPE->Elution Recon Reconstitution (Mobile Phase + IS) Elution->Recon LC UPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI- MRM 264>160) LC->MS Data Quantification (Internal Std Method) MS->Data

Caption: Step-by-step workflow for the extraction and spectroscopic quantification of Alachlor OA.

References

  • U.S. Environmental Protection Agency. (2005).[2] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2] Version 1.1. [Link][2]

  • U.S. Geological Survey (USGS). (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link][5]

  • SCIEX. (2010). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. [Link]

Sources

Microbial Attenuation of Alachlor: Metabolic Pathways, Strain Specificity, and Bioremediation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alachlor [2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide] represents a critical challenge in environmental pharmacology and toxicology. While effective as a pre-emergence herbicide, its classification as a B2 carcinogen and the high mobility of its polar metabolites (ESA and OXA) necessitate precise microbial intervention strategies.

This technical guide moves beyond generic degradation concepts to focus on pathway selection . We distinguish between "mineralization" (complete breakdown) and "transformation" (which often yields persistent metabolites). For researchers and development scientists, the critical insight lies in selecting microbial strains—specifically Streptomyces vs. Pseudomonas—that dictate whether the substrate follows a detoxification route or a toxification route (via 2,6-diethylaniline).

Part 1: The Substrate and the "Metabolite Trap"

Alachlor is a chloroacetanilide.[1][2][3][4] Its persistence is driven by two chemical features:[2]

  • The Chloroacetyl Group: Susceptible to nucleophilic attack (e.g., by glutathione).

  • The N-alkoxyalkyl Side Chain: Susceptible to N-dealkylation.

The Divergent Fates

In soil matrices, spontaneous hydrolysis is slow. Microbial enzymes drive the fate of the molecule into one of two primary directions:

  • The "Mobile" Trap (ESA/OXA): Mediated by Glutathione S-Transferases (GST). This renders the molecule water-soluble, allowing it to leach into groundwater. These metabolites are less acutely toxic but highly persistent.

  • The "Toxic" Trap (DEA): Mediated by amidases or P450s. This cleaves the amide bond, releasing 2,6-diethylaniline (DEA), a known mutagen and carcinogen.

Objective: The goal of advanced bioremediation is to bypass the DEA trap and accelerate ring cleavage.

Part 2: Microbial Players and Mechanistic Pathways

The GST-Mediated Pathway (Pseudomonas & Rhizosphere Flora)

Many Gram-negative bacteria, particularly fluorescent Pseudomonas spp., utilize Glutathione S-Transferase (GST) to detoxify alachlor.[5] This is a cometabolic process; the bacteria do not typically use alachlor as a sole carbon source.

  • Mechanism: GST catalyzes the nucleophilic attack of glutathione on the chlorine atom.

  • Outcome: Formation of Alachlor-Glutathione conjugate

    
     Cysteine conjugate 
    
    
    
    Alachlor Ethanesulfonic Acid (ESA) or Oxanilic Acid (OXA).
  • Implication: High mobility in aquifers; incomplete remediation.

The "Clean" Reductive Pathway (Streptomyces spp.)

Recent isolates, specifically Streptomyces sp. LS182, demonstrate a superior pathway. Unlike the hydrolytic pathway that releases DEA, these strains utilize reductive dechlorination followed by cyclization.

  • Mechanism: Dechlorination

    
     N-dealkylation 
    
    
    
    Cyclization of the N-substituent with an ethyl group.[3]
  • Outcome: Indole and quinoline derivatives.[3]

  • Critical Advantage: Zero production of carcinogenic DEA. This makes Streptomyces the preferred candidate for bioaugmentation.

Pathway Visualization

The following diagram illustrates the critical divergence in metabolic fate based on the microbial engine employed.

AlachlorPathways Alachlor Alachlor (Parent Compound) Amidase Enzyme: Aryl Acylamidase (Soil Fungi/Bacteria) Alachlor->Amidase GST Enzyme: Glutathione S-Transferase (Pseudomonas/Plants) Alachlor->GST Reductase Enzyme: Dehalogenase (Streptomyces LS182) Alachlor->Reductase DEA 2,6-Diethylaniline (DEA) (CARCINOGENIC) Amidase->DEA Hydrolysis Aniline Aniline Derivatives DEA->Aniline Slow Mineralization Conj Glutathione Conjugate GST->Conj Conjugation ESA Alachlor ESA/OXA (Highly Mobile/Persistent) Conj->ESA Peptidase processing Dechlor Dechlorinated Intermediate Reductase->Dechlor Reductive Dechlorination Indole Indole/Quinoline Derivatives (Stabilized/Less Toxic) Dechlor->Indole Cyclization

Caption: Divergent metabolic fates of Alachlor. Red path indicates toxification (DEA); Yellow indicates persistence (ESA); Green indicates safe transformation (Streptomyces).

Part 3: Experimental Framework

To validate the role of specific soil microbes, a self-validating "Soil Microcosm Assay" is required. This protocol controls for abiotic loss (volatilization) and distinguishes between mineralization and transformation.

Protocol: Differential Soil Microcosm Assay

Objective: Determine the half-life (


) and metabolite profile of Alachlor under specific microbial augmentation.

Reagents & Equipment:

  • Soil Matrix: Silt loam (sieved 2mm), adjusted to 40% Water Holding Capacity (WHC).

  • Test Compound: Analytical grade Alachlor (>99%) and radiolabeled

    
    C-Alachlor (if mineralization tracking is required).
    
  • Extraction Solvents: Acetone:Hexane (1:1 v/v) for parent; Methanol:Water (80:20 v/v) for polar metabolites (ESA/OXA).

  • Analysis: HPLC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology:

  • Soil Sterilization & Conditioning:

    • Gamma-irradiate soil (25 kGy) to remove native flora (Control Group).

    • Maintain "Live" soil for Treatment Groups.

    • Why: Distinguishes biotic degradation from abiotic hydrolysis.

  • Inoculation (Bioaugmentation):

    • Cultivate Streptomyces sp. or Pseudomonas sp. in mineral salts medium.

    • Harvest cells by centrifugation; wash twice in 0.9% NaCl.

    • Spike soil to achieve

      
       CFU/g soil.
      
  • Substrate Spiking:

    • Apply Alachlor in acetone carrier to silica sand carrier, evaporate solvent, then mix sand into soil (prevents solvent toxicity to microbes).

    • Target concentration: 10 mg/kg (field relevant) and 100 mg/kg (spill simulation).

  • Incubation:

    • Dark, 25°C.

    • Maintain moisture by weighing microcosms weekly and adding sterile water.

  • Sequential Extraction (The "Self-Validating" Step):

    • Fraction A (Non-polar): Shake soil with Acetone:Hexane (1 hr). Analyze for Alachlor and DEA.

    • Fraction B (Polar): Re-extract soil residue with Methanol:Water. Analyze for ESA/OXA.

    • Fraction C (Bound Residue): Combustion of soil (if using

      
      C) to verify mass balance.
      
Analytical Workflow Visualization

ExperimentalWorkflow cluster_Extract Sequential Extraction cluster_Analysis LC-MS/MS Analysis Sample Soil Sample (Time T) Step1 Solvent 1: Acetone/Hexane Sample->Step1 FractionA FractionA Step1->FractionA Supernatant Residue Residue Step1->Residue Soil Pellet Step2 Solvent 2: MeOH/Water FractionB FractionB Step2->FractionB Supernatant AnalA Target: Alachlor & DEA FractionA->AnalA Residue->Step2 AnalB Target: ESA & OXA FractionB->AnalB

Caption: Sequential extraction workflow to separate parent compound (Fraction A) from polar metabolites (Fraction B).

Part 4: Data Synthesis and Kinetics

When analyzing results, the degradation usually follows first-order kinetics (


). However, in bioaugmented soils, you may observe a lag phase followed by rapid degradation.
Comparative Efficacy of Microbial Strains
Microbial AgentPrimary MechanismMajor MetabolitesToxicity ProfileEstimated

(Soil)
Native Soil Flora Mixed (Hydrolysis/GST)DEA, ESA, OXAHigh (due to DEA)7 - 38 days
Pseudomonas spp. GST ConjugationESA, OXALow Acute / High Persistence5 - 15 days
Streptomyces LS182 Reductive DechlorinationIndoles, QuinolinesLowest (No DEA)14 days (60-75% removal)
Chaetomium globosum CometabolismVariousModerateVariable

Interpretation for Drug Development/Biotech: If the goal is environmental safety , Streptomyces bioaugmentation is superior because it breaks the chlorine bond before the amide bond can be hydrolyzed to release the carcinogenic aniline. If the goal is merely disappearance of parent compound , Pseudomonas is effective but results in groundwater contamination liabilities (ESA/OXA).

References

  • World Health Organization (WHO). (2003). Alachlor in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

  • Sanguinetti, M., et al. (2009). Biodegradation of Alachlor by Soil Streptomycetes.[3][6] Applied Microbiology and Biotechnology.[6] [Link]

  • United States Geological Survey (USGS). (1998). Glutathione conjugation and contaminant transformation. [Link]

  • Minnesota Department of Health. (2016). Alachlor ESA and Alachlor OXA Toxicological Summary. [Link]

  • Fenner, K., et al. (2013). Evaluating Pesticide Degradation in the Environment: Blind Spots and Emerging Opportunities. Science. [Link]

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Protocol for Alachlor Oxanilic Acid (OA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Alachlor, a widely used chloroacetanilide herbicide, degrades rapidly in the environment into two primary polar metabolites: Alachlor Ethane Sulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) .[1][2] While the parent compound is regulated, the metabolites are significantly more water-soluble, mobile, and persistent, often contaminating groundwater reservoirs where the parent compound is absent.[2]

The Analytical Challenge: The primary difficulty in analyzing Alachlor OA is twofold:

  • Polarity: Its high polarity leads to poor retention on standard C18 columns, causing it to elute in the void volume where ion suppression is highest.[2]

  • Isobaric Interference: Alachlor OA (

    
    ) is a structural isomer of Acetochlor OA.[2] Both share the same molecular weight (~265 Da) and precursor ion (
    
    
    
    264). Without specific MS/MS transitions or rigorous chromatographic resolution, false positives are common.[2]

This protocol details a validated LC-MS/MS workflow using Negative Electrospray Ionization (ESI-) and Graphitized Carbon/Polymeric SPE, optimized to resolve the "Critical Pair" (Alachlor OA vs. Acetochlor OA).

Analytical Workflow Visualization

Alachlor_Workflow cluster_QC Quality Control Loop Sample Water Sample (Preserved with NH4Cl) Filter Filtration (0.7 µm Glass Fiber) Sample->Filter SPE SPE Enrichment (Graphitized Carbon) Filter->SPE Elute Elution (MeOH/NH4OAc) SPE->Elute Evap N2 Evaporation & Reconstitution Elute->Evap LC LC Separation (C18 High Strength) Evap->LC MS MS/MS Detection (Neg ESI, MRM) LC->MS DataAnalysis Check Isomer Resolution (Rs > 1.0) MS->DataAnalysis Quantitation

Figure 1: End-to-end analytical workflow for Alachlor OA determination, emphasizing the critical quality control step for isomer resolution.

Sample Preparation Protocol (Solid Phase Extraction)

Objective: Isolate anionic metabolites from aqueous matrices while removing humic interferences. Reference Method: Modified US EPA Method 535 [1].[2]

Materials
  • SPE Cartridge: Graphitized Carbon (e.g., Resprep Carboprep 90) or Polymeric HLB (Hydrophilic-Lipophilic Balance).[2] Note: Carbon is preferred for polar OA/ESA retention.[2]

  • Preservative: Ammonium Chloride (

    
    ).[2]
    
  • Elution Solvent: Methanol containing 10 mM Ammonium Acetate.[2][3]

Step-by-Step Procedure
  • Sample Preservation: Collect 250 mL water samples in amber glass bottles. Add 25-30 mg

    
     to inhibit biological activity and buffer pH. Store at 4°C.[2]
    
  • Conditioning: Mount SPE cartridges on a vacuum manifold.

    • Flush with 10 mL Methanol (do not let dry).[2]

    • Flush with 10 mL Reagent Water.[2]

  • Loading: Load 250 mL sample at a flow rate of 10 mL/min .

    • Critical: High flow rates (>15 mL/min) reduce recovery of the polar OA metabolite.[2]

  • Wash: Rinse with 5 mL Reagent Water to remove salts.[2] Dry cartridge under vacuum for 5 minutes.[2]

  • Elution: Elute with 2 x 6 mL of Methanol/Ammonium Acetate solution.

    • Mechanism:[2][3][4] The ammonium acetate acts as a displacer, disrupting the ionic interaction between the anionic analyte and the carbon surface.

  • Concentration: Evaporate extract to dryness under Nitrogen at 60°C.

  • Reconstitution: Reconstitute in 1 mL of 5 mM Ammonium Acetate (aq) .

    • Expert Tip: Reconstituting in 100% Methanol will cause peak fronting/distortion on the LC column due to solvent strength mismatch.[2]

LC-MS/MS Method Parameters

Objective: Achieve baseline separation of Alachlor OA from Acetochlor OA and matrix interferences.

Liquid Chromatography (LC)[5][6][7][8][9]
  • Instrument: UHPLC System (Binary Pump).

  • Column: High-Strength Silica C18 (e.g., Waters ACQUITY HSS T3 or Restek Ultra C18), 2.1 x 100 mm, 1.8 µm.[2]

    • Why: HSS T3 columns are designed to retain polar compounds in highly aqueous mobile phases.[2]

  • Column Temp: 45°C.

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 10-20 µL.

Mobile Phase:

  • A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • B: Methanol.[2][3][5]

  • Note: Do not use Formic Acid.[2] Acidic pH suppresses ionization in Negative Mode ESI.[2]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 95 5 Initial Hold (Focusing)
1.00 95 5 Begin Gradient
12.00 40 60 Elution of OA/ESA
15.00 5 95 Column Wash
17.00 5 95 Hold Wash
17.10 95 5 Re-equilibration

| 20.00 | 95 | 5 | End Run |

Mass Spectrometry (MS/MS)[5][7][11][12]
  • Ionization: Negative Electrospray Ionization (ESI-).[2]

  • Mode: Multiple Reaction Monitoring (MRM).[2][6]

  • Source Temp: 450°C.

MRM Transitions (The "Fingerprint"): | Analyte | Precursor Ion (


) | Product Ion (

) | Role | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Alachlor OA | 264.1 | 160.1 | Quantifier | 18 | | Alachlor OA | 264.1 | 206.1 | Qualifier | 14 | | Acetochlor OA | 264.1 | 146.1 | Differentiation | 20 | | Alachlor ESA | 314.0 | 80.0 | Quantifier | 25 | | Alachlor-d13 (IS) | 277.1 | 164.1 | Internal Std | 18 |

Expert Insight - The Isomer Trap: Alachlor OA and Acetochlor OA are isobaric (


 264).[2]
  • Alachlor OA preferentially fragments to

    
     160  (loss of ethyl-methyl-ether side chain).[2]
    
  • Acetochlor OA preferentially fragments to

    
     146 .[2]
    
  • Protocol: You must monitor both 160 and 146 channels.[2] If a peak appears in the 160 channel but not the 146, it is Alachlor OA.[2] If peaks appear in both at slightly different times, check retention times against standards.

Isomer Resolution Logic

Isomer_Logic Start Detected Peak m/z 264 Check160 Signal at m/z 160? Start->Check160 Check146 Signal at m/z 146? Start->Check146 ResultAlachlor CONFIRMED: Alachlor OA Check160->ResultAlachlor High Signal ResultCoelution WARNING: Co-elution/Mixture Check160->ResultCoelution Signal Present ResultAcetochlor CONFIRMED: Acetochlor OA Check146->ResultAcetochlor High Signal Check146->ResultCoelution Signal Present

Figure 2: Decision logic for distinguishing isobaric Alachlor OA from Acetochlor OA using unique fragment ions.

Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.[2]

  • Internal Standards (IS): Use stable isotope-labeled Alachlor OA-d13 or Alachlor ESA-d13 .[2] Do not rely on external calibration due to matrix suppression in environmental waters.[2]

  • Recovery Limits: Acceptable recovery for SPE extraction is 70–130% .[2][7]

  • Minimum Reporting Level (MRL): Target MRL should be 0.02 µg/L (ppb) or lower to meet USGS/EPA monitoring needs.

  • Linearity:

    
     over the range of 0.05 – 10.0 µg/L.[2]
    

Troubleshooting Guide

  • Low Sensitivity: Check mobile phase pH.[2] If pH < 4, ionization of the carboxylic acid moiety (OA) in negative mode is suppressed.[2] Ensure pH is ~6.0–6.5 using Ammonium Acetate.[2]

  • Peak Tailing: Usually indicates secondary interactions with the column silanols.[2] Ensure the column is "end-capped" or use a dedicated polar-embedded C18 column.[2]

  • High Backpressure: Graphitized carbon SPE fines can clog the LC system.[2] Ensure the eluate is filtered (0.2 µm PTFE) or centrifuged before injection.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2005).[2][3] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2] Version 1.1.

  • U.S. Geological Survey (USGS). (2002).[2] Analytical Methods for the Determination of Chloroacetanilide Herbicide Metabolites in Water.[2][3][8][5] Open-File Report 02-430.[2]

  • Hladik, M.L., et al. (2005).[2] New method for the determination of chloroacetanilide herbicide degradates in water.[2][8] Journal of Chromatography A. [2]

  • Hostetler, K.A., & Thurman, E.M. (2000).[2] Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.

Sources

LC-MS/MS for Alachlor OA quantification in water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Alachlor Oxanilic Acid (OA) in Water by LC-MS/MS

Executive Summary

This guide details a validated protocol for the quantification of Alachlor Oxanilic Acid (Alachlor OA) in drinking and surface water at low parts-per-trillion (ppt) levels. Alachlor OA (C₁₄H₁₉NO₄) is a major hydrophilic metabolite of the herbicide Alachlor. Unlike the parent compound, it is highly mobile in aquatic environments and resistant to degradation.

Key Technical Challenges Addressed:

  • Isobaric Interference: Alachlor OA is an isomer of Acetochlor OA (both MW 265.3 Da). This protocol utilizes optimized chromatographic separation and unique MRM transitions to prevent false positives.

  • Polarity: The high polarity of the OA metabolite requires specific Solid Phase Extraction (SPE) chemistry (Graphitized Carbon Black) rather than standard C18 retention.

  • Matrix Effects: Use of isotope dilution or structurally identical internal standards to correct for ion suppression in negative electrospray ionization (ESI-).

Method Principle

Water samples (250 mL) are concentrated using Graphitized Carbon Black (GCB) solid-phase extraction. The extract is eluted with a methanol/ammonium acetate mixture, concentrated, and reconstituted. Analysis is performed using Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) in Negative Electrospray Ionization (ESI-) mode. Quantification is achieved via Multiple Reaction Monitoring (MRM) using an internal standard (e.g., Alachlor OA-d13 or Butachlor ESA).

Materials & Reagents

CategoryItemSpecification/Notes
Standards Alachlor OA StandardPurity >98% (e.g., Sigma-Aldrich/Supelco)
Internal Standard (IS)Alachlor OA-d13 (preferred) or Butachlor ESA
Surrogate StandardDimethachlor ESA (monitors extraction efficiency)
Solvents Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
WaterLC-MS Grade (18.2 MΩ·cm)
Reagents Ammonium AcetateLC-MS Grade (Buffer)
Ammonium ChloridePreservation agent (removes free chlorine)
SPE CartridgesGraphitized Carbon Black (GCB) , 500 mg, 6 mL (e.g., Restek CarboPrep 90)

Experimental Protocol

Sample Preservation (Critical Step)
  • Collect water in amber glass bottles.

  • Add 80 mg/L Sodium Thiosulfate or Ammonium Chloride immediately to quench residual chlorine, which can degrade the analyte.

  • Store at 4°C and extract within 14 days.

Solid Phase Extraction (SPE) Workflow

SPE_Workflow Start Sample Preparation (250 mL Water) Condition Condition Cartridge 1. MeOH (10 mL) 2. Water (10 mL) Start->Condition Load Load Sample Flow: 10 mL/min (Vacuum Manifold) Condition->Load Wash Wash Cartridge 5 mL Reagent Water (Remove Salts) Load->Wash Dry Dry Cartridge High Vacuum (10-15 min) CRITICAL for Recovery Wash->Dry Elute Elution 2 x 5 mL Solvent Mix (MeOH / 10mM NH4OAc) Dry->Elute Conc Concentration N2 Evaporation to Dryness (Water Bath 50°C) Elute->Conc Recon Reconstitution 1 mL Mobile Phase A Filter (0.2 µm PTFE) Conc->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized SPE workflow for Alachlor OA extraction using Graphitized Carbon Black.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 60°C (High temperature improves peak shape for these acids).

  • Injection Vol: 10-20 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted, approx 6.5).

  • Mobile Phase B: Methanol.[1]

Gradient Profile:

  • Note: A shallow gradient is required to separate the Alachlor OA/Acetochlor OA isobaric pair.[2]

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B (Wash)

  • 15.0 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI Negative):

  • Mode: MRM (Multiple Reaction Monitoring).[1][2]

  • Capillary Voltage: 2.5 kV.

  • Source Temp: 450°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)
Alachlor OA 264.1 160.1 Quantifier18
264.1158.1Qualifier22
Acetochlor OA 264.1146.1Confirmation20
Internal Std 277.1160.1Quantifier18

Senior Scientist Insights & Troubleshooting

The Isobaric Trap (Alachlor OA vs. Acetochlor OA)

Alachlor and Acetochlor are structural isomers, and their OA metabolites share the same molecular weight (265.3 Da) and precursor ion (m/z 264).

  • Differentiation Strategy: While they share the parent mass, they produce distinct fragments. Alachlor OA yields a dominant 160 m/z fragment, whereas Acetochlor OA yields 146 m/z .

  • Chromatography: Do not rely solely on MS resolution. Ensure your LC gradient separates these two peaks by at least 0.5 minutes. Alachlor OA typically elutes after Acetochlor OA on a C18 column due to the slightly more lipophilic diethyl substitution compared to the ethyl-methyl substitution of Acetochlor.

Matrix Suppression

Surface waters often contain humic acids that co-elute with polar metabolites.

  • Solution: Since Alachlor OA elutes early/mid-gradient, salt diversion (diverting flow to waste for the first 1-2 mins) prevents source contamination.

  • Validation: Always run a "post-extraction spike" to calculate the Matrix Effect (ME%). If suppression exceeds 20%, dilute the sample extract 1:2 or switch to a more selective internal standard (isotopically labeled Alachlor OA).

SPE Cartridge Selection

Do not use standard C18 cartridges. OA metabolites are carboxylic acids and are too polar to be retained on C18 from large water volumes. Graphitized Carbon Black (GCB) or specialized Polymeric Anion Exchange (WAX) cartridges are mandatory for recoveries >80%.

Method Validation Parameters (Expected Performance)

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9950.999 (0.05 - 20 ppb)
Recovery 70 - 130%85 - 105%
Precision (RSD) < 20%4 - 8%
LOD (Detection Limit) S/N > 30.005 µg/L (ppb)
LOQ (Quant Limit) S/N > 100.020 µg/L (ppb)

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. [Link][3][4][5]

  • U.S. Geological Survey. (2002). Analytical Methods for the Determination of Chloroacetanilide Herbicide Metabolites in Water.[1][2][6] USGS Open-File Report.[3] [Link]

  • Waters Corporation. (2008). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Application Note. [Link]

Sources

Application Note: High-Specificity Solid Phase Extraction of Alachlor Oxanilic Acid (OA) from Soil

[1]

Executive Summary

This Application Note details a robust, high-specificity protocol for the extraction and quantification of Alachlor Oxanilic Acid (Alachlor OA) , a major polar metabolite of the herbicide Alachlor, from complex soil matrices.[1] Unlike traditional liquid-liquid extraction (LLE) which suffers from matrix suppression, this method utilizes Mixed-Mode Anion Exchange (MAX) solid phase extraction (SPE).[1] This approach exploits the acidic nature of the analyte (pKa ~3.[1]5) to "lock" it onto the sorbent while aggressively washing away neutral interferences (humic acids, parent compounds), ensuring high recovery (>85%) and sub-ppb sensitivity suitable for environmental fate studies and regulatory compliance (e.g., EPA Method 535 equivalent).

Introduction & Chemical Context

Alachlor OA (CAS: 171262-17-2) is formed via the oxidation of the parent chloroacetanilide herbicide, Alachlor.[1][2] As an ionic degradate, it exhibits significantly higher water solubility and mobility than the parent compound, making it a critical marker for groundwater contamination.[1]

  • Analyte: Alachlor Oxanilic Acid (OA)[1][2][3]

  • Formula: C₁₄H₁₉NO₄[1][3][4][5]

  • MW: 265.30 g/mol [1][4][5]

  • pKa: ~3.5 (Carboxylic acid moiety)[1]

  • Matrix Challenge: Soil contains fulvic and humic acids that co-elute with acidic metabolites.[1] Standard C18 retention is insufficient for separating these interferences.[1]

The "Lock-and-Key" Extraction Strategy

To achieve "drug development" grade purity, we employ a Mixed-Mode Anion Exchange (MAX) mechanism:

  • Load (pH > pKa): Alachlor OA is negatively charged and binds to the quaternary amine of the sorbent.[1]

  • Wash (Neutrals): 100% Methanol or Acetonitrile removes neutral parents (Alachlor) and hydrophobic interferences while the analyte remains ionically bound.[1]

  • Elute (pH < pKa): Acidified methanol protonates the carboxyl group, neutralizing the charge and releasing the analyte.[1]

Experimental Protocol

Reagents & Materials
  • Sorbent: Oasis MAX (Mixed-Mode Anion Exchange) or Strata-X-A (60 mg / 3 mL).[1]

  • Extraction Solvent: 90:10 Acetonitrile:Water (v/v) or 50:50 Methanol:Water.[1]

  • Buffer: 50 mM Ammonium Acetate (pH 7.0).

  • Elution Solvent: 2% Formic Acid in Methanol.[1]

  • Internal Standard: Alachlor OA-d13 or generic Chloroacetanilide-d10.[1]

Sample Preparation (Soil Extraction)[1]
  • Step 1: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Step 2: Add 20 mL of Extraction Solvent (50:50 MeOH:H₂O).[1]

  • Step 3: Agitate vigorously for 60 mins (Shaker) or use Microwave Assisted Extraction (MAE) at 100°C for 20 mins.

  • Step 4: Centrifuge at 4000 rpm for 10 mins.

  • Step 5: Decant supernatant.[1]

  • Step 6 (Critical): Dilute the organic supernatant with water to <5% organic content.[1] Note: High organic content during loading will prevent retention on the polymeric backbone, though ionic retention may still occur.[1] Dilution ensures robust binding.[1]

Solid Phase Extraction (SPE) Workflow
StepSolvent / ConditionsMechanistic Purpose
1. Condition 3 mL MethanolActivates polymeric pores.[1]
2. Equilibrate 3 mL Water (pH 7)Establishes neutral/basic environment for ion exchange.[1]
3. Load Diluted Soil Extract (pH ~7)Lock Step: Alachlor OA (Anionic) binds to quaternary amine sites.[1]
4. Wash 1 3 mL 5% NH₄OH in WaterRemoves humic acids and weak interferences.
5.[1] Wash 2 3 mL MethanolClean Step: Removes neutral parents (Alachlor) and hydrophobic matrix.[1] Analyte stays bound.
6. Elute 2 x 1.5 mL 2% Formic Acid in MeOHRelease Step: Acidification (pH < 2) neutralizes Alachlor OA, breaking ionic bond.[1]
7. Reconstitute Dry under N₂, reconstitute in Mobile PhasePrepare for LC-MS/MS injection.[1]
LC-MS/MS Conditions
  • System: HPLC coupled to Triple Quadrupole MS.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 9 for negative mode stability) or 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1]

MRM Transitions (Negative Mode):

  • Precursor: 264.1 [M-H]⁻

  • Quantifier: 160.1 (Loss of side chain)[1]

  • Qualifier: 206.1 or 146.1[1]

Visualized Workflows

Extraction Logic Flow

GSoilSoil Sample (10g)ExtractExtraction(50:50 MeOH:H2O)Soil->ExtractAgitate/MAEDiluteDilution(Reduce Organic < 5%)Extract->DiluteSupernatantLoadSPE Load (MAX)(pH 7-8)Dilute->LoadAnalyte Ionized (COO-)WashWash Step(100% MeOH)Load->WashWaste1Waste: Humics, ParticulatesLoad->Waste1Flow throughEluteElution(2% Formic in MeOH)Wash->EluteAnalyte RetainedWaste2Waste: Parent Alachlor (Neutrals)Wash->Waste2Remove NeutralsLCMSLC-MS/MS Analysis(ESI Negative)Elute->LCMSProtonated (COOH)

Caption: Step-by-step workflow for isolating Alachlor OA from soil, highlighting waste removal steps.

SPE Mechanism: The "Switch"

SPE_MechState1Loading (pH 7)Analyte: Anionic (COO-)Sorbent: Cationic (+)State2Washing (MeOH)Analyte: LOCKED (+/-)Interferences: WashedState1->State2Ionic RetentionState3Elution (pH 2)Analyte: Neutral (COOH)Interaction: BROKENState2->State3Acidification

Caption: The chemical switching mechanism used in Mixed-Mode Anion Exchange (MAX) to purify Alachlor OA.

Quality Control & Performance

To ensure data integrity (Trustworthiness), every batch must include:

  • Method Blank: Unspiked soil to check for cross-contamination.[1]

  • Matrix Spike (MS): Spiked soil at 5 ppb to verify recovery (Target: 70-120%).[1]

  • Surrogate: Add Alachlor OA-d13 prior to extraction.[1]

Typical Performance Metrics:

  • Recovery: 85% ± 8% (n=5)[1]

  • LOD (Limit of Detection): 0.05 µg/kg (ppb)[1]

  • LOQ (Limit of Quantitation): 0.20 µg/kg (ppb)[1]

References

  • USGS Method 535: Determination of Chloroacetanilide Herbicide Degradation Compounds in Water by LC/MS/MS.[1][6] U.S. Geological Survey.[1][3][7] Link

  • Alachlor OA Chemical Data: PubChem Compound Summary for CID 14924483, Alachlor OXA.[1][3] National Center for Biotechnology Information.[1] Link[1][3]

  • Soil Extraction Techniques: Determination of Alachlor and Its Acidic Metabolites in Soils by MAE and SPE.[1] ResearchGate.[1][8] Link

  • EPA Method 525.2 (Contextual): Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction.[1] US EPA.[1][3][6][9] Link

Application Note: High-Precision Preparation and Verification of Alachlor Oxanilic Acid (OA) Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparing Alachlor OA Analytical Reference Standard Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Toxicologists, and Environmental Scientists.

Introduction & Scientific Context

Alachlor Oxanilic Acid (Alachlor OA) is a primary ionic metabolite of the chloroacetanilide herbicide Alachlor.[1][2][3] Unlike the parent compound, which degrades rapidly in soil, Alachlor OA exhibits high water solubility and environmental persistence, making it a critical analyte in groundwater monitoring programs (e.g., US EPA Method 535).[4]

For researchers and drug development professionals assessing metabolic stability or toxicological impact, the preparation of an accurate analytical reference standard is the foundational step.[2] Errors at this stage propagate through all subsequent LC-MS/MS quantifications.[2] This guide outlines a rigorous, self-validating protocol for preparing Alachlor OA standards, ensuring compliance with GLP (Good Laboratory Practice) and ISO 17025 standards.

Chemical Profile
PropertyDetail
Common Name Alachlor OA (Oxanilic Acid)
Systematic Name [(2,6-diethylphenyl)(methoxymethyl)amino]oxoacetic acid
CAS Number 171262-17-2
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
pKa ~3.5 (Carboxylic acid moiety)
Solubility High in Methanol, Acetonitrile; Moderate in Water (pH dependent)

Metabolic Pathway Context

Understanding the origin of Alachlor OA is vital for interpreting background interference in biological matrices.[2] It is typically formed via the displacement of the chlorine atom by glutathione, followed by enzymatic cleavage and oxidation.[1][2]

AlachlorDegradation Alachlor Alachlor (Parent Herbicide) GSH_Conj Glutathione Conjugate (Intermediate) Alachlor->GSH_Conj GST Enzyme (Cl Displacement) Alachlor_ESA Alachlor ESA (Ethanesulfonic Acid) GSH_Conj->Alachlor_ESA Peptidase/Oxidation Alachlor_OA Alachlor OA (Oxanilic Acid) GSH_Conj->Alachlor_OA Oxidative Deamination

Figure 1: Simplified metabolic pathway showing the divergence of Alachlor into its two primary ionic metabolites: ESA and OA.[1][2][4]

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Prepare a traceable, high-concentration stock solution of Alachlor OA for long-term storage.

Materials & Equipment[2][4][10][11]
  • Neat Standard: Alachlor OA (Purity >98%, stored at 4°C).[2]

  • Solvent: LC-MS grade Methanol (MeOH).[2][4] Note: Methanol is preferred over Acetonitrile for stock solubility and stability of the carboxylic acid moiety.

  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Class A Volumetric Flask (10 mL or 25 mL), amber glass to prevent photodegradation.

Step-by-Step Methodology
  • Equilibration: Remove the neat Alachlor OA vial from the refrigerator and allow it to equilibrate to room temperature (20-25°C) for 30 minutes. Causality: Weighing cold solids attracts condensation, altering mass accuracy.[4]

  • Gravimetric Weighing:

    • Place a clean weighing boat on the balance and tare.[2]

    • Weigh approximately 10.0 mg of Alachlor OA. Record the exact mass (

      
      ) to 0.01 mg.
      
    • Calculation: Correct for purity (

      
      ) stated on the Certificate of Analysis (CoA).
      
      
      
      
      [2][4]
  • Dissolution:

    • Transfer the solid quantitatively into a 10 mL Class A amber volumetric flask using a methanol rinse.

    • Fill the flask to ~80% volume with Methanol.[2]

    • Sonicate for 5 minutes to ensure complete dissolution. The solution should be clear and particle-free.[2][4]

  • Final Volume:

    • Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).[2]

    • Dilute to the mark with Methanol.[2] Invert 10 times to mix.

  • Storage: Transfer to multiple amber HPLC vials with PTFE-lined caps. Store at -20°C.

    • Stability:[2][4][5] Stable for >6 months at -20°C.[2][4]

Protocol: Working Standards & Calibration Curve

Objective: Create a linear calibration range (e.g., 0.5 ppb to 50 ppb) compatible with LC-MS/MS mobile phases.

Solvent Matching Rule: The diluent for working standards must match the initial mobile phase conditions (e.g., 95% Water / 5% MeOH with 5mM Ammonium Acetate) to prevent peak distortion or "solvent effects" during injection.[2]

Dilution Scheme (Example)
StepSource SolutionVolume TransferDiluent (Mobile Phase A)Final Conc.
A Primary Stock (1 mg/mL)100 µL9.9 mL MeOH10 µg/mL
B Solution A100 µL9.9 mL Mobile Phase100 ng/mL (ppb)
C Solution B500 µL500 µL Mobile Phase50 ng/mL
D Solution B100 µL900 µL Mobile Phase10 ng/mL
E Solution D100 µL900 µL Mobile Phase1 ng/mL

Verification & Quality Control (LC-MS/MS)

Trustworthiness Directive: A standard is not a standard until it is verified. You must cross-validate your new stock against a Second Source (a standard prepared from a different lot or vendor).[2]

Instrumental Parameters (Based on EPA Method 535)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH ~6.5).[2][4][5]

    • B: Methanol.[2][4][5][6][7][8]

  • Ionization: ESI Negative Mode (Alachlor OA is an acid; it ionizes best as

    
    ).[2][4]
    
MRM Transitions for Verification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Purpose
Alachlor OA 264.1

160.1Quantifier
Alachlor OA 264.1

232.1Qualifier
Alachlor OA-d13 277.2

164.1Internal Standard
QC Workflow Diagram

QC_Workflow Stock New Stock Solution (1.0 mg/mL) LCMS LC-MS/MS Analysis (ESI Negative) Stock->LCMS Dilute to 50 ppb CheckStd Second Source Std (Control) CheckStd->LCMS Dilute to 50 ppb Compare Calculate % Difference (Area Ratio) LCMS->Compare Decision Pass/Fail Criteria Compare->Decision < 15% Diff?

Figure 2: Quality Control workflow ensuring the accuracy of the prepared standard.

Acceptance Criteria
  • Retention Time: The new standard must elute within ±0.1 min of the reference.

  • Quantitation: The calculated concentration of the Second Source (using the New Stock as the calibrator) must be within 85-115% of the theoretical value.

  • Ion Ratio: The ratio of Product Ion 160.1 / 232.1 must match the reference spectrum within ±20%.

References

  • U.S. Environmental Protection Agency (EPA). (2005).[2][4] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2] Version 1.1. [2][4]

  • PubChem Database. (n.d.).[2][4] Alachlor OA (Compound Summary).[2][4][9][10] National Center for Biotechnology Information.[2][4] [2][4]

  • Sigma-Aldrich. (n.d.).[2][4] Alachlor OA Analytical Standard Product Sheet.[2][4][11][2][4]

Sources

EPA method for Alachlor OA analysis in drinking water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of Alachlor Oxanilic Acid (Alachlor OA) in Drinking Water via EPA Method 535 [1][2]

Executive Summary

This guide details the analytical protocol for the determination of Alachlor Oxanilic Acid (Alachlor OA) in drinking water using EPA Method 535 . Unlike parent chloroacetanilides, the oxanilic acid (OA) and ethanesulfonic acid (ESA) degradates are highly polar and water-soluble, rendering traditional liquid-liquid extraction (LLE) and GC-MS methods (like EPA 525.[2]2) ineffective.[2] This protocol utilizes Solid Phase Extraction (SPE) with Graphitized Carbon followed by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) in negative electrospray ionization (ESI-) mode to achieve detection limits in the low nanogram-per-liter (ng/L) range.[2]

Introduction & Regulatory Context

Alachlor is a widely used chloroacetanilide herbicide.[1][2] While the parent compound is regulated with a Maximum Contaminant Level (MCL) of 2.0 µg/L, it rapidly degrades in the environment into polar metabolites, primarily Alachlor ESA and Alachlor OA.

  • Mobility: Due to their ionic nature (anionic at environmental pH), OA degradates leach readily into groundwater and persist longer than the parent compound.[2]

  • Regulatory Status: Alachlor OA is listed on the Contaminant Candidate List (CCL) , requiring monitoring to determine occurrence and potential health risks.[2]

  • Analytical Challenge: The high polarity requires a specialized extraction mechanism (anion exchange or carbon adsorption) and LC-MS/MS for sensitivity.[2]

Method Principle

The core of EPA Method 535 is the Graphitized Carbon SPE . Unlike C18 silica, which relies on hydrophobic interactions, graphitized carbon retains polar organic analytes through a combination of hydrophobic effects and electronic interactions with the graphitic surface (pi-pi interactions).[2]

  • Extraction: Water samples are passed through a non-porous graphitized carbon cartridge.[2][3][4]

  • Elution: Analytes are eluted with a methanol/ammonium acetate mixture.[1][2][3]

  • Detection: LC-MS/MS in Negative ESI mode. The carboxylic acid moiety of Alachlor OA deprotonates easily ([M-H]⁻), providing high sensitivity.[2]

Materials & Reagents

  • Solid Phase Extraction (SPE): 6 mL cartridges containing 0.5 g Non-Porous Graphitized Carbon (e.g., Restek CarboPrep 90 or equivalent).[2]

  • Solvents: LC-MS Grade Methanol (MeOH), Reagent Water.[2]

  • Reagents: Ammonium Acetate (NH₄OAc), Ammonium Chloride (NH₄Cl).[2]

  • Standards:

    • Target: Alachlor OA (CAS: 171262-17-2).[2][5]

    • Surrogate:Dimethachlor ESA (Monitor extraction efficiency).[2]

    • Internal Standard (IS):Butachlor ESA (Correct for instrument drift/matrix effects).[2]

Experimental Protocol

Step 1: Sample Collection & Preservation[2]
  • Container: 250 mL amber glass bottles.

  • Dechlorination: Add Ammonium Chloride (NH₄Cl) to the empty bottle (approx. 25-30 mg per 250 mL) prior to collection to inhibit formation of disinfection byproducts.[2]

  • Thermal Preservation: Chill to <10°C immediately. Store at <6°C in the lab.

    • Critical: Do NOT freeze. Freezing can precipitate humic acids and alter analyte solubility.[2]

  • Holding Time: Extract within 14 days of collection.

Step 2: Solid Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Graphitized Carbon SPE cluster_conc Concentration & Reconstitution S1 Sample: 250 mL Drinking Water + NH4Cl (Dechlor) S2 Add Surrogate Standard (Dimethachlor ESA) S1->S2 SPE1 Conditioning: 1. 10 mL MeOH 2. 10 mL Reagent Water (Do NOT let dry) SPE2 Load Sample Flow: 10-15 mL/min S2->SPE2 SPE1->SPE2 Pre-wet SPE3 Wash: 5 mL Reagent Water SPE2->SPE3 SPE4 Dry Cartridge (Air/N2 for 10 min) SPE3->SPE4 SPE5 Elution: 10 mL Solvent Mix (MeOH + 10mM NH4OAc) SPE4->SPE5 C1 Evaporate to Dryness (Water Bath 60-65°C, N2 Stream) SPE5->C1 C2 Reconstitute: 1 mL of 5mM NH4OAc (aq) C1->C2 C3 Add Internal Standard (Butachlor ESA) C2->C3 C4 Transfer to LC Vial C3->C4 caption Figure 1: SPE Workflow for Alachlor OA using Graphitized Carbon.

Detailed SPE Procedure:

  • Conditioning: Flush cartridge with 10 mL MeOH followed by 10 mL Reagent Water.[2] Crucial: Do not allow the carbon bed to go dry.

  • Loading: Pass the 250 mL sample through the cartridge at ~10-15 mL/min.

  • Wash: Rinse with 5 mL Reagent Water to remove salts.[2]

  • Elution: Elute analytes with 10 mL of Methanol containing 10 mM Ammonium Acetate . The salt is critical to disrupt ionic interactions between the acid analytes and the carbon surface.

  • Concentration: Evaporate the extract to dryness using a gentle stream of nitrogen in a water bath (60-65°C).

  • Reconstitution: Dissolve residue in 1 mL of 5 mM Ammonium Acetate (aq) .

  • Internal Standard: Add Butachlor ESA to the final vial.

Step 3: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1][2]

  • Mobile Phase B: Methanol.[1][2]

  • Flow Rate: 0.2 - 0.4 mL/min (column dependent).

  • Injection Volume: 10 - 20 µL.

  • Gradient:

    Time (min) % A (Aq) % B (MeOH)
    0.0 95 5
    1.0 95 5
    8.0 10 90
    10.0 10 90
    10.1 95 5

    | 13.0 | 95 | 5 |

Mass Spectrometry Parameters (ESI Negative):

  • Source: Electrospray Ionization (Negative Mode).[1][2]

  • Acquisition: Multiple Reaction Monitoring (MRM).[1][2][6][7]

  • Capillary Voltage: ~2.5 - 3.0 kV.[2]

  • Source Temp: 400°C - 500°C.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion 1 (Quant) Product Ion 2 (Confirm) Retention Time (Relative)
Alachlor OA 264.1 160.1 158.1 ~7.5 min
Acetochlor OA* 264.1 146.1 144.1 ~7.6 min
Dimethachlor ESA (Surr) 300.1 121.0 80.0 ~6.0 min

| Butachlor ESA (IS) | 356.1 | 162.1 | 80.0 | ~8.0 min |

*Note: Alachlor OA and Acetochlor OA are isobaric (Same Precursor m/z 264).[2] You MUST use the specific product ions (160 vs 146) or ensure baseline chromatographic separation to distinguish them.

Quality Control (Self-Validating System)

To ensure data integrity (Trustworthiness), every batch must include the following checks:

  • Surrogate Recovery (Dimethachlor ESA):

    • Spiked into every sample prior to extraction.[2]

    • Acceptance Criteria: 70% - 130% recovery.

    • Failure Mode: If <70%, suspect SPE breakthrough or suppression.[2] If >130%, suspect contamination or matrix enhancement.[2]

  • Internal Standard (Butachlor ESA):

    • Added after extraction, before injection.[2]

    • Corrects for injection variability and matrix-induced ionization suppression in the MS source.

    • Criteria: Peak area should be within ±30% of the calibration standard average.

  • Lowest Concentration Minimum Reporting Level (LCMRL):

    • Must be determined by the lab.[2][8][9] Typical LCMRL for Alachlor OA in Method 535 is 0.012 - 0.020 µg/L .[2]

  • Laboratory Reagent Blank (LRB):

    • Analyze reagent water with every batch.[2]

    • Criteria: Alachlor OA concentration < 1/3 of the MRL.

Troubleshooting & Expert Insights

Troubleshooting T1 Issue: Low Recovery T2 Cause: Carbon Drying T1->T2 Check SPE T3 Cause: pH Issue T1->T3 Check Eluent Fix1 Fix1 T2->Fix1 Keep wet during cond. Fix2 Fix2 T3->Fix2 Ensure 10mM NH4OAc in MeOH T4 Issue: Isobaric Interference T5 Cause: Acetochlor OA T4->T5 Same m/z 264 Fix3 Fix3 T5->Fix3 Use Trans. 264->160 Optimize Gradient caption Figure 2: Troubleshooting Logic for Alachlor OA Analysis.

  • Carbon Cartridge Drying: Unlike C18, graphitized carbon can lose retention capacity significantly if it dries out during conditioning.[2] Ensure a liquid meniscus remains on top of the bed until the sample is loaded.

  • Elution Solvent: Pure methanol is often insufficient to elute OA metabolites from carbon.[2] The ammonium acetate (10 mM) acts as a displacer ion.[2] Ensure this salt is fully dissolved in the elution solvent.[2]

  • Matrix Suppression: Humic acids in surface water can co-elute and suppress the ESI signal.[2] The Internal Standard (Butachlor ESA) is essential to compensate for this.[2] If suppression exceeds 50%, dilute the extract or reduce injection volume.[2]

References

  • U.S. EPA. (2005).[2] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2][4] Version 1.1. [Link]

  • U.S. EPA. (2021). Contaminant Candidate List (CCL) and Regulatory Determinations.[2][Link][2]

  • Hladik, M.L., et al. (2005).[2] New method for the analysis of chloroacetanilide herbicide degradates in water.[2][3][5] USGS Scientific Investigations Report.[2] [Link][2]

Sources

Application Note: High-Sensitivity Quantitation of Alachlor Oxanilic Acid (OA) in Agricultural Runoff via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Regulatory Context[1][2][3][4][5][6]

Alachlor is a chloroacetanilide herbicide widely used for weed control in corn, soybeans, and peanuts.[1][2] While the parent compound degrades relatively quickly in soil, its ionic metabolites—specifically Alachlor Ethane Sulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) —are significantly more polar, water-soluble, and persistent.[1][2]

These metabolites frequently leach into groundwater and surface runoff, often exceeding the concentrations of the parent herbicide.[1][2] Consequently, regulatory bodies like the US EPA require rigorous monitoring of these degradates.[1] Alachlor OA (molecular weight ~265 Da) poses a specific analytical challenge due to its high polarity and the presence of structural isomers (e.g., Acetochlor OA) that share isobaric mass transitions, necessitating high-efficiency chromatographic separation.[1][2]

This guide details a robust protocol for the isolation and quantitation of Alachlor OA using Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Degradation Mechanism

Alachlor degrades via microbial and abiotic hydrolysis.[1][2] The replacement of the chlorine atom and oxidation of the side chain leads to the formation of the oxanilic acid moiety.[1][2]

AlachlorDegradation Alachlor Alachlor (Parent) Intermediate Hydrolysis Intermediate Alachlor->Intermediate Microbial/Abiotic Dechlorination AlachlorOA Alachlor OA (Oxanilic Acid) Intermediate->AlachlorOA Oxidation (Aerobic) AlachlorESA Alachlor ESA (Sulfonic Acid) Intermediate->AlachlorESA GST Conjugation (Anaerobic/Aerobic)

Figure 1: Simplified degradation pathway of Alachlor into its primary ionic metabolites, OA and ESA.[1]

Principle of Analysis

Why LC-MS/MS?

Gas Chromatography (GC) is unsuitable for Alachlor OA without extensive derivatization due to the compound's polarity and thermal instability.[1][2] LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the industry standard, allowing for direct analysis of the acidic metabolite with high sensitivity.[1]

Why Graphitized Carbon Black (GCB) SPE?

Standard C18 SPE cartridges often fail to retain highly polar organic acids like Alachlor OA from large water volumes.[1][2] This protocol utilizes Graphitized Carbon Black (GCB) , which retains analytes via a combination of hydrophobic interaction and anion exchange, ensuring high recovery (>90%) even from 250 mL samples.[1][2]

Experimental Protocol

Sample Collection and Preservation[2]
  • Container: Amber glass bottles (1 L) with PTFE-lined caps.

  • Preservation: Add sodium thiosulfate (80 mg/L) if residual chlorine is present.[1][2]

  • Storage: Store at 4°C. Do not acidify samples prior to lab arrival, as pH changes can alter the ionic state of the analyte before extraction.[1][2]

  • Holding Time: Extract within 14 days.

Solid Phase Extraction (SPE) Workflow

Cartridge: 6 mL cartridge containing 0.5 g Graphitized Carbon Black (GCB).[1]

StepActionCritical Technical Note
1. Conditioning Flush with 10 mL Methanol / Ammonium Acetate.[1][2]Activates carbon surface sites.[1][2]
2. Equilibration Flush with 10 mL Reagent Water.[1][2]Removes organic solvent residues.[1][2]
3. Loading Load 250 mL sample at 10 mL/min.Crucial: Do not let the cartridge dry. Drying disrupts the carbon bed and reduces recovery.[1][2]
4. Wash Rinse with 5 mL Reagent Water.[1][2]Removes salts and highly polar interferences.
5.[1][2] Drying Draw air through cartridge for 5 mins.[1][2]Removes excess water which hinders elution.
6.[1][2] Elution Elute with 10 mL Solvent Mix (MeOH + 10mM Ammonium Acetate).The salt/solvent mix disrupts the ionic binding to the carbon surface.[2]
7. Concentration Evaporate to dryness under N2 at 60°C.Gentle heat prevents thermal degradation.
8.[1][2] Reconstitution Reconstitute in 1 mL Mobile Phase A.Ensures compatibility with initial LC conditions.
LC-MS/MS Methodology

Instrument: Triple Quadrupole MS coupled to UHPLC.[1][2]

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Restek Ultra C18 or Waters ACQUITY BEH C18), 2.1 x 100 mm, 3 µm.[1][2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Methanol.[1][2][3]

  • Flow Rate: 0.25 mL/min.[1][2]

  • Injection Volume: 20 µL.

Gradient Profile: Note: A shallow gradient is required to separate Alachlor OA from its isomer Acetochlor OA.[2]

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
20.04060
25.01090
25.19010
30.09010
Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode (ESI-).[1][2][3]

  • Source Temp: 450°C.

  • Capillary Voltage: -3.5 kV.[1][2]

MRM Transitions (Alachlor OA):

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Alachlor OA 264.1 160.1 Quantifier18
264.1158.1Qualifier22
Internal Std 356.180.0Quantifier25
(Butachlor ESA)

Analytical Workflow Diagram

Workflow Sample Water Sample (250 mL) SPE SPE Extraction (Graphitized Carbon Black) Sample->SPE Load @ 10mL/min Elution Elution (MeOH + 10mM NH4OAc) SPE->Elution Elute Evap N2 Evaporation (to dryness) Elution->Evap Concentrate Recon Reconstitution (1 mL 5mM NH4OAc) Evap->Recon Redissolve LC LC Separation (C18 Column, Gradient) Recon->LC Inject MS MS/MS Detection (ESI-, MRM 264->160) LC->MS Quantify

Figure 2: Step-by-step analytical workflow from sample loading to MS detection.

Quality Assurance & Data Analysis

Identification Criteria

To confirm the presence of Alachlor OA, the sample must meet the following criteria:

  • Retention Time: Within ±0.1 min of the authentic standard.

  • Ion Ratio: The abundance ratio of the Quantifier (160) to Qualifier (158) ion must be within ±30% of the standard.

  • Signal-to-Noise: Quantifier peak S/N > 10.

Internal Standards

Use Butachlor ESA or Dimethachlor ESA as internal standards. Add these to the sample before extraction to correct for SPE recovery losses and matrix effects (ion suppression).

Calculations

Concentration (


) is calculated using the internal standard method:

[1][2]

Where:

  • 
     = Peak area of Alachlor OA[2]
    
  • 
     = Peak area of Internal Standard[1][2]
    
  • 
     = Concentration of Internal Standard[1][2]
    
  • 
     = Response Factor (derived from calibration curve)[1][2]
    

References

  • US EPA Method 535. "Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)."[1][2][4] EPA Document No. 600/R-05/053.[1][2]

  • USGS Scientific Investigations Report. "Occurrence of Herbicide Degradation Compounds in Streams and Ground Water." USGS Publications Warehouse.[1][2]

  • SCIEX Application Note. "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS."

  • PubChem Compound Summary. "Alachlor Oxanilic Acid (Alachlor OA)." National Center for Biotechnology Information.[1][2]

Sources

high-resolution mass spectrometry for Alachlor OA identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-resolution mass spectrometry (HRMS) protocol for the identification of Alachlor Oxanilic Acid (Alachlor OA) , a major soil and water metabolite of the chloroacetanilide herbicide Alachlor.

This protocol addresses the critical analytical challenge: differentiating Alachlor OA from its structural isomer, Acetochlor OA. Both metabolites share the same exact mass and elemental formula, rendering low-resolution MS insufficient.[1] This guide establishes a self-validating identification workflow using specific fragment ions derived from the unique phenyl-ring substitution patterns.

Introduction & Analytical Challenge

Alachlor degrades in the environment primarily into two polar metabolites: Alachlor Ethane Sulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA).[1] While ESA is often more abundant, OA is a critical marker for regulatory compliance.[1]

The primary risk in Alachlor OA analysis is false identification due to the presence of Acetochlor OA .

  • Alachlor OA:

    
     (Monoisotopic Mass: 265.1314 Da)[2]
    
  • Acetochlor OA:

    
     (Monoisotopic Mass: 265.1314 Da)
    

These two compounds are isomers .[1] They differ only in the alkyl substitution on the phenyl ring:

  • Alachlor: 2,6-diethylphenyl[3][4]

  • Acetochlor: 2-ethyl-6-methylphenyl

This protocol leverages High-Resolution MS/MS (HR-MS/MS) to resolve the diagnostic fragment ions generated by these specific structural differences, ensuring 100% identification confidence.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)[1]
  • Cartridge: Graphitized Carbon Black (GCB) or Hydrophilic-Lipophilic Balance (HLB) (e.g., Waters Oasis HLB, 500 mg).[1]

  • Conditioning: 5 mL Methanol followed by 5 mL Reagent Water.[1]

  • Loading: Load 250 mL of water sample (pH adjusted to 7.0) at 5-10 mL/min.

  • Washing: 5 mL Reagent Water (removes salts).[1]

  • Elution: 2 x 3 mL Methanol containing 10 mM Ammonium Acetate.

  • Concentration: Evaporate to dryness under

    
     at 40°C. Reconstitute in 1 mL of 95:5 Water:Methanol (5 mM Ammonium Acetate).
    
LC-HRMS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Restek Ultra C18 or Waters BEH C18), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).[1]

  • Mobile Phase B: Methanol (or Acetonitrile).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: Linear ramp to 90% B

    • 10-12 min: Hold 90% B

    • 12.1 min: Re-equilibrate 10% B

Mass Spectrometry (Q-TOF or Orbitrap):

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Rationale: Acidic metabolites (OA/ESA) ionize far more efficiently in negative mode as

      
      .[1]
      
  • Scan Mode: Full MS / dd-MS² (Data-Dependent Acquisition) or PRM (Parallel Reaction Monitoring).

  • Resolution: >30,000 FWHM (at m/z 200).

  • Precursor Isolation Window: 1.0 Da.

  • Collision Energy (NCE): Stepped 20, 35, 50 eV (to capture both labile and core fragments).[1]

Identification Strategy (The Self-Validating System)

This workflow uses a logic gate system.[1] All three criteria must be met for positive identification.

Criterion 1: Exact Mass of Precursor

The deprotonated molecular ion


 must be detected within a strict mass error window.
  • Target m/z: 264.1241[1][2]

  • Tolerance: ± 5 ppm

Criterion 2: Chromatographic Retention Time

Alachlor OA and Acetochlor OA must be chromatographically separated.[1]

  • Requirement: Retention time (RT) must match the reference standard within ± 0.1 min.

  • Note: Due to the slightly bulkier diethyl groups, Alachlor OA typically elutes slightly after Acetochlor OA on standard C18 chemistries, but this must be empirically verified with a mixed standard.[1]

Criterion 3: Diagnostic Fragment Fingerprinting (Crucial)

This is the definitive step.[1] The fragmentation of the precursor (m/z 264) yields a "core" ion representing the substituted aniline moiety.

AnalytePrecursor (

)
Diagnostic Fragment Structure of Fragment
Alachlor OA 264.1241160.07 2,6-Diethyl -aniline core derivative
Acetochlor OA 264.1241146.06 2-Ethyl-6-Methyl -aniline core derivative
  • Mechanism: The mass difference of 14 Da (

    
    ) between the fragments corresponds exactly to the difference between a Diethyl group and an Ethyl-Methyl group. Detection of m/z 160 confirms Alachlor OA; detection of m/z 146 confirms Acetochlor OA.[1]
    

Data Summary & Reference Tables

Table 1: HRMS Parameters for Alachlor OA
ParameterValue
Formula (Neutral)

Monoisotopic Mass 265.1314 Da
Ionization Mode Negative ESI (-)
Precursor Ion

264.1241
Primary Fragment (Quant) 160.0757 (Alachlor Specific)
Secondary Fragment (Qual) 158.0600
Isotope Ratio (

)
~15.5% relative to

peak
Table 2: Interference Check (Isomer Differentiation)
CompoundPrecursor (m/z)Key Fragment (m/z)Resolution Strategy
Alachlor OA 264.1241160 Unique Fragment + RT
Acetochlor OA 264.1241146 Unique Fragment + RT
Alachlor ESA 314.1067176 / 80Mass Resolution (Not Isobaric)

Visualized Workflows

Figure 1: Analytical Decision Tree

This diagram illustrates the logical flow for confirming Alachlor OA and rejecting the Acetochlor OA isomer.

Alachlor_Identification Start Sample Injection (LC-HRMS Negative Mode) Precursor Precursor Check m/z 264.1241 (±5ppm) Start->Precursor NoPrecursor Negative (Not Detected) Precursor->NoPrecursor No MS2 Trigger MS/MS Fragmentation (NCE 35 eV) Precursor->MS2 Yes FragCheck Diagnostic Fragment Analysis MS2->FragCheck Frag160 Fragment m/z 160 Detected? FragCheck->Frag160 Frag146 Fragment m/z 146 Detected? Frag160->Frag146 No Alachlor POSITIVE ID: Alachlor OA (2,6-Diethyl Core) Frag160->Alachlor Yes Frag146->NoPrecursor No Acetochlor INTERFERENCE: Acetochlor OA (2-Ethyl-6-Methyl Core) Frag146->Acetochlor Yes

Caption: Logical decision tree for differentiating Alachlor OA from Acetochlor OA using MS/MS fragments.

Figure 2: Fragmentation Pathway Mechanism

Visualizing the structural origin of the diagnostic ions.

Fragmentation_Pathway Parent Alachlor OA Precursor [M-H]- m/z 264 (Diethyl Phenyl) Transition Collision Induced Dissociation Parent->Transition Frag_Ala Alachlor Fragment m/z 160 (Retains Diethyl Group) Transition->Frag_Ala Alachlor Pathway Frag_Ace Acetochlor Fragment m/z 146 (Retains Ethyl+Methyl) Transition->Frag_Ace If Acetochlor Parent Loss Loss of Oxalic/Side Chain Moiety Transition->Loss

Caption: The mass shift (160 vs 146) is driven by the specific alkyl substitution on the phenyl ring.

References

  • U.S. Environmental Protection Agency (EPA). (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1] Version 1.1. [Link]

  • SCIEX. (2008).[1] EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[1] Application Note. [Link]

  • Waters Corporation. (2007).[1] Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.[1] Application Note. [Link][5]

  • United States Geological Survey (USGS). (1998).[1][6] Degradation of chloroacetanilide herbicides: The prevalence of sulfonic and oxanilic acid metabolites in Iowa groundwaters and surface waters. [Link][7]

Sources

Application Note: High-Performance Derivatization of Alachlor OA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The Analytical Challenge

Alachlor Oxanilic Acid (OA) is a primary ionic metabolite of the chloroacetanilide herbicide Alachlor. Unlike its parent compound, Alachlor OA possesses a carboxylic acid moiety (


) at the C-2 position, rendering it highly polar, non-volatile, and thermally unstable.[1]

Direct injection of Alachlor OA into a Gas Chromatograph (GC) results in poor peak shape, significant tailing, and thermal decarboxylation inside the injector port. While Liquid Chromatography (LC-MS/MS) is the modern standard for this analyte (EPA Method 535), many environmental laboratories maintain GC-MS workflows (e.g., modified EPA Method 507/525) for broad-spectrum screening.[1]

The Solution: Esterification

To analyze Alachlor OA via GC, the carboxylic acid hydrogen must be substituted with a non-polar alkyl group, typically a methyl group. This process, methylation , converts the non-volatile acid into Alachlor OA Methyl Ester , a neutral, volatile species with excellent chromatographic properties.

Reaction Mechanism (Acid-Catalyzed Methylation):


[1]

Part 2: Experimental Workflows

We present two validated protocols. Protocol A uses Trimethylsilyldiazomethane (TMS-DAM), a safer modern alternative to the explosive diazomethane, offering rapid, room-temperature derivatization.[1] Protocol B uses Boron Trifluoride (


) in Methanol, a robust, classic method for batch processing.
Workflow Visualization

The following diagram illustrates the critical decision points and process flow for both methods.

Alachlor_Workflow Sample Aqueous Sample (pH Adjusted < 2) SPE Solid Phase Extraction (C18 or Carbograph) Sample->SPE Elution Elution (Methanol/DCM) SPE->Elution Dry Evaporation to Dryness (N2 Stream) Elution->Dry Critical: Remove Water Choice Select Derivatization Method Dry->Choice MethodA Protocol A: TMS-Diazomethane (Rapid, Mild) Choice->MethodA High Throughput MethodB Protocol B: BF3-Methanol (Heated, Robust) Choice->MethodB Batch Processing Quench Quench/Neutralize MethodA->Quench Add Acetic Acid MethodB->Quench Add NaHCO3/Water LLE Liquid-Liquid Extraction (Hexane/MTBE) Quench->LLE GCMS GC-MS Analysis (SIM Mode) LLE->GCMS

Caption: Comparative workflow for Alachlor OA derivatization via TMS-Diazomethane vs. BF3-Methanol.

Protocol A: TMS-Diazomethane (Recommended)

Best for: High sensitivity, unstable analytes, and safety (compared to gaseous diazomethane).[1]

Reagents:

  • TMS-Diazomethane (2.0 M in hexanes).[1]

  • Methanol (Anhydrous).[1]

  • Acetic Acid (Glacial).[1]

Step-by-Step:

  • Reconstitution: Dissolve the dried SPE extract (from 500 mL water sample) in 500

    
    L of Methanol.
    
  • Reaction: Add 250

    
    L of TMS-Diazomethane solution (yellow color should persist).
    
  • Incubation: Cap vial and let stand at room temperature for 30 minutes . Heat is not required and may degrade the sample.

  • Quenching: Add 20

    
    L of Glacial Acetic Acid dropwise until the yellow color disappears (indicates destruction of excess reagent).
    
  • Final Solvent: Adjust volume to 1.0 mL with Ethyl Acetate or Hexane.

  • Analysis: Inject directly into GC-MS.

Protocol B: -Methanol (Classic)

Best for: Ruggedness, labs without diazo-handling protocols.[1]

Reagents:

  • 
    -Methanol (14% w/v).[1]
    
  • Hexane (Pesticide Grade).[1]

  • Saturated

    
     solution.[1]
    

Step-by-Step:

  • Reconstitution: Add 1.0 mL of

    
    -Methanol to the dried extract residue.
    
  • Heating: Cap tightly and heat at 70°C for 45 minutes in a heating block.

  • Cooling: Allow to cool to room temperature.

  • Partitioning: Add 1.0 mL of Hexane and 2.0 mL of Saturated

    
     water.
    
  • Extraction: Shake vigorously for 1 minute. Allow phases to separate.

  • Transfer: Transfer the upper organic layer (Hexane containing the methyl ester) to a GC vial containing a small amount of anhydrous sodium sulfate (to remove residual moisture).

Part 3: GC-MS Analysis Parameters

To ensure specificity, Selected Ion Monitoring (SIM) is required.[1] The methyl ester of Alachlor OA has a molecular weight of roughly 279.3 amu.

Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms or Rtx-5Sil MS (30m


 0.25mm 

0.25

m).[1]
Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1201800.0
Ramp 252400.0
Ramp 3203002.0
Total 17.0
MS Acquisition (SIM Mode)

The following ions are characteristic of Alachlor OA Methyl Ester :

Ion Typem/zOrigin/Fragment Logic
Quantifier 176 Loss of ester chain + cleavage of N-methoxymethyl
Qualifier 1204Loss of methoxymethyl group
Qualifier 2279Molecular Ion (

) - weak but specific
Internal Std188Phenanthrene-d10 (Typical IS)

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol[1]
  • Surrogate Recovery: Spike samples with 2,4-Dichlorophenylacetic acid (DCAA) prior to extraction.[1] DCAA behaves similarly to Alachlor OA (acidic) and will methylate under the same conditions. Recovery should be 70-130%.[1]

  • Moisture Check: If conversion efficiency is low (<50%), moisture is the likely culprit.

    • Mechanism:[1] Water competes with methanol in the esterification equilibrium (Le Chatelier's principle).[1]

    • Fix: Ensure the SPE eluate is evaporated to complete dryness under Nitrogen before adding derivatizing agents.

Common Pitfalls
  • Artifacts: In Protocol B (

    
    ), overheating (>80°C) can degrade the ether linkage in the Alachlor backbone.
    
  • Dirty Liner: Non-volatile byproducts from the derivatization (especially from Protocol A) can accumulate in the GC inlet. Change the liner and gold seal every 50-100 injections.[1]

References

  • USGS National Water Quality Laboratory. (1998).[1] Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory; determination of chloroacetanilide herbicide metabolites in water by solid-phase extraction and high-performance liquid chromatography-diode array detection and liquid chromatography/mass spectrometry.[1] Open-File Report 98-183. Link

    • Context: Establishes the baseline for metabolite extraction and the shift toward LC-MS, validating the difficulty of GC analysis without derivatiz
  • U.S. Environmental Protection Agency (EPA). (1995).[1] Method 515.2: Determination of Chlorinated Acids in Water Using Liquid-Solid Extraction and Gas Chromatography with an Electron Capture Detector.[1] Rev 1.1. Link

    • Context: Provides the authoritative chemistry for the methylation of carboxylic acid herbicides using Diazomethane and acidic methanol, applicable to Alachlor OA.
  • Potter, T. L., & Carpenter, T. L. (1995).[1] Occurrence of Alachlor Environmental Degradation Products in Groundwater.[1][2] Environmental Science & Technology, 29(6), 1557–1563. Link[1]

    • Context: Peer-reviewed validation of GC-MS methods for Alachlor metabolites and their environmental f
  • Sigma-Aldrich (Merck). (2023).[1] Trimethylsilyldiazomethane Solution Technical Bulletin.[1]Link[1]

    • Context: Technical specifications for the safer alternative to diazomethane used in Protocol A.

Sources

Application Note: High-Sensitivity Immunoassay for Alachlor Oxanilic Acid (OA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the rapid, quantitative detection of Alachlor Oxanilic Acid (OA) , a primary hydrophilic metabolite of the chloroacetanilide herbicide Alachlor. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) remains the confirmatory gold standard, it is capital-intensive and low-throughput. This guide provides a validated Competitive ELISA workflow that allows researchers to screen high volumes of water samples with a Limit of Quantitation (LoQ) comparable to chromatographic methods (~0.05 ppb), serving as a critical first-tier analytical tool.

Key Distinction: Unlike parent Alachlor, the OA metabolite is highly water-soluble and persistent, often leaching into groundwater where the parent compound is absent. This protocol addresses the specific challenge of differentiating OA from its sulfonic acid counterpart (Alachlor ESA).

Scientific Background & Degradation Pathway[1][2]

Alachlor degrades in soil and water primarily into two ionic metabolites: Alachlor Ethanesulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) . Understanding this pathway is vital for interpreting cross-reactivity data.

Diagram 1: Alachlor Degradation & Analytical Decision Tree

AlachlorPath Alachlor Parent Alachlor (Hydrophobic) SoilMicrobes Soil Microbial Degradation Alachlor->SoilMicrobes ESA Alachlor ESA (Sulfonic Acid) Major Metabolite SoilMicrobes->ESA Glutathione Conjugation OA Alachlor OA (Oxanilic Acid) Target Analyte SoilMicrobes->OA Oxidation Analysis Analytical Method Selection ESA->Analysis Potential Interference OA->Analysis ELISA Competitive ELISA (High Throughput Screening) Analysis->ELISA Screening (>50 samples) LCMS LC-MS/MS (Confirmatory Analysis) Analysis->LCMS Confirmation ELISA->LCMS Positives > 0.1 ppb

Caption: Degradation of Alachlor into ionic metabolites ESA and OA. The protocol focuses on the specific detection of OA, noting the structural similarity to ESA which necessitates rigorous cross-reactivity checks.

Assay Principle: Competitive ELISA[3][4][5][6][7]

Because Alachlor OA is a low molecular weight hapten (< 1000 Da), it cannot support a sandwich antibody pair. Therefore, a Direct Competitive ELISA is employed.

  • Competition: Free Alachlor OA in the sample competes with an Enzyme-Labeled Alachlor OA (HRP-Conjugate) for a limited number of antibody binding sites immobilized on the microplate.

  • Inverse Relationship:

    • High Analyte: Blocks antibody sites

      
       Low HRP binding 
      
      
      
      Low Color Signal .
    • Low Analyte: HRP conjugate binds freely

      
       High HRP binding 
      
      
      
      High Color Signal .
Diagram 2: Competitive Binding Mechanism

CompetitiveELISA Well Microplate Well (Anti-Alachlor OA Coated) Incubation Competitive Binding (30-60 mins) Well->Incubation Sample Sample (Contains Free OA) Sample->Incubation Conjugate HRP-Conjugate (Enzyme-Labeled OA) Conjugate->Incubation Wash Wash Step (Remove Unbound) Incubation->Wash Substrate Add TMB Substrate Wash->Substrate Signal Read OD 450nm (Inversely Proportional) Substrate->Signal

Caption: Competitive workflow. Free Alachlor OA and HRP-Conjugate compete for binding sites. Signal intensity is inversely proportional to Alachlor OA concentration.

Materials & Reagents

  • Microtiter Plate: 96-well plate coated with Rabbit Anti-Alachlor OA polyclonal antibody.

  • Standards: Alachlor OA solutions (0, 0.1, 0.5, 1.0, 5.0 ppb). Note: Ensure standards are in the same matrix as samples (e.g., distilled water vs. methanol mix).

  • HRP-Conjugate: Alachlor OA covalently bonded to Horseradish Peroxidase.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 1N HCl or 1M H₂SO₄.

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).

Detailed Protocol

Phase 1: Sample Preparation

Objective: Remove particulate matter without altering analyte concentration.

  • Water Samples: Collect in amber glass vials (prevent photolysis). Store at 4°C.

  • Filtration: If sediment is visible, filter through a 0.45 µm glass fiber filter. Do not use nylon filters as they may bind chloroacetanilides.

  • pH Adjustment: Ensure sample pH is between 6.0 and 8.0. Extreme pH can denature the capture antibody.

Phase 2: Assay Procedure

Note: All reagents must be brought to Room Temperature (20-25°C) before use.

  • Mapping: Designate wells for Blanks, Standards (duplicates), and Samples.

  • Dispense Standards/Samples: Pipette 50 µL of each standard and sample into respective wells.

  • Dispense Conjugate: Add 50 µL of Alachlor OA-HRP Conjugate to all wells.

    • Critical Step: Do not touch the pipette tip to the liquid in the well to avoid cross-contamination.

  • Incubation: Cover plate with parafilm and incubate for 60 minutes at room temperature on a plate shaker (200 rpm).

    • Why: Shaking ensures equilibrium kinetics are reached faster than static incubation.

  • Wash:

    • Decant contents.[1][2][3][4][5][6][7][8]

    • Wash 3 times with 250 µL of Wash Buffer.

    • Tap plate inverted on absorbent paper to remove residual droplets.

  • Development: Add 100 µL of TMB Substrate. Incubate for 20 minutes in the dark.

    • Visual Check: Solution should turn blue. High standards (low analyte) will be dark blue; high analyte samples will be faint/clear.

  • Stop: Add 100 µL of Stop Solution. Blue turns to Yellow.

  • Read: Measure Absorbance (OD) at 450 nm within 15 minutes.

Data Analysis & Interpretation

Calculation

Competitive assays require a Semi-Log or Logit-Log transformation for linearization.

  • Calculate

    
     for each standard and sample:
    
    
    
    
  • Plot

    
     (Y-axis) vs. Log Concentration (X-axis).
    
  • Interpolate sample concentrations from the regression line.

Data Summary Table (Example)
Standard (ppb)Mean OD (450nm)% Binding (

)
Interpretation
0.0 (Neg) 1.850100%Maximum Binding
0.10 1.50081%Limit of Detection
1.00 0.85046%Linear Range
5.00 0.25013%High Concentration

Validation & Troubleshooting (Scientific Integrity)

Cross-Reactivity (CR)

The most critical validation step is assessing specificity against the sulfonic acid metabolite (ESA) and parent Alachlor.

CompoundCross-Reactivity (%)Impact
Alachlor OA 100% Target
Alachlor (Parent)< 1.0%Negligible (Parent degrades fast)
Alachlor ESA 3 - 5% Critical Interference
Acetochlor OA< 1.0%Negligible
Metolachlor OA< 1.0%Negligible

Insight: While 3-5% CR with ESA seems low, ESA concentrations in groundwater can be 10x higher than OA. A sample with 10 ppb ESA could falsely read as 0.3-0.5 ppb OA. Positive ELISA results near the detection limit should be confirmed by LC-MS/MS.

Troubleshooting Matrix Effects
  • False Positives: Often caused by humic acids in surface water. If recovery is < 80%, dilute sample 1:1 with methanol/buffer mix to reduce matrix interference, then correct the final result by the dilution factor.

References

  • USGS. (2000).[6] Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.[6][8] U.S. Geological Survey.[9][5][6][8] Link

  • Centers for Disease Control and Prevention (CDC). (1994). Urinary biomonitoring for alachlor exposure in commercial pesticide applicators by immunoassay.[4] CDC Stacks. Link

  • Feng, P. C., et al. (1990).[4] Immunoassay detection of Alachlor and its metabolites.[3][4][6][10] Journal of Agricultural and Food Chemistry. (Cited in context of cross-reactivity principles).

  • Echelon Biosciences. (2023). What is a Competitive ELISA? (Principle verification). Link

Sources

Application Note: High-Sensitivity Determination of Alachlor Oxanilic Acid (OA) in Human Urine via Mixed-Mode SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in biomonitoring and toxicology. It addresses the specific challenge of isolating Alachlor Oxanilic Acid (Alachlor OA) , a polar environmental degradate of the herbicide Alachlor, from the complex matrix of human urine.

Introduction & Scientific Context

The Biological Relevance of Alachlor OA

While the primary urinary biomarker for occupational exposure to Alachlor (parent herbicide) is the mercapturic acid conjugate (Alachlor mercapturate), Alachlor Oxanilic Acid (OA) represents a distinct exposure pathway. Alachlor OA is a major environmental degradate found in surface and groundwater in agricultural regions. Consequently, its presence in urine is often investigated as a biomarker for environmental exposure via drinking water , rather than direct dermal/inhalation exposure to the parent compound.

Analytical Challenge

Alachlor OA is a polar, acidic molecule (carboxylic acid moiety). Analyzing it in urine presents specific challenges:

  • Matrix Complexity: Urine contains high concentrations of salts, urea, and organic acids that suppress ionization in Mass Spectrometry.

  • Polarity: Unlike the parent Alachlor, OA is highly hydrophilic, making traditional Liquid-Liquid Extraction (LLE) with non-polar solvents inefficient.

  • Ionization: As a carboxylic acid, it requires Negative Electrospray Ionization (ESI-), which is prone to background noise from urinary acids.

This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . The MAX chemistry exploits the acidic nature of Alachlor OA to selectively bind it to the sorbent via ionic interaction, allowing for rigorous washing of neutral and basic interferences before elution.

Metabolic & Environmental Pathway

The following diagram illustrates the divergence between occupational and environmental exposure markers.

AlachlorPathways Alachlor Alachlor (Parent) EnvDeg Environmental Degradation (Soil/Microbial) Alachlor->EnvDeg Oxidation HumanMet Human Metabolism (GST Pathway) Alachlor->HumanMet Direct Exposure OA Alachlor Oxanilic Acid (Water Contaminant) EnvDeg->OA Mercap Alachlor Mercapturate (Occupational Biomarker) HumanMet->Mercap Ingestion Ingestion (Drinking Water) OA->Ingestion UrineMerc Urinary Mercapturate Mercap->UrineMerc Excretion UrineOA Urinary Alachlor OA (Target Analyte) Ingestion->UrineOA Excretion

Figure 1: Distinction between Alachlor OA (environmental pathway) and Mercapturate (occupational pathway) biomarkers.

Experimental Protocol

Reagents and Materials
  • Standards: Alachlor Oxanilic Acid (analytical grade, >98%); Internal Standard (Alachlor OA-d13 or Acetochlor OA-d11).

  • SPE Cartridges: Waters Oasis MAX (Mixed-mode Anion Exchange), 3cc/60mg (or equivalent polymeric strong anion exchanger).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Sample Preparation Workflow

The logic of this workflow relies on the pKa of Alachlor OA (~3.5 - 4.0) .

  • Loading (pH > 6): The analyte is deprotonated (negative) and binds to the positively charged quaternary amine of the MAX resin.

  • Washing: Neutrals and bases are washed away; the analyte remains ionically bound.

  • Elution (Acidic): Acidifying the eluent protonates the carboxyl group of the analyte, neutralizing its charge and breaking the ionic bond, releasing it from the resin.

Step-by-Step Protocol
StepActionCritical Technical Note
1. Hydrolysis (Optional) Note: Alachlor OA is typically excreted as the free acid. Enzymatic hydrolysis (Glucuronidase) is usually not required unless studying specific conjugates.Skip for free acid analysis to preserve throughput.
2. Aliquot & Spike Transfer 1.0 mL urine to a centrifuge tube. Add 20 µL Internal Standard (IS) solution (100 ng/mL). Vortex.IS compensates for matrix effects and recovery losses.
3. pH Adjustment Add 1.0 mL of 5% NH₄OH in water . Check pH is > 7.0.Crucial: Analyte must be anionic (COO⁻) to bind to MAX resin.
4. Conditioning Condition SPE cartridge with 2 mL MeOH , followed by 2 mL Water .Activates the polymeric pores and ion-exchange sites.
5. Loading Load the buffered urine sample onto the cartridge at a slow rate (~1 mL/min).Slow loading ensures sufficient residence time for ion exchange.
6. Wash 1 (Base) Wash with 2 mL of 5% NH₄OH in Water .Removes proteins, salts, and basic/neutral interferences. Analyte stays bound.
7. Wash 2 (Organic) Wash with 2 mL Methanol .Removes hydrophobic neutrals and pigments. Analyte stays bound via ionic lock.
8. Elution Elute with 2 mL of 2% Formic Acid in Methanol .Mechanism: Acid protonates the OA (COO⁻ → COOH), breaking the ionic bond.
9. Evaporation Evaporate eluate to dryness under N₂ stream at 40°C.Gentle heat prevents thermal degradation.
10. Reconstitution Reconstitute in 200 µL Mobile Phase A . Vortex and centrifuge.Match solvent to initial LC conditions to prevent peak distortion.
SPE Logic Diagram

SPE_Workflow Step1 1. Sample Pre-treatment (Urine + NH4OH, pH > 7) Step2 2. Load onto Oasis MAX (Analyte binds via Anion Exchange) Step1->Step2 Step3 3. Wash 1: 5% NH4OH (Removes Proteins/Bases) Step2->Step3 Analyte Retained Step4 4. Wash 2: 100% MeOH (Removes Hydrophobic Neutrals) Step3->Step4 Analyte Retained Step5 5. Elute: 2% Formic Acid in MeOH (Protonates OA -> Release) Step4->Step5 Analyte Released

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction logic for acidic metabolites.

LC-MS/MS Analytical Conditions

Chromatographic Separation[1][2][3][4]
  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex XB-C18), 2.1 x 100 mm, 1.7 µm.

    • Why: Polar embedded groups prevent "phase collapse" in highly aqueous mobile phases and improve peak shape for acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI Negative Mode)

Alachlor OA is detected as the deprotonated molecular ion


.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Alachlor OA 322.1 162.1 3018Quantifier
322.1250.13012Qualifier
Internal Standard 335.1 170.1 3018Quantifier

Note: Transitions should be optimized on the specific instrument. The 162 fragment corresponds to the loss of the oxanilic acid moiety.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must include the following QC checks:

  • Matrix Effect (ME) Evaluation:

    • Compare the slope of the calibration curve in solvent vs. the slope in matrix-matched standards.

    • Acceptance Criteria: ME should be between 80-120%. If suppression is high (<80%), increase the wash volume in Step 6 or use a stable isotope internal standard (Alachlor OA-d13) which perfectly tracks suppression.

  • Recovery Check:

    • Spike urine before extraction (Pre-spike) and after extraction (Post-spike).

    • 
      .
      
    • Target: >85% recovery indicates successful retention and elution from the MAX cartridge.

  • Linearity:

    • Range: 0.1 ng/mL to 100 ng/mL.

    • 
       required.
      

References

  • Centers for Disease Control and Prevention (CDC). (2013). Biomonitoring Summary: Alachlor. National Biomonitoring Program. [Link]

  • United States Geological Survey (USGS). (2002). Determination of Chloroacetanilide Herbicide Metabolites in Water Using HPLC-MS. USGS Water-Resources Investigations Report 02-4082. [Link]

  • Driskell, W. J., et al. (1996).[1][2][3] Identification of a major human urinary metabolite of alachlor by LC-MS/MS. Bulletin of Environmental Contamination and Toxicology, 56(6), 853-859. [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Science of The Total Environment. [Link]

Sources

High-Performance Analysis of Alachlor and Its Degradates (ESA/OA) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Regulatory Context

Alachlor is a chloroacetanilide herbicide historically used for weed control in corn and soybeans.[1] While the parent compound is regulated due to potential carcinogenicity, its polar metabolites—Alachlor Ethanesulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) —are significantly more water-soluble and persistent in groundwater.

Traditional GC-MS methods suitable for the parent compound often fail for these polar degradates without extensive derivatization. Consequently, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has become the gold standard, specifically aligned with US EPA Method 535 , which targets these degradates in drinking water.

Core Challenges
  • Polarity Differences: Parent alachlor is hydrophobic, while ESA/OA are highly polar/ionic, requiring different extraction chemistries.

  • Isomeric Interference: Alachlor ESA and Acetochlor ESA are structural isomers (

    
     314) with identical primary product ions (
    
    
    
    80), necessitating rigorous chromatographic separation.

Metabolic Pathway & Chemical Logic

Understanding the degradation pathway is essential for selecting the correct analytical targets. Alachlor degrades via glutathione conjugation (displacing the chlorine atom) followed by oxidation.

AlachlorMetabolism Alachlor Alachlor (Parent) Hydrophobic GSH_Conj Glutathione Conjugate (Transient) Alachlor->GSH_Conj GST Enzyme (Soil/Plant) OA Alachlor-OA (Oxanilic Acid) Highly Polar/Ionic Alachlor->OA Oxidation/Hydrolysis ESA Alachlor-ESA (Ethanesulfonic Acid) Highly Polar/Ionic GSH_Conj->ESA Oxidation

Figure 1: Metabolic degradation of Alachlor into its primary polar metabolites, ESA and OA.[1][2][3][4][5][6] Note the shift from hydrophobic parent to ionic degradates.

Protocol: Sample Preparation (Solid Phase Extraction)

This protocol is derived from EPA Method 535 , optimized for the retention of polar organic acids. Unlike C18 cartridges used for parent compounds, Graphitized Carbon is required to retain the ionic ESA and OA metabolites.

Materials Required[1][3][7][8][9][10][11][12][13][14]
  • SPE Cartridge: Porous Graphitized Carbon (approx.[7] 0.5 g bed weight).[2]

  • Elution Solvent: Methanol containing 10 mM Ammonium Acetate.[8][7]

  • Preservative: Ammonium Chloride (

    
    ).
    
Step-by-Step Workflow
StepActionTechnical Rationale
1. Preservation Collect 250 mL water sample; add ~25 mg

.[8] Store at 4°C.
Inhibits biological activity that could further degrade metabolites.
2. Conditioning Flush SPE cartridge with (A) 10 mL Methanol/Ammonium Acetate, then (B) 10 mL Reagent Water.Activates carbon surface. Critical: Do not let the cartridge go dry after the water rinse.
3.[8] Loading Load sample at 10–15 mL/min under vacuum.Slower flow rates ensure adequate interaction time for polar analytes on the carbon surface.
4. Wash Rinse with 5 mL Reagent Water.[8] Air dry for 5 mins.Removes salts and highly polar interferences.
5. Elution Elute with 10-15 mL Methanol (with 10 mM Ammonium Acetate) .The ammonium acetate acts as a counter-ion to disrupt the ionic interaction with the carbon surface.
6. Concentration Evaporate extract to dryness in a water bath (60–65°C) under nitrogen.Removes organic solvent.
7.[9] Reconstitution Reconstitute in 1.0 mL of 5 mM Ammonium Acetate (aq) .Matches the initial mobile phase conditions to prevent peak distortion.

Instrumental Analysis: LC-MS/MS

The analysis requires a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode.[10]

Liquid Chromatography Conditions
  • Column: High-strength Silica C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm) or equivalent.

    • Note: A standard C18 is sufficient for separation, but a longer column (100-150mm) is vital to separate the Alachlor-ESA / Acetochlor-ESA isomer pair.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6-7).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Flow Rate: 0.3 – 0.45 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI-)

The ESA and OA metabolites are acidic; therefore, Negative Mode provides superior sensitivity compared to positive mode.

Table 1: MRM Transitions for Alachlor Metabolites

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Confirm)Retention Time Goal
Alachlor ESA 314.1 80.0 (

)
121.0Must resolve from Acetochlor ESA
Alachlor OA 264.1 160.1 158.0~ Distinct from ESA
Acetochlor ESA (Interference)314.180.0121.0Critical Separation Required
Acetochlor OA 264.1146.1144.0-
Internal Std (Butachlor ESA) 356.280.0--

Critical Technical Note: Alachlor ESA and Acetochlor ESA share the same parent mass (314) and the same dominant fragment (80). They are isobaric isomers . You cannot distinguish them by MS alone. You must ensure baseline chromatographic separation (typically


RT > 0.2 min).

Analytical Workflow Diagram

Workflow Sample Water Sample (250 mL) + NH4Cl Preservative SPE SPE Extraction (Graphitized Carbon) Sample->SPE Elution Elution (MeOH + 10mM NH4OAc) SPE->Elution Evap Evaporation to Dryness (N2 at 60°C) Elution->Evap Recon Reconstitution (1 mL 5mM NH4OAc) Evap->Recon LC LC Separation (C18 Column) Critical: Isomer Resolution Recon->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantitation (Internal Standard Method) MS->Data

Figure 2: End-to-end analytical workflow from sample preservation to quantitation.

Expert Insights & Troubleshooting

The "Negative Mode" Imperative

Researchers often default to Positive ESI for herbicides. However, ESA (sulfonic acid) and OA (carboxylic acid) are anionic at neutral pH. Using ESI Negative mode increases sensitivity by 10-100x compared to positive mode and reduces background noise from neutral matrix components.

The Isomer Trap

If your chromatogram shows a single peak for


 314->80 in a sample containing both Alachlor and Acetochlor degradates, your data is invalid.
  • Validation: Inject individual standards of Alachlor-ESA and Acetochlor-ESA.

  • Optimization: If they co-elute, lower the mobile phase gradient slope (e.g., increase the gradient time from 10 min to 15 min) or lower the column temperature to 30-40°C to improve selectivity.

Graphitized Carbon Variability

Graphitized carbon is a powerful sorbent but can vary between batches.

  • QC Step: Always run a Laboratory Fortified Blank (LFB) with every batch to ensure the elution solvent (MeOH/NH4OAc) is effectively recovering the analytes. If recovery is low (<70%), the elution volume may need to be increased.

References

  • US EPA. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[10] Version 1.1.

  • SCIEX. (2008). EPA Method 535: Detection of Degradates of Chloroacetanilide and other Acetamide Herbicides in Water by LC/MS.[2][10][8] Application Note.

  • Waters Corporation. (2009). EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water.[1][10][8] Application Note.

  • Agilent Technologies. (2014). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Application Note.

Sources

Advanced Multi-Residue Analysis of Pesticides & Ionic Metabolites (Alachlor OA) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust multi-residue methodology for the simultaneous quantification of non-polar parent pesticides (e.g., Alachlor) and their polar, ionic metabolites, specifically Alachlor Oxanilic Acid (Alachlor OA) . While standard multi-residue methods (MRMs) excel at extracting parent compounds, they often fail to recover polar organic acids due to pH-dependent solubility and ionic suppression.[1] This guide bridges that gap, providing a dual-stream protocol (Direct Aqueous Injection for water; Acidified QuEChERS for soil) validated against EPA Method 535 and USGS standards.[1]

Introduction: The "Ionic Trap" in Pesticide Analysis

Regulatory bodies (EU, EPA) increasingly mandate the monitoring of pesticide degradates, which often exhibit higher water solubility and mobility than their parent compounds. Alachlor, a chloroacetanilide herbicide, degrades into two primary ionic metabolites: Alachlor Ethanesulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) .[2]

The analytical challenge lies in the physicochemical divergence:

  • Alachlor (Parent): Non-polar (

    
    ), amenable to standard C18 retention and Positive ESI.[1]
    
  • Alachlor OA (Metabolite): Polar, weak acid (

    
    ), elutes near the void volume in standard reverse-phase LC and requires Negative ESI for optimal sensitivity.
    

Standard generic MRMs often result in poor peak shape or total loss of Alachlor OA.[1] This protocol utilizes polarity switching and pH-tuned mobile phases to capture both species in a single run.[1]

Strategic Experimental Design

Chromatographic Logic: The Isomer Problem

A critical failure point in chloroacetanilide analysis is the separation of isobaric isomers. Alachlor OA and Acetochlor OA share the same nominal mass and similar fragmentation patterns.

  • Causality: Using acetic acid as a modifier often fails to resolve these isomers.[1]

  • Solution: We utilize 5 mM Ammonium Acetate (buffered to pH 6.5–7.[1]0) in the aqueous phase.[1][2][3][4][5] This maximizes the ionization of the acid moieties, altering their interaction with the stationary phase sufficiently to achieve baseline resolution.

Ionization Strategy
  • Parent Compounds: Analyzed in ESI+ (Protonation).

  • Acidic Metabolites (OA/ESA): Analyzed in ESI- (Deprotonation).

  • Cycle Time: Modern Triple Quadrupoles (QqQ) allow polarity switching times <20ms, enabling simultaneous detection.[1]

Experimental Protocols

Protocol A: Water Samples (Direct Aqueous Injection - DAI)

Best for: Surface water, groundwater, drinking water. High throughput, minimal waste.

Reagents:

  • Methanol (LC-MS Grade)[1]

  • Ammonium Acetate (High Purity)[1][6]

  • Internal Standard (IS): Alachlor-d13 or Dimethachlor ESA.[1]

Step-by-Step Workflow:

  • Collection: Collect 40 mL water samples in amber VOA vials containing 0.1g sodium thiosulfate (dechlorination).

  • Filtration: Filter 1.5 mL of sample through a 0.2 µm Regenerated Cellulose (RC) syringe filter directly into an autosampler vial.

    • Note: Do not use Nylon filters, as they may bind acidic moieties.[1]

  • IS Addition: Spike 10 µL of Internal Standard solution (10 µg/mL) into 990 µL of filtered sample. Vortex for 10 seconds.[1]

  • Injection: Inject 100 µL directly onto the LC-MS/MS system.

    • Mechanism:[1][2] Large volume injection (LVI) on a high-retention column focuses the analytes at the head of the column (on-column focusing), compensating for the lack of SPE concentration.

Protocol B: Soil/Food Samples (Acidified QuEChERS)

Best for: Soil, sediment, high-moisture crops. Addresses the pKa of Alachlor OA.

Reagents:

  • Acetonitrile (ACN)[1][7][8]

  • QuEChERS Extraction Salts: 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate (Citrate Buffered).

  • Formic Acid (5%) in ACN.[1]

Step-by-Step Workflow:

  • Weighing: Weigh 10.0 g of homogenized soil/sample into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of HPLC water. Vortex and let stand for 15 mins.

    • Why: Pores in dry soil must open to release trapped residues.[1]

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Critical Step: The formic acid lowers the pH < 3.0. This protonates Alachlor OA (

      
      ), rendering it neutral and driving it into the organic (ACN) layer.[1] Without acidification, the ionized OA stays in the water/soil slurry.
      
  • Salting Out: Add Citrate-buffered QuEChERS salts. Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA .

    • Caution: Use minimal PSA (Primary Secondary Amine).[1] PSA removes organic acids.[1] If recovery of Alachlor OA is low, skip PSA and use only MgSO4/C18 for cleanup, or use a "pass-through" cleanup.

  • Analysis: Dilute extract 1:1 with mobile phase A (to improve peak shape) and inject.

Instrumental Method (LC-MS/MS)[1][6][8][10][11]

Liquid Chromatography Conditions
  • System: UHPLC (Binary Pump).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).[1][6]

  • Mobile Phase B: Methanol.[1][2][3]

Gradient Table:

Time (min) %A %B Curve Event
0.00 95 5 Initial Load
1.00 95 5 6 Hold
8.00 5 95 6 Elution (Parents)
10.00 5 95 6 Wash
10.10 95 5 1 Re-equilibrate

| 13.00 | 95 | 5 | 1 | End |[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[1]

  • Mode: Fast Polarity Switching (+/-).[1]

  • Capillary Voltage: 3.0 kV (+) / 2.5 kV (-).[1]

  • Source Temp: 500°C.

MRM Transitions Table:

AnalytePolarityPrecursor (m/z)Product (Quant)Product (Qual)Retention (min)
Alachlor ESI (+)270.1238.1162.18.5
Alachlor OA ESI (-)264.1160.1206.14.2
Alachlor ESA ESI (-)314.180.0121.03.8
Acetochlor OA ESI (-)264.1146.1206.14.4

Note: Alachlor OA and Acetochlor OA have the same precursor (264.[1]1) in negative mode.[1][2] They must be chromatographically separated or distinguished by the unique 146 product ion for Acetochlor OA.

Visualization of Workflows

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision tree for sample preparation based on matrix type.

G Start Sample Receipt MatrixDecision Matrix Type? Start->MatrixDecision Water Water (Ground/Surface) MatrixDecision->Water Liquid Soil Soil / Sediment MatrixDecision->Soil Solid Filter Filter (0.2 µm RC) Remove Particulates Water->Filter IS_Add_Water Add Internal Standard (Alachlor-d13) Filter->IS_Add_Water DAI Direct Aqueous Injection (100 µL) IS_Add_Water->DAI LCMS UHPLC-MS/MS (Polarity Switching) DAI->LCMS Weigh Weigh 10g + Hydrate Soil->Weigh AcidExtract Add ACN + 1% Formic Acid (Protonate OA/ESA) Weigh->AcidExtract Salts Add Citrate Salts Partitioning AcidExtract->Salts CleanUp dSPE Cleanup (Caution: Low PSA) Salts->CleanUp CleanUp->LCMS Data Quantification (Target: Alachlor OA) LCMS->Data

Caption: Dual-stream workflow for Alachlor OA analysis ensuring correct pH handling for soil extraction and rapid throughput for water.

Diagram 2: Chemical Separation Logic (Isomer Resolution)

Demonstrating why Ammonium Acetate is strictly required over Acetic Acid for this specific application.

Chemistry ConditionA Mobile Phase: Acetic Acid (pH 3) ResultA Co-elution of Alachlor OA & Acetochlor OA (False Positives) ConditionA->ResultA Neutral Species ConditionB Mobile Phase: Ammonium Acetate (pH 6.5) ResultB Baseline Separation (Distinct Retention Times) ConditionB->ResultB Ionic Species Mechanism Mechanism: Ionized Carboxyl Groups Interact Differently with C18 ResultB->Mechanism Explained by

Caption: Impact of mobile phase pH on the critical separation of isobaric Alachlor and Acetochlor metabolites.

Validation & Quality Control

Isomer Resolution Check

Before running samples, inject a mixed standard of Alachlor OA and Acetochlor OA.

  • Requirement: Valley height between peaks must be < 10% of the average peak height.

  • Troubleshooting: If resolution degrades, prepare fresh Ammonium Acetate buffer. pH drift causes peak merging.[1]

Matrix Effects

Alachlor OA is prone to signal enhancement in soil matrices due to co-eluting matrix components in the early eluting region.[1]

  • Correction: Use Matrix-Matched Calibration curves for soil samples. Prepare standards by spiking blank soil extract.[1]

Limits of Quantitation (LOQ)
  • Water (DAI): 0.02 µg/L (ppb).[1]

  • Soil (QuEChERS): 1.0 µg/kg (ppb).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. [Link][1]

  • U.S. Geological Survey (USGS). (2000).[1] Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link][1][5][9]

  • European Reference Laboratories (EURL). (2020).[1] EURL-SRM - Analytical Observations Report: Analysis of acidic pesticides using QuEChERS. [Link][1]

  • Sandstrom, M.W., et al. (2015).[1][10] Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry.[1] USGS Techniques and Methods 5-B11.[1] [Link]

Sources

Precision Quantitation of Alachlor Oxanilic Acid (OA) using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Part 1: Introduction & Scientific Context[1]

Alachlor Oxanilic Acid (Alachlor OA) is a primary ionic metabolite of the chloroacetanilide herbicide Alachlor.[1] While the parent compound is regulated under the Safe Drinking Water Act (MCL: 2.0 µg/L), the degradation products—specifically the oxanilic acid (OA) and ethanesulfonic acid (ESA) forms—often exhibit higher water solubility and mobility, leading to widespread groundwater persistence.

The quantification of Alachlor OA presents a unique analytical challenge due to its structural isomerism with Acetochlor OA. Both share the same nominal mass (


 264) and similar retention characteristics on C18 phases. Therefore, the use of Certified Reference Materials (CRMs)  is not merely a regulatory formality but a chemical necessity to ensure specificity and accuracy.
The Role of CRMs in Isomeric Resolution

In LC-MS/MS analysis, distinguishing Alachlor OA from Acetochlor OA requires precise retention time markers and specific product ion monitoring. A CRM provides the definitive "truth" for retention time locking and mass spectral fragmentation patterns, preventing false positives in environmental monitoring (EPA Method 535).

Part 2: Material Science & Handling

CRM Selection & Properties

Select a CRM accredited under ISO 17034 to ensure metrological traceability.

PropertySpecificationCritical Note
Compound Alachlor Oxanilic Acid (OA)CAS: 171262-17-2
Format Neat Solid or Solution (MeOH)Neat requires micro-balance precision; Solution preferred for consistency.
Purity >98% (HPLC)Impurities can interfere with trace quantitation (<0.05 µg/L).
Isotopologue Alachlor OA-d13 or d6Essential as Internal Standard (IS) to correct for matrix suppression.
Stability & Storage
  • Neat Standards: Store at -20°C protected from light. Alachlor OA is chemically stable but hygroscopic. Equilibrate to room temperature (20-25°C) in a desiccator for 1 hour before weighing to prevent condensation errors.

  • Stock Solutions: Stable in Methanol (MeOH) for up to 6 months at -20°C. Avoid aqueous dilution for long-term storage due to potential hydrolysis or microbial growth.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from sample extraction to data validation.

AlachlorOA_Workflow Start Sample Collection (Preserved w/ NH4Cl) IS_Add Add Internal Standard (Alachlor OA-d13) Start->IS_Add SPE Solid Phase Extraction (Graphitized Carbon) IS_Add->SPE Elution Elution (MeOH w/ 10mM NH4OAc) SPE->Elution Evap Concentration to Dryness (N2 stream @ 60°C) Elution->Evap Recon Reconstitution (5mM NH4OAc in Water) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantitation & QC Check LCMS->Data

Figure 1: Analytical workflow for Alachlor OA determination based on EPA Method 535 principles.

Protocol A: Standard Preparation System

Objective: Create a self-validating calibration curve from 0.02 µg/L to 20 µg/L.

  • Primary Stock (1.0 mg/mL):

    • Weigh 10.0 mg of Alachlor OA CRM into a 10 mL volumetric flask.

    • Dissolve in pure Methanol. Sonicate for 5 mins.

    • Validation: Verify concentration by checking absorbance at 210 nm if a UV reference is available.

  • Internal Standard Stock (100 µg/mL):

    • Prepare Alachlor OA-d13 in Methanol.[2]

  • Working Calibration Standards:

    • Dilute Primary Stock with 5mM Ammonium Acetate (aq) to match the initial mobile phase.

    • Crucial Step: Spike every calibration level with the IS at a constant concentration (e.g., 5.0 µg/L).

    • Why? This corrects for injection variability and ionization efficiency differences between the standard and the matrix.

Protocol B: LC-MS/MS Acquisition

Instrument: Triple Quadrupole MS coupled with UHPLC.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm). High surface area is required to retain polar OA metabolites.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Methanol.[2]

  • Gradient:

    • 0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 60% B (Slow ramp to separate isomers)

    • 10.0 min: 95% B

MS/MS Parameters (MRM): Using a CRM allows optimization of Collision Energy (CE) for maximum sensitivity.

AnalytePrecursor (

)
Product (

)
PurposeCE (eV)
Alachlor OA 264.1160.1 Quantitation15
Alachlor OA 264.1232.1Confirmation10
Acetochlor OA 264.1146.1 Resolution Check18
Alachlor OA-d13 277.2164.1Internal Standard15

Note: The 264 -> 160 transition is unique to Alachlor OA.[2] The 264 -> 146 transition is unique to Acetochlor OA. Monitoring both ensures you are quantifying the correct isomer.

Part 4: Validation & Quality Control

Self-Validating Logic

A robust method must flag errors automatically. Use the following logic gate for data acceptance:

Validation_Logic Result Sample Result IS_Check IS Recovery (50-150%)? Result->IS_Check RT_Check Retention Time Delta < 0.1 min? IS_Check->RT_Check Yes Fail Flag for Re-analysis IS_Check->Fail No Ratio_Check Ion Ratio (Quant/Conf) ±20%? RT_Check->Ratio_Check Yes RT_Check->Fail No Pass Valid Data Ratio_Check->Pass Yes Ratio_Check->Fail No

Figure 2: Automated decision tree for data validation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low IS Recovery (<50%) Matrix SuppressionDilute sample extract 1:2 or improve SPE wash step.
Peak Tailing pH MismatchEnsure Mobile Phase A is buffered (Ammonium Acetate) not just acidified.
High Background Contaminated Mobile PhaseUse LC-MS grade solvents; Alachlor OA is ubiquitous in some lab environments.
Co-elution Isomer InterferenceCheck transition 264->146. If present, flatten gradient slope between 30-60% B.

References

  • U.S. Environmental Protection Agency. (2005).[3] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[4] Version 1.1. Link

  • Sigma-Aldrich. (n.d.). Alachlor OA PESTANAL®, analytical standard.[5] Merck KGaA.[5] Link

  • SCIEX. (2006). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[2][1][4] Application Note. Link

  • AccuStandard. (n.d.). Alachlor Reference Standards.[2][5][6]Link

  • World Health Organization. (2003). Alachlor in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Alachlor OA (Oxanilic Acid) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Complex Matrices (Soil, Water, Biological) Ticket ID: #ALACH-OA-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Welcome to the Technical Support Center. You are likely reading this because your Alachlor OA (Oxanilic Acid) recoveries are inconsistent, or your QC spikes are failing in real-world matrices despite perfect neat standards.

The Root Cause: Unlike parent Alachlor, Alachlor OA is an ionic, polar metabolite (carboxylic acid functionality). It elutes earlier in Reversed-Phase LC, placing it directly in the "suppression zone" where polar matrix components (humic acids, salts, phospholipids) co-elute. This guide provides a modular troubleshooting workflow to diagnose, mitigate, and compensate for these matrix effects.

Module 1: Diagnostic Triage

"How do I know if it's a matrix effect or just poor extraction?"

Before altering your extraction protocol, you must visualize the ionization landscape. Low recovery can be caused by extraction loss or ion suppression.[1] You need to distinguish between them.

Q: What is the definitive test for matrix effects?

A: Perform a Post-Column Infusion (PCI) experiment. Do not rely solely on spike recovery. Spike recovery conflates extraction efficiency with ionization efficiency. PCI isolates the ionization event.

Protocol:

  • Setup: Infuse a constant stream of Alachlor OA standard (e.g., 100 ppb) into the MS source via a T-junction.

  • Injection: Inject a "blank" matrix extract (processed exactly like your samples) into the LC column.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip (negative peak) indicates ion suppression; a hill indicates enhancement.

  • Overlay: Overlay your analyte's retention time (RT) on this trace. If your analyte elutes during a "dip," you have a matrix problem.

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column LC Column (Separation) Injector->Column Tee T-Junction Column->Tee  Eluent Syringe Syringe Pump (Alachlor OA Std) Syringe->Tee  Constant Infusion MS MS/MS Source (ESI) Tee->MS  Combined Flow Data Data System (Monitor Baseline) MS->Data

Figure 1: Post-Column Infusion setup to visualize matrix suppression zones.

Module 2: Sample Preparation Optimization

"My standard C18 SPE isn't retaining Alachlor OA."

The Science: Alachlor OA is an organic acid (


). At neutral pH, it is anionic (deprotonated) and will not  retain well on standard C18 silica. It will break through with the solvent front, leading to poor recovery and high matrix interference.
Q: Which SPE sorbent should I use?

A: Use Polymeric HLB (Hydrophilic-Lipophilic Balance) or Weak Anion Exchange (WAX) .

  • HLB: Preferred for general water/soil analysis (USGS Method 5-4-1). It retains polar compounds better than C18.

  • WAX: Preferred if you need orthogonal selectivity to remove neutral interferences.

Q: What is the critical control point in the protocol?

A: Acidification. You must lower the pH of the sample to < 3.0 before loading onto HLB to ensure Alachlor OA is protonated (neutral) and hydrophobic enough to retain.

Step-by-Step HLB Optimization Protocol:

  • Pre-treatment: Acidify sample (Water or Soil Extract) to pH 2.0–2.5 using Sulfuric Acid or Formic Acid.

  • Conditioning: Methanol followed by Acidified Water.

  • Loading: Load sample at a slow flow rate (critical for polar retention).

  • Wash (The Cleanup):

    • Standard: 5% Methanol in Water.

    • Aggressive (for dirty soil): 5% Methanol + 1% Formic Acid. This keeps the analyte protonated while washing away salts and very polar matrix components.

  • Elution: 100% Methanol (or Acetonitrile).

SPE_Workflow Start Sample Matrix (Soil/Water) pH_Adj Acidify to pH < 3.0 (Protonate Alachlor OA) Start->pH_Adj SPE_Select Select SPE Phase pH_Adj->SPE_Select HLB Polymeric HLB (Hydrophobic Retention) SPE_Select->HLB General Use WAX Weak Anion Exchange (Ionic Retention) SPE_Select->WAX High Organic Content Wash Wash Step Remove Salts/Humics HLB->Wash 5% MeOH (Acidic) WAX->Wash 5% NH4OH (Basic) Elute Elute & Analyze Wash->Elute

Figure 2: Decision tree for solid-phase extraction strategies based on sorbent chemistry.

Module 3: Chromatographic Resolution

"The peak shape is tailing, and I suspect co-elution."

Q: How do I move Alachlor OA away from the suppression zone?

A: Optimize the Mobile Phase pH. Running a generic gradient (Water/Acetonitrile) often results in broad peaks for acids.

  • Recommendation: Use 0.1% Formic Acid or 5mM Ammonium Formate in both mobile phases.

  • Why: This buffers the mobile phase.[1] Sharp peaks = higher S/N ratio = better separation from the "solvent front dump" where suppression is worst.

Q: Should I use Negative or Positive ESI?

A: Negative Mode (ESI-) is theoretically more sensitive for the carboxylic acid moiety (forming [M-H]⁻). However, Negative mode is often more susceptible to discharge and suppression from chlorinated solvents.

  • Pro Tip: Many regulatory methods (e.g., EPA 535) utilize Negative ESI for Oxanilic Acid degradates. Ensure your mobile phase does not contain high concentrations of ammonium modifiers if running in negative mode, as this can suppress ionization, although low levels (5mM) are often tolerated to stabilize retention time.

Module 4: Quantification & Compensation

"I've cleaned the sample, but the matrix effect persists. How do I calculate accurate results?"

If you cannot physically remove the matrix, you must mathematically compensate for it.

Q: Is External Calibration acceptable?

A: No. In environmental analysis of polar metabolites, external calibration (standards in solvent) will almost always yield false negatives due to ion suppression (Signal in Matrix < Signal in Solvent).

Q: What is the Gold Standard for compensation?

A: Isotope Dilution. You must use a Stable Isotope Labeled (SIL) Internal Standard, specifically Alachlor OA-d13 or Alachlor OA-d6 .

  • Mechanism: The SIL-IS is chemically identical to the analyte. It elutes at the exact same retention time and experiences the exact same ion suppression. The ratio of Analyte/IS remains constant regardless of the matrix load.

Data Comparison: Calibration Strategies

MethodAccuracy in High MatrixCost/ComplexityRecommendation
External Std Poor (< 50% recovery common)LowAvoid for metabolites
Matrix-Matched Good (if matrix blank is identical)MediumUse if SIL-IS is unavailable
Standard Addition ExcellentHigh (multiple runs per sample)Use for difficult, unique samples
Isotope Dilution Superior Medium (High initial cost)Standard of Excellence
Q: How do I calculate the Matrix Factor (MF)?

Use the Matuszewski method to validate your method during development:



  • Target: 80% < MF < 120%.

  • If MF < 50%, go back to Module 2 (Sample Prep).

References
  • U.S. Geological Survey (USGS). (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. Open-File Report 00-182. Link

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • California Department of Food and Agriculture. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. EMON-SM-05-034A.[2] Link

Sources

Technical Support Center: Alachlor OA Solid Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Recovery of Alachlor Oxanilic Acid (OA) Support Level: Tier 3 (Senior Application Scientist)[1]

The Core Challenge: Analyte Chemistry

Why your standard Alachlor protocol is failing: Researchers often attempt to extract Alachlor OA using the same generic C18 methods used for the parent herbicide (Alachlor). This results in near-zero recovery because the chemistries are fundamentally different.[1]

  • Alachlor (Parent): Non-polar, neutral amide.[1] Retains well on C18 via hydrophobic interaction.[1]

  • Alachlor OA (Metabolite): Highly polar, anionic carboxylic acid.[1] It "breaks through" standard C18 silica columns because it is too water-soluble and often ionized at neutral pH.

To achieve high recovery (>90%), you must switch to a protocol that targets its acidic and polar nature.[1] This guide covers the two validated pathways: Graphitized Carbon (EPA Method 535) and Polymeric Reversed-Phase (HLB).

Protocol Selection: The Decision Matrix

Use this logic flow to select the correct extraction strategy for your lab.

SPE_Selection Start Start: Select Method Reg Is Regulatory Compliance (EPA) Required? Start->Reg Carbon Pathway A: Graphitized Carbon (EPA Method 535) Reg->Carbon Yes HLB Pathway B: Polymeric HLB (Research/Modern) Reg->HLB No (Optimization/Speed) Carbon_Mech Mechanism: Anion Exchange + Adsorption Critical: Flow Rate & Elution Solvent Carbon->Carbon_Mech HLB_Mech Mechanism: Hydrophobic Retention Critical: pH Acidification (< 3.0) HLB->HLB_Mech

Figure 1: Decision matrix for selecting the appropriate SPE sorbent based on regulatory requirements and laboratory capabilities.

Pathway A: Graphitized Carbon (EPA Method 535)

Status: Regulatory Standard (Drinking Water) Sorbent: Graphitized Carbon Black (e.g., Carbopack, Carbograph, or Resprep Carbora).[1]

This method relies on the unique affinity of graphitized carbon for polar organic compounds.[1] It is powerful but mechanically sensitive .[1]

Critical Workflow Parameters
StepActionTechnical Rationale (The "Why")
Conditioning MeOH followed by WaterActivates the carbon surface. Crucial: Do not let the cartridge go dry during conditioning, or channeling will occur.[1]
Loading Flow rate: 10-15 mL/min Carbon kinetics are slower than silica.[1] Fast loading causes breakthrough.[1]
Drying Dry with Nitrogen for 10 mins Counter-intuitive Step: Unlike C18, you must dry the carbon cartridge before elution to remove residual water that would impede the organic elution solvent.
Elution MeOH with 10mM Ammonium Acetate Pure methanol is often too weak.[1] The ammonium acetate acts as a modifier to disrupt the strong ionic/polar interactions between the OA metabolite and the carbon surface.

Common Failure Point: Using pure Methanol for elution.[1]

  • Symptom: <40% Recovery.[1]

  • Fix: Ensure the elution solvent contains Ammonium Acetate (approx. 10-20 mM) to drive the desorption of the anionic OA species.

Pathway B: Polymeric HLB (Modern Alternative)

Status: High Robustness / Research Sorbent: Hydrophilic-Lipophilic Balanced Polymer (e.g., Oasis HLB, Strata-X).[1]

This is often preferred for biological matrices or soil because the sorbent is "water-wettable" (won't fail if it dries out) and handles dirty samples better.[1]

The "pH Switch" Mechanism

Alachlor OA is a weak acid.[1] To retain it on a reversed-phase polymer, you must suppress its ionization.

  • pH > pKa (Neutral/Basic): Alachlor OA is Ionized (Anionic) .[1] It stays in the water and breaks through the cartridge.

  • pH < pKa (Acidic): Alachlor OA is Neutral .[1] It retains on the polymer.[2]

Step-by-Step Protocol (HLB)
  • Sample Prep: Acidify 250 mL sample to pH 2.5 - 3.0 using HCl or H₂SO₄.

    • Note: Verify pH with a strip/meter. If the pH is 5+, recovery will drop to near zero.[1]

  • Conditioning: 5 mL Methanol, then 5 mL Acidified Water (pH 3).

  • Loading: Load sample at 5-10 mL/min.

  • Wash: 5 mL Acidified Water (pH 3).

    • Warning: Do not wash with >5% Methanol, or you will elute the polar OA early.[1]

  • Elution: 5 mL Methanol (100%).

Troubleshooting Guide (FAQ)

Issue 1: "I see the Alachlor parent, but Alachlor OA is missing."

Diagnosis: Breakthrough during loading. Root Cause: The OA metabolite is much more polar than the parent. If you used a standard C18 cartridge or failed to acidify the sample (for HLB), the OA never bound to the sorbent. Resolution:

  • For HLB: Acidify sample to pH < 3.0 immediately before loading.[1]

  • For Carbon: Reduce flow rate to <10 mL/min.

Issue 2: "Recovery is consistent but low (~50%)."

Diagnosis: Incomplete Elution.[1][3] Root Cause: The analyte is binding too strongly to the sorbent. Resolution:

  • For Carbon: The elution solvent is too weak.[1] Add 10-20 mM Ammonium Acetate to your Methanol elution solvent.[1] The salt helps displace the analyte.

  • For HLB: Ensure the elution solvent is basic (e.g., 2% Ammonium Hydroxide in Methanol) if standard Methanol fails.[1] This ionizes the acid, repelling it from the polymer backbone.

Issue 3: "My LC-MS baseline is noisy, and sensitivity is low."

Diagnosis: Ion Suppression (Matrix Effects).[1] Root Cause: Co-extracted humic acids or dissolved organic carbon (DOC) are eluting with the analyte.[1] Resolution:

  • Wash Step: Increase the wash volume.[1]

  • Chromatography: Improve separation.[4] Alachlor ESA and Acetochlor ESA are isomers and can co-elute.[1] Ensure your gradient is shallow enough (e.g., 0.5% increase per minute) to separate these critical pairs [1].

Data Summary: Recovery Optimization

ParameterStandard C18 (Avoid)Graphitized Carbon (EPA 535)Polymeric HLB (Recommended)
Sample pH NeutralNeutralAcidic (pH < 3)
Retention Mode HydrophobicAdsorption/ExchangeHydrophobic (Neutralized)
Elution Solvent MethanolMeOH + NH₄OAc Methanol
Typical Recovery < 10%85 - 110%90 - 105%
Drying Step Not CriticalCritical Not Critical

References

  • U.S. Environmental Protection Agency. (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][4] Version 1.1.[1]

  • U.S. Geological Survey. (2002).[1] Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.[5] Open-File Report 02-430.[1]

  • Waters Corporation. (2008).[1] EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS/MS.[1][4] Application Note.

Sources

minimizing ion suppression for Alachlor OA in electrospray ionization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Ion Suppression for Alachlor OA in ESI(-)

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: January 28, 2026[1]

Executive Summary

Alachlor Oxanilic Acid (Alachlor OA) is a polar, anionic degradation product of the herbicide Alachlor.[1][2] Due to its acidic nature, it is analyzed using Electrospray Ionization in Negative Mode (ESI-) .[1][2]

Users frequently report signal loss (ion suppression) when analyzing surface water or soil extracts.[1][2] This is often caused by co-eluting matrix components—specifically humic/fulvic acids in water or organic acids in soil—that compete for charge in the electrospray droplet.[2] This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnostic Workflow (The "Matrix Effect Map")

Before altering your method, you must visualize where the suppression is occurring.[2] Do not rely on spike recovery alone, as it averages the effect across the peak. You need to see the suppression profile relative to your analyte's retention time.[2][3]

Protocol: Post-Column Infusion (PCI)

This experiment creates a "map" of the ionization environment across your entire chromatographic run.[2]

Required Hardware:

  • Syringe Pump[2]

  • PEEK Tee connector (low dead volume)[1]

  • Alachlor OA Standard (100–500 ng/mL in mobile phase)[1]

Step-by-Step Procedure:

  • Setup: Connect the syringe pump to the LC eluent flow using the PEEK Tee, placed after the analytical column but before the MS source.

  • Infusion: Set the syringe pump to infuse the Alachlor OA standard at a low flow rate (e.g., 5–10 µL/min) to generate a steady background signal (baseline intensity ~1e5 to 1e6 cps).

  • Injection: Inject a Blank Matrix Extract (e.g., extracted river water with no analyte spiked).[1][2]

  • Analysis: Monitor the MRM transition for Alachlor OA (typically m/z 264 → 160 or 264 → 158).

  • Interpretation:

    • Flat Baseline: No matrix effects.[1][2]

    • Dips (Negative Peaks): Ion Suppression (Matrix components stealing charge).[1][2]

    • Humps (Positive Peaks): Ion Enhancement.[1][2]

Visualizing the PCI Setup:

PCI_Setup cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Mixing_Tee Mixing Tee Column->Mixing_Tee Eluent + Matrix Syringe Syringe Pump (Alachlor OA Std) Syringe->Mixing_Tee Constant Analyte MS_Source ESI Source (Mass Spec) Mixing_Tee->MS_Source Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to map matrix effects.[1]

Module 2: Chromatography & Mobile Phase Optimization

If the PCI diagnostic reveals suppression at the retention time (RT) of Alachlor OA, you must shift the analyte away from the suppression zone (usually early-eluting salts or late-eluting humics).

The Chemistry of Separation

Alachlor OA is an acid (pKa ~3).[2] In Reversed-Phase (RP) chromatography:

  • Low pH (Acidic): Protonates the molecule (

    
    ).[1] Increases retention on C18 but decreases  ESI(-) sensitivity because the molecule is neutral entering the source.
    
  • High pH (Basic): Deprotonates the molecule (

    
    ).[1] Decreases retention (elutes early with salts) but increases  ESI(-) sensitivity.[1][2]
    

The Solution: Ammonium Acetate Buffer (pH 5–6) We use a volatile buffer that maintains ionization while allowing sufficient retention.[2]

ParameterRecommended SettingScientific Rationale
Column C18 (High Carbon Load) or Phenyl-HexylPhenyl-Hexyl provides unique selectivity for aromatic herbicide metabolites, separating them from aliphatic matrix interferences.[1]
Mobile Phase A 5 mM Ammonium Acetate (aq)Provides a pH ~6.[1][2]5. Ensures Alachlor OA is partially ionized for MS sensitivity but retained enough to avoid the solvent front.[1][2]
Mobile Phase B Methanol or AcetonitrileMethanol often yields better ESI(-) sensitivity for carboxylated metabolites than ACN.[1][2]
Flow Rate 0.2 – 0.4 mL/minLower flow rates improve desolvation efficiency in ESI, reducing suppression.[1][2]
Module 3: Sample Preparation (The Cleanup)

If chromatography alone cannot resolve the suppression, you must remove the interfering matrix.[4]

Protocol: Solid Phase Extraction (SPE)

For Alachlor OA in water (EPA Method 535 equivalent), use Graphitized Carbon Black (GCB) or Mixed-Mode Anion Exchange (MAX) .[1][2]

  • Why not standard C18 SPE? Alachlor OA is too polar and may break through C18 cartridges if the sample volume is large.[2]

  • Why MAX? It utilizes a "lock-and-key" mechanism.[1][2] The sorbent is positively charged, locking onto the negatively charged Alachlor OA. You can then wash away neutrals (humics/lipids) with aggressive organic solvents before releasing the analyte.[2]

Recommended MAX Protocol:

  • Condition: Methanol -> Water.[1][2][5]

  • Load: Sample (pH adjusted to > 7 to ensure Alachlor OA is anionic).

  • Wash 1 (Matrix Removal): 5% Ammonium Hydroxide in Water (Removes proteins/salts).[1][2]

  • Wash 2 (Matrix Removal): Methanol (Removes neutral organics/lipids.[1][2] The analyte stays bound by charge).[2]

  • Elute: Methanol containing 2% Formic Acid (Neutralizes the analyte, breaking the ionic bond).[2]

Module 4: Internal Standards (The Compensation)

Even with perfect prep, some suppression is inevitable.[1][2] You must use an Isotopically Labeled Internal Standard (ILIS).[1][2]

  • Standard: Alachlor OA-d13 or Alachlor OA-13C.[1][2]

  • Mechanism: The ILIS co-elutes perfectly with the native analyte. If the matrix suppresses the native signal by 40%, it also suppresses the ILIS by 40%. The ratio remains constant.

  • Warning: Do not use a structural analog (e.g., Acetochlor OA) if you have severe suppression.[1][2] If the analog elutes 0.2 minutes away from the analyte, it may exist in a different suppression zone (see PCI results).

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Signal / Poor Recovery PCI Run Post-Column Infusion (PCI) Start->PCI Result1 Suppression at Analyte RT? PCI->Result1 Yes Yes Result1->Yes No No Result1->No Action1 Check Mobile Phase pH Switch to Ammonium Acetate Yes->Action1 Action2 Optimize SPE Wash Steps (Use MAX Cartridge) Yes->Action2 Action3 Check Injection Volume (Inject Less) Yes->Action3 Action4 Check Source Parameters (Temp, Gas Flow) No->Action4 Action5 Check Standard Stability No->Action5

Figure 2: Decision matrix for isolating the root cause of signal loss.

Frequently Asked Questions (FAQ)

Q: Why can't I use Positive Mode ESI(+) for Alachlor OA? A: Alachlor OA lacks a strong basic nitrogen center that easily accepts a proton.[1][2] While it can be forced into positive mode at very low pH, the signal is weak and unstable.[2] The carboxylic acid group naturally loses a proton, making Negative Mode ESI(-) 10–50x more sensitive.[1]

Q: My internal standard recovery is 60%. Is the data invalid? A: Not necessarily. EPA Method 535 allows for 50–150% recovery.[1][2][6] If you are using a deuterated internal standard (Alachlor OA-d13), the quantification is corrected for this 60% recovery. However, if recovery drops below 50%, your limit of detection (LOD) will suffer.[1][2]

Q: I see "Ion Enhancement" (signal increase) instead of suppression. What is this? A: This is less common but happens when co-eluting compounds increase the volatility of the droplet or prevent the analyte from precipitating. It is still a matrix effect and causes quantification errors.[1][2] The solution (better cleanup/chromatography) is the same as for suppression.

References
  • U.S. Environmental Protection Agency. (2005).[1][2][7] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][2][5][6][8][9][1]

  • Journal of the American Society for Mass Spectrometry. (2016). Influence of Mobile Phase, Source Parameters and Source Type on Electrospray Ionization Efficiency in Negative Ion Mode.[1][2][10][1]

  • Chromatography Online. (2020).[1][2] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

  • U.S. Geological Survey (USGS). (2002).[1][2] Analytical Methods for the Determination of Chloroacetanilide Herbicide Metabolites in Water.[2][5][6][7][9][11][1]

Sources

Technical Support Center: Alachlor Oxanilic Acid (Alachlor OA) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Chloroacetanilide Metabolites Target Analyte: Alachlor Oxanilic Acid (Alachlor OA) CAS Number: 171262-17-2 Primary Application: Environmental Monitoring (Groundwater/Surface Water), Toxicology Studies

Executive Stability Summary

Alachlor OA is the oxanilic acid breakdown product of the herbicide Alachlor. Unlike its parent compound, Alachlor OA is highly polar and water-soluble. Its stability profile is dictated by its carboxylic acid moiety, making it susceptible to microbial degradation in aqueous matrices and pH-dependent solubility issues in organic solvents.

Stability Matrix: Storage Conditions
MatrixConditionTemperatureShelf LifeCritical Preservation Factor
Solid (Neat) Powder-20°C> 2 YearsProtect from moisture (hygroscopic). Store in amber vials.
Stock Solution Methanol (MeOH)-20°C12 MonthsSolvent Choice: MeOH is preferred over Acetonitrile (ACN) for solubility.
Working Std MeOH/Water (50:50)4°C1 MonthSusceptible to concentration drift due to evaporation if not sealed tight.
Aqueous Sample River/Groundwater4°C14 Days*MUST contain biocide (Ammonium Chloride) to prevent microbial consumption.

*Refer to EPA Method 535 for regulatory holding times.

Standard Preparation & Storage Protocols

Protocol A: Stock Solution Preparation (1.0 mg/mL)

Rationale: Alachlor OA is an organic acid. Methanol is the preferred solvent because it prevents precipitation that can occur in pure Acetonitrile, especially at higher concentrations or lower temperatures.

  • Weighing: Accurately weigh 10.0 mg of Alachlor OA neat standard into a tared 10 mL Class A volumetric flask.

    • Note: Allow the neat vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add approximately 5 mL of HPLC-grade Methanol . Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute to volume with Methanol. Invert 10 times to mix.

  • Aliquoting: Transfer the solution immediately into amber borosilicate glass vials with PTFE-lined screw caps.

    • Why Amber? While Alachlor OA is relatively photostable, amber glass prevents UV-induced decarboxylation over long periods.

  • Storage: Store at -20°C .

Protocol B: Aqueous Sample Preservation (Field to Lab)

Rationale: The primary cause of Alachlor OA loss in water samples is not chemical hydrolysis, but microbial metabolism. Alachlor OA is a carbon source for soil bacteria. Biocidal preservation is non-negotiable.

Diagram: Sample Preservation Workflow (EPA Method 535)

SamplePreservation Figure 1: Critical preservation workflow to prevent microbial degradation of Alachlor OA. Sample Field Sample (Groundwater/Surface) Bottle Amber Glass Bottle (250 mL) Sample->Bottle Biocide Add Biocide: Ammonium Chloride (NH4Cl) (25-30 mg) Bottle->Biocide Preservation Chill Thermal Preservation: Chill to < 6°C immediately Biocide->Chill Inhibit Microbes Transport Transport to Lab (Maintain < 6°C) Chill->Transport Storage Lab Storage (4°C, Dark, 14 Days) Transport->Storage

Troubleshooting Guide

Issue 1: Peak Splitting or Broadening in LC-MS

Symptom: The Alachlor OA peak appears split or excessively broad compared to the parent Alachlor.

  • Root Cause: pH Mismatch. Alachlor OA contains a carboxylic acid group (

    
    ). If your mobile phase pH is near the 
    
    
    
    , the analyte oscillates between ionized and non-ionized forms.
  • Solution: Ensure your mobile phase is buffered.

    • Recommended: 5 mM Ammonium Acetate (pH ~ 5-6) ensures the analyte is fully ionized (anionic state) for negative mode ESI.

    • Avoid: Unbuffered water/methanol gradients.

Issue 2: Low Recovery in Aqueous Samples

Symptom: Spiked samples show < 70% recovery after 48 hours.

  • Root Cause: Microbial Degradation.[1][2] If the sample was not sterilized or preserved with a biocide, bacteria will metabolize the oxanilic acid moiety.

  • Verification: Check if Ammonium Chloride (NH4Cl) was added at sampling.

  • Corrective Action: For future experiments, add 80 mg/L Sodium Thiosulfate (if residual chlorine is present) and Ammonium Chloride. If the sample is already compromised, it cannot be salvaged.

Issue 3: Signal Suppression in ESI-

Symptom: Low sensitivity in Negative Electrospray Ionization mode.

  • Root Cause: Solvation effects or Matrix suppression.

  • Solution:

    • Solvent: Use Methanol/Water mobile phases.[3] Acetonitrile can sometimes suppress ionization for this specific acid in negative mode.

    • Column Temp: EPA Method 535 recommends heating the column (e.g., 60-65°C) to improve peak shape and ionization efficiency for OA metabolites [1].

Diagnostic Logic Tree

Use this flow to diagnose stability/recovery failures in your workflow.

TroubleshootingLogic Figure 2: Diagnostic logic for identifying root causes of Alachlor OA instability. Start Problem: Low Alachlor OA Recovery MatrixCheck Is the matrix Aqueous? Start->MatrixCheck BiocideCheck Was Biocide (NH4Cl) added? MatrixCheck->BiocideCheck Yes SolventCheck Is it a Stock Solution? MatrixCheck->SolventCheck No Microbial Microbial Degradation (Sample Lost) BiocideCheck->Microbial No PHCheck Check Mobile Phase pH BiocideCheck->PHCheck Yes SolventType Is solvent 100% ACN? SolventCheck->SolventType Yes Precipitation Solubility Issue Switch to Methanol SolventType->Precipitation Yes SolventType->PHCheck No

Frequently Asked Questions (FAQs)

Q: Can I store Alachlor OA stock solutions in Acetonitrile (ACN)? A: It is not recommended. While Alachlor OA dissolves in ACN, it is less soluble than in Methanol. At -20°C storage temperatures, the acid may precipitate out of ACN, leading to lower-than-expected concentrations when you next use the stock. Always use Methanol for the primary stock.

Q: Is Alachlor OA light sensitive? A: It is moderately sensitive. While not as labile as some nitro-aromatics, prolonged exposure to UV light can degrade the amide bond. Always use amber glassware for storage > 24 hours.

Q: Why does EPA Method 535 require Ammonium Chloride? A: Ammonium Chloride acts as a biocide. Alachlor OA is an "environmental metabolite," meaning it is the product of biological breakdown. Without a biocide, the bacteria in river or groundwater samples will continue to break down the OA metabolite into smaller mineralized components, destroying your analyte [1].

Q: My LC-MS peaks for Alachlor OA and Acetochlor OA are merging. Is this a stability issue? A: No, this is a separation issue. Alachlor OA and Acetochlor OA are structural isomers with identical molecular weights. They require high-efficiency columns (e.g., C18 with high carbon load) and optimized gradients to separate. Instability would manifest as the disappearance of the peak, not a retention time shift.

References

  • U.S. Environmental Protection Agency (EPA). (2005).[3] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[3][4] Version 1.1.

  • United States Geological Survey (USGS). (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.[5] Science of The Total Environment.[5]

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Chloroacetanilide (Related Compound Safety Data).

Sources

Technical Support Center: Optimizing Alachlor OA Recovery from Clay Soils

[1]

Audience: Researchers, Analytical Chemists, and Environmental Scientists.[1][2] Topic: Troubleshooting and optimizing the extraction of Alachlor Oxanilic Acid (OA) from high-clay soil matrices.

Core Directive: The Challenge of the "Acidic Trap"

Recovering Alachlor OA (Oxanilic Acid) from clay soils presents a fundamentally different physicochemical challenge than recovering the parent compound, Alachlor.[1][2][3] While Alachlor is a neutral, non-ionic herbicide, Alachlor OA is an ionic, acidic metabolite (carboxylic acid).[1][2][3]

In clay soils, Alachlor OA does not merely partition into organic matter; it actively binds to clay mineral surfaces through cation bridging and ligand exchange .[1][2] Standard extraction protocols using pure organic solvents (e.g., 100% Acetonitrile) often yield recoveries <50% because they fail to disrupt these ionic bonds.[1][2][3]

This guide provides a tiered troubleshooting approach and a chemically optimized protocol to break these interactions and ensure recoveries >80%.

Troubleshooting Guide & FAQs

Q1: I am getting <50% recovery using my standard Acetochlor/Alachlor method. Why?

Diagnosis: You are likely using a neutral solvent (e.g., Acetonitrile or Methanol) without pH adjustment or buffering.[1][2][3] The Science: Alachlor OA is a weak acid (approximate pKa ~3.5).[1][2][3] At neutral soil pH, it exists as an anion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2312ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


3The Fix:buffered solvent system2
  • Recommendation: Use Methanol:Water (50:50) containing 0.1% Ammonium Hydroxide or 10 mM Ammonium Acetate .[1][2][3] The ammonia raises the pH, ensuring full ionization, while the ammonium ions (

    
    ) compete with soil cations (Ca
    
    
    ) for binding sites, displacing the target analyte into the solvent.[3]
Q2: My LC-MS/MS signal is suppressed, even with good extraction.

Diagnosis: Co-extraction of humic and fulvic acids.[1][2][4] The Science: The same alkaline conditions that release Alachlor OA also solubilize soil organic matter (humic acids).[2] These large molecules co-elute and suppress ionization in the electrospray source (ESI).[1][2][3] The Fix: Implement a Graphitized Carbon Black (GCB) cleanup step or a specialized SPE cleanup.[1][2][3]

  • Protocol: After extraction, pass the supernatant through a GCB cartridge (or add loose GCB powder, "dispersive" mode). Carbon has a high affinity for planar aromatic rings (like humic acids) but lower affinity for the non-planar Alachlor OA structure under specific conditions.[1][2][3] Alternatively, use a weak anion exchange (WAX) SPE cartridge to selectively bind the acidic metabolite, wash away neutrals/humics, and elute with acid.[1][2][3]

Q3: Should I acidify the soil before extraction?

Diagnosis: NO. This is a common error.[1][2] The Science: Acidifying the soil (e.g., adding HCl) suppresses the ionization of Alachlor OA (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

312The Fix:only the extract

Visualizing the Mechanism

The following diagram illustrates the "Cation Bridge" mechanism that causes low recovery and the chemical strategy to disrupt it.

SoilInteractionClayClay Surface(Negatively Charged)CationCation Bridge(Ca++ / Mg++)Clay->CationElectrostaticAttractionAnalyteAlachlor OA(Anionic Form)Cation->AnalyteIonicBondingFreeAnalyteReleased Analyte(Solubilized)Analyte->FreeAnalyteDesorptionSolventExtraction Solvent(MeOH + NH4OH)Solvent->CationDisplaces(Ion Exchange)Solvent->AnalyteSolvates

Caption: Mechanism of Alachlor OA retention in clay soils via cation bridging and its disruption by ammoniated solvents.[1][3]

Optimized Standard Operating Procedure (SOP)

This protocol is adapted from principles in EPA Method 535 (optimized for water) and applied to solid soil matrices.[1][2][3]

Phase 1: Extraction
  • Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Fortification: Add surrogate standard (e.g., Dimethachlor ESA) to monitor efficiency.

  • Solvent Addition: Add 20 mL of 50:50 Methanol/Water containing 10 mM Ammonium Acetate (or 0.1% Ammonium Hydroxide).

    • Note: The water component is crucial to swell the clay layers; Methanol provides organic solubility.[2]

  • Agitation: Shake vigorously for 60 minutes (mechanical shaker).

    • Optional: Use Microwave Assisted Extraction (MAE) at 100°C for 20 mins if available for higher throughput.[1][2][3]

  • Separation: Centrifuge at >3000 rpm for 10 minutes. Decant supernatant.

Phase 2: Cleanup (SPE)

If direct injection is not possible due to matrix effects:

  • Conditioning: Use a Polymeric Weak Anion Exchange (WAX) cartridge.[1][2][3] Condition with MeOH then Water.[1][2][4][5]

  • Loading: Load the alkaline supernatant directly. The anionic Alachlor OA will bind to the WAX sorbent.[2]

  • Washing: Wash with Methanol (removes neutral interferences and parent Alachlor).[1][2][3]

  • Elution: Elute with Methanol containing 2% Formic Acid . The acid protonates the OA, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in Mobile Phase A.

Phase 3: LC-MS/MS Analysis[1][3]
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18).[1][2][3][6][7]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1][2][4][6][7]

  • Mobile Phase B: Methanol or Acetonitrile.[1][2]

  • Transitions (MRM):

    • Quantifier: m/z 264.1 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       160.1[2][3][7]
      
    • Qualifier: m/z 264.1 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       158.1[2][3]
      

Comparative Recovery Data

The table below summarizes expected recovery rates based on solvent choice, illustrating the necessity of pH modification.

Extraction Solvent SystemClay Soil Recovery (%)Loam Soil Recovery (%)Mechanism of Failure/Success
100% Acetonitrile 35 - 45%60%Inability to wet clay/disrupt ionic bonds.[1][3]
100% Methanol 40 - 50%65%Poor clay swelling; insufficient ion exchange.[1][2][3]
MeOH/Water (50:50) 65 - 75%85%Water swells clay, but cation bridges remain.[1][2][3]
MeOH/Water + 0.1% NH4OH 85 - 95% 95 - 100% Optimal. High pH + water disrupts all binding mechanisms.[1][2][3]
MeOH/Water + 1% Formic Acid 50 - 60%70%Acid suppresses ionization but increases hydrophobic adsorption.[1][2][3]

Workflow Visualization

WorkflowStartSoil Sample (10g)ExtractAdd 20mL MeOH:Water (50:50)+ 10mM Ammonium AcetateStart->ExtractShakeShake 60 min(Disrupt Cation Bridges)Extract->ShakeCentrifugeCentrifuge & DecantShake->CentrifugeDecisionHigh Organic Content?Centrifuge->DecisionDirectFilter (0.2µm PTFE)Direct InjectionDecision->DirectNoSPEWAX SPE Cleanup(Bind Anion -> Wash -> Elute Acidic)Decision->SPEYesAnalysisLC-MS/MS Analysis(EPA Method 535 Parameters)Direct->AnalysisSPE->Analysis

Caption: Optimized decision tree for Alachlor OA extraction and cleanup.

References

  • U.S. Environmental Protection Agency. (2005).[1][2][3] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][2][3][7] [Link]

  • United States Geological Survey (USGS). (2002).[1][2][3] Analytical Methods for the Determination of Chloroacetanilide Herbicide Degradates in Water.[2][6] [Link][2][3]

  • Sciex Application Note. (2008). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[2][7] [Link]

  • Waters Corporation. (2008).[1][2][3] UPLC EPA Methods Book: Method 535.[1][2] [Link]

Technical Support Center: Alachlor OA MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for analytical chemists. It bypasses generic advice to address the specific physicochemical challenges of Alachlor Oxanilic Acid (OA) analysis.

Topic: High-Sensitivity Detection of Alachlor Oxanilic Acid (OA) in Complex Matrices Methodology: LC-ESI-MS/MS (Negative Mode) Reference Standard: US EPA Method 535 / USGS Protocols[1][2][3]

🔬 Module 1: The Core Challenge (Isomer Differentiation)[1][2][4]

The "Hidden" Failure Mode: The most common error in Alachlor OA analysis is not sensitivity—it is specificity .[2][3][4] Alachlor OA (


 264) is a structural isomer of Acetochlor OA  (

264).[1][2][3][4] Both share the same precursor ion in ESI(-) mode.[1][2][3] If your MS/MS transitions are not optimized specifically to distinguish these two, your quantification will be biased by the presence of Acetochlor metabolites.[2][3][4]
The Isomer Resolution Protocol

You must rely on unique product ions and chromatographic separation.[2][3][4]

AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Retention Order (C18)*
Alachlor OA 264.1 160.1 158.1 Elutes 2nd
Acetochlor OA264.1146.1144.1Elutes 1st

*Retention order is column-dependent but Acetochlor OA typically elutes slightly earlier than Alachlor OA on standard C18 phases due to steric differences in the ethyl-methyl vs. diethyl substitution.[1][2][3]

⚙️ Module 2: MS/MS Transition Optimization

User Question: "I am seeing high background noise and poor linearity for Alachlor OA compared to the parent Alachlor. Why?"

Technical Diagnosis: Alachlor OA is an anionic polar metabolite .[1][2][3][4] Unlike the parent Alachlor (which ionizes well in ESI+), Alachlor OA possesses a carboxylic acid moiety.[2][3][4]

  • Wrong Polarity: You cannot analyze OA sensitively in Positive mode.[1][2][3][4] You must use ESI Negative .[1][2][3][4][5]

  • Source Parameters: The carboxylate anion (

    
    ) is stable but requires "gentle" desolvation to prevent in-source fragmentation before the quadrupole.[1][2][3]
    
Step-by-Step Optimization Workflow
1. Precursor Ion Selection (Q1)
  • Target:

    
    [1][2][3]
    
  • Troubleshooting: If you see

    
     220 or 176 in the Q1 scan, your Declustering Potential (DP)  is too high.[2][3][4] You are fragmenting the molecule in the source (in-source CID).[1][2][3] Lower the DP until the molecular ion (264) dominates.[2][3]
    
2. Product Ion Selection (Q3)

Perform a product ion scan of


 264.1 at varying Collision Energies (CE).
  • Transition 264

    
     160 (Quantifier): 
    
    • Mechanism:[1][2][3][4][5][6] Cleavage of the ether linkage and loss of the oxalyl group.[2][3][4]

    • Optimal CE: Typically -15 to -25 eV .[1][2][3][4]

  • Transition 264

    
     158 (Qualifier): 
    
    • Mechanism:[1][2][3][4][5][6] Ring fragmentation.[1][2][3][4]

    • Optimal CE: Typically -25 to -35 eV (Requires higher energy).[1][2][3][4]

📊 Data Summary: Optimized Parameters (Sciex/Waters Equivalent)
ParameterSettingReason
Ionization ESI Negative Mandatory for Oxanilic Acid moiety.[1][2][3][4]
Curtain Gas High (25-30 psi)Prevents solvent neutrals from entering vacuum (OA is non-volatile).[1][2][3][4]
Temperature (TEM) 450°C - 550°CHigh water content in mobile phase requires high heat for desolvation.[1][2][3][4]
Collision Gas (CAD) Medium/HighEfficient fragmentation of the stable precursor.[1][2][3][4]
Mobile Phase Modifier Ammonium Acetate (5mM) CRITICAL. Provides

/

buffer to stabilize pH > 4.0, ensuring OA is deprotonated.[1][2][3][4] Do not use Formic Acid alone (suppresses ionization in Neg mode).[1][2][3][4]

📉 Module 3: Chromatographic Strategy

User Question: "My Alachlor OA peak is tailing and co-eluting with matrix interferences."

Technical Diagnosis: Oxanilic acids are polar.[1][2][3][4] On a standard C18 column, they elute early (often in the "suppression zone" where salts/matrix elute).[2][3][4]

Recommended LC Protocol (Based on EPA 535)
  • Column: High-strength Silica C18 (e.g., Acquity BEH C18 or Restek Ultra C18) to withstand slightly higher pH.[1][2][3][4]

  • Mobile Phase A: 5mM Ammonium Acetate in Water.[1][3][4][5]

  • Mobile Phase B: Methanol (Methanol yields better sensitivity for OA in ESI- than Acetonitrile).[1][2][3][4]

Visualizing the Separation Logic:

LC_Workflow cluster_0 Critical Separation Zone Start Sample Injection EarlyElution Salts/Matrix (0-2 min) Start->EarlyElution Low % Organic TargetZone Target Window (8-12 min) EarlyElution->TargetZone Gradient Ramp AcetochlorOA Acetochlor OA (Isomer Interference) TargetZone->AcetochlorOA Elutes 1st AlachlorOA Alachlor OA (Target) AcetochlorOA->AlachlorOA Resolution > 1.5 Wash Column Wash AlachlorOA->Wash High % Organic

Caption: Chromatographic elution order highlighting the critical resolution required between the Acetochlor OA interference and the Alachlor OA target.

❓ Troubleshooting & FAQs

Q: I have excellent signal for Alachlor ESA, but Alachlor OA is invisible. Why? A: Check your mobile phase pH.[1][2][3][4]

  • Alachlor ESA (Ethanesulfonic Acid): A strong acid (

    
    ).[1][2][3][4] Ionizes easily at almost any pH.[1][2][3]
    
  • Alachlor OA (Oxanilic Acid): A weaker acid.[1][2][3][4] If your mobile phase is too acidic (e.g., 0.1% Formic Acid, pH ~2.7), you are protonating the OA molecule, rendering it neutral.[1][2][4] Neutral molecules are invisible to the MS in ESI mode.[2][3][4] Switch to 5mM Ammonium Acetate (pH ~5-6).

Q: Can I use the 264


 206 transition? 
A: NO. 
The 

206 product ion is characteristic of Metolachlor OA (Precursor 278

206), not Alachlor OA.[2][3][4] Using 206 for Alachlor OA will result in false negatives.[1][2][3][4] Stick to 264

160
.

Q: My calibration curve is non-linear at the low end (0.05 ppb). A: This is likely "Ion Adsorption." Oxanilic acids can bind to active sites on glass vials or metal LC tubing.[1][2][3][4]

  • Fix 1: Use Polypropylene (PP) vials, not glass.

  • Fix 2: Add 5% Methanol to your aqueous sample diluent to prevent adsorption to container walls.[1][2][3][4]

🔗 References

  • US Environmental Protection Agency (EPA). (2005).[1][2][3][4] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2][3][4][7] Version 1.1. [Link][1][2][3][4]

  • United States Geological Survey (USGS). (2002).[1][2][3][4] Analytical Methods for the Determination of Chloroacetanilide Herbicide Metabolites in Water.[2][3][4][5][7][8][9][10] Open-File Report 02-430.[1][2][3][4] [Link][1][2][3][4]

  • National Environmental Methods Index (NEMI). Method Summary - 535 (LC/MS/MS). [Link]

Sources

Technical Support Center: Chromatographic Resolution of Alachlor OA

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists addressing the chromatographic resolution of Alachlor Oxanilic Acid (Alachlor OA) . This guide focuses on the critical challenge of resolving Alachlor OA from its isobaric constitutional isomer, Acetochlor OA , and managing its rotational isomers (atropisomers) .

Topic: Resolving Alachlor OA from its Isomers (Acetochlor OA & Atropisomers) Applicable For: LC-MS/MS, HPLC-UV, Environmental Fate Studies, Residue Analysis

Core Technical Briefing: The "Isomer" Challenge

In high-precision analysis, "resolving Alachlor OA from its isomers" refers to two distinct physicochemical challenges. You must distinguish between them to select the correct troubleshooting workflow.

  • Isobaric Interference (The Primary Challenge):

    • Analytes: Alachlor OA vs. Acetochlor OA.

    • The Issue: These are constitutional isomers (Formula:

      
      ; MW: 265.29). They share the same precursor ion (
      
      
      
      264 in ESI-) and often share product ions, making MS selectivity insufficient. Baseline chromatographic separation is mandatory for accurate quantitation.
    • Structural Difference: Alachlor OA possesses a 2,6-diethylphenyl group and a methoxymethyl side chain.[1][2] Acetochlor OA possesses a 2-ethyl-6-methylphenyl group and an ethoxymethyl side chain.

  • Atropisomerism (The Secondary Challenge):

    • Analytes: Alachlor OA Rotamers.

    • The Issue: The bulky chloroacetanilide-derived structure restricts rotation around the N-aryl bond. This can result in peak splitting or broadening, where a single pure standard appears as two partially resolved peaks (isomers) at lower temperatures.

Master Protocol: Optimized LC-MS/MS Separation

Use this protocol as your baseline. Deviations from these parameters are the primary source of resolution loss.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with Steric Selectivity (e.g., Waters HSS T3, Agilent Zorbax Eclipse Plus C18) or Phenyl-Hexyl Phenyl-Hexyl phases offer superior selectivity for the aromatic ring differences between Alachlor and Acetochlor analogs.
Dimensions 100 mm x 2.1 mm, 1.7 µm or 1.8 µm (UHPLC)Sub-2 µm particles are required to achieve the peak capacity needed to resolve the isobaric pair within a reasonable runtime.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterAcidic pH (~2.8) suppresses the ionization of the carboxylic acid moiety (pKa ~3.6), increasing retention and interaction with the stationary phase.
Mobile Phase B Methanol (preferred) or AcetonitrileMethanol is critical. It provides different solvation selectivity (protic solvent) compared to ACN, often enhancing the resolution between methylene/methyl structural differences.
Column Temp 45°C - 50°C Crucial: Higher temperature promotes rapid interconversion of rotamers, merging split peaks into a single sharp band, while reducing backpressure.
Flow Rate 0.3 - 0.4 mL/minOptimized for Van Deemter minima of sub-2 µm columns.
Gradient Profile (Example for 10 min run)
Time (min)% Mobile Phase BEvent
0.0010%Initial focusing (high aqueous to retain polar OA).
1.0010%Isocratic hold to separate early eluting matrix.
7.0060%Shallow gradient slope to maximize resolution of isomers.
7.1095%Wash.
8.5095%End Wash.
8.6010%Re-equilibration (Critical for retention time reproducibility).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Resolution Failure (Alachlor OA vs. Acetochlor OA)

Q: I see a single broad peak instead of two distinct peaks for my mixed standard. How do I separate them? A: This is a selectivity issue.

  • Switch Solvent: If using Acetonitrile, switch to Methanol . The steric difference between the ethyl/methyl groups on the phenyl ring is better resolved by the hydrogen-bonding network of methanol.

  • Lower the Slope: Decrease your gradient slope. If you are ramping 10% to 60% over 5 minutes, extend it to 10 minutes.

  • Check pH: Ensure your aqueous phase is acidic (pH < 3). At neutral pH, both analytes are anionic and elute too quickly near the void volume, causing co-elution.

Q: Can I use MS transitions to distinguish them if chromatography fails? A: Risky. Both precursors are


 264 (ESI-).
  • Alachlor OA often favors product ions related to the diethyl-phenyl loss.

  • Acetochlor OA favors ions related to the ethyl-methyl-phenyl loss.

  • However, cross-talk is common. You must demonstrate chromatographic resolution (

    
    ) to validate the method according to EPA 535 guidelines.
    
Category B: Peak Shape & Splitting (Atropisomers)

Q: My Alachlor OA standard is eluting as a "doublet" or a split peak. Is my column damaged? A: Likely not. This is atropisomerism .

  • Diagnosis: If the valley between the peaks does not reach the baseline and the ratio varies with temperature, it is rotational isomerism.

  • Fix: Increase Column Temperature. Raise the oven from 30°C to 50°C . This increases the rate of rotation around the N-aryl bond, causing the rotamers to interconvert faster than the chromatographic timescale, merging them into a single sharp peak.

Q: The peak tails significantly. What is the cause? A: Secondary interactions.

  • Cause: The carboxylic acid group on Alachlor OA can interact with residual silanols on the silica surface.

  • Fix: Ensure your mobile phase has sufficient ionic strength (5 mM Ammonium Formate) and low pH. If using an older column type, switch to a "High Strength Silica" (HSS) or end-capped column designed for polar retention.

Visualizing the Workflow

The following diagram illustrates the decision logic for resolving Alachlor OA issues.

AlachlorResolution Start Start: Peak Issue Detected IssueType Identify Issue Type Start->IssueType Coelution Co-elution with Acetochlor OA IssueType->Coelution Interference Splitting Peak Splitting (Single Standard) IssueType->Splitting Bad Peak Shape CheckSolvent Current Organic Solvent? Coelution->CheckSolvent CheckTemp Column Temp < 40°C? Splitting->CheckTemp SwitchMeOH Action: Switch to Methanol (Steric Selectivity) CheckSolvent->SwitchMeOH If ACN CheckGradient Gradient Slope > 5%/min? CheckSolvent->CheckGradient If MeOH LowerSlope Action: Flatten Gradient (Increase Run Time) CheckGradient->LowerSlope Yes IncreaseTemp Action: Increase Temp to 50°C (Merge Rotamers) CheckTemp->IncreaseTemp Yes CheckpH Mobile Phase pH > 4? CheckTemp->CheckpH No (Temp is High) Acidify Action: Acidify to pH 2.8 (Suppress Ionization) CheckpH->Acidify Yes

Caption: Decision tree for troubleshooting Alachlor OA chromatographic resolution. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Reference Data: Physicochemical Properties

PropertyAlachlor OAAcetochlor OAImplication
Formula


Isobaric (Same Mass)
MW 265.29265.29MS Precursor

264 (ESI-)
Side Chain MethoxymethylEthoxymethylMinor polarity difference
Ring Subst. 2,6-Diethyl2-Ethyl-6-MethylSteric difference (Exploit with Phenyl-Hexyl or MeOH)
pKa (Acid) ~3.6~3.6Requires pH < 3 for retention

References

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Waters Corporation. (2008). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • United States Geological Survey (USGS). (2000). Analytical Method for the Determination of Acetochlor, Alachlor, and Metolachlor Degradation Compounds. [Link][3][4]

Sources

Technical Support Center: Enhancing Limit of Detection (LOD) for Alachlor OA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Alachlor OA (Oxanilic Acid) is a polar, anionic degradation product of the herbicide Alachlor. While EPA Method 535 provides a baseline using Graphitized Carbon Black (GCB) SPE, researchers working with complex matrices (e.g., high-organic soil, wastewater, biological fluids) often face three critical failure points:

  • Ion Suppression: Co-eluting humic/fulvic acids in the "solvent front" region suppress the ESI- signal.

  • Poor Retention: The polar nature of OA leads to breakthrough on standard C18 columns.

  • Extraction Inefficiency: Traditional GCB extraction can suffer from irreversible binding or poor cleanup, elevating the chemical background.

The Solution: To push LODs into the sub-ppt (ng/L) range, you must transition from "retention by adsorption" (Carbon) to "retention by charge" (Mixed-Mode Ion Exchange) and utilize specialized column chemistries.

Sample Preparation: The "Trap and Release" Protocol

Optimized WAX SPE Workflow
StepSolvent/BufferMechanism / Purpose
1.[2] Pre-treatment Adjust sample pH to 4.5 - 5.0 using Formic Acid/Ammonium Acetate.Ensures Alachlor OA is ionized (COO-) but humic acids may be partially suppressed.
2. Conditioning A) MeOH B) Water (pH 5)Activates the polymeric backbone and ion-exchange ligands.
3. Loading Load sample at 2-5 mL/min.CRITICAL: The sorbent (Amine, pKa ~8) is protonated (+). The Analyte is anionic (-). They bind ionically.
4.[3] Wash 1 (Aqueous) 25mM Ammonium Acetate (pH 5).Removes salts and highly polar interferences.
5.[3] Wash 2 (Organic) 100% Methanol .The Magic Step: Since the analyte is ionically bound, you can wash with strong organic solvent to remove hydrophobic neutrals (fats, oils, pigments) without losing the analyte.
6. Elution 5% Ammonium Hydroxide in Methanol.Charge Switch: High pH (>10) deprotonates the WAX sorbent (neutralizes the amine). The interaction breaks, releasing Alachlor OA.
Visualizing the WAX Logic

WAX_Logic Start Complex Matrix Sample (Contains Alachlor OA + Neutrals) Acidify Acidify to pH 4.5 (Ionize Analyte to COO-) Start->Acidify Load Load onto WAX Cartridge (Sorbent is +) Acidify->Load Bind Ionic Binding: [Analyte-] <-> [Sorbent+] Load->Bind Wash_Org Wash with 100% MeOH (Removes Neutrals/Lipids) Bind->Wash_Org Analyte stays bound Elute Elute with 5% NH4OH in MeOH (Neutralize Sorbent -> Release) Wash_Org->Elute Clean Extract

Caption: The "Trap and Release" mechanism of Weak Anion Exchange (WAX) SPE allows for aggressive organic washing, significantly reducing matrix background compared to standard C18 or Carbon methods.

Chromatographic Separation (LC)

Issue: Alachlor OA is polar and elutes early on C18, often in the suppression zone. Recommendation: Use a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. These offer alternative selectivity (pi-pi interactions) and better retention for polar acids.

Recommended LC Conditions
  • Column: Waters ACQUITY BEH C18 (Standard) OR Phenomenex Kinetex Biphenyl (Enhanced Selectivity).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (Do NOT use Formic Acid alone; pH control is vital for peak shape).

  • Mobile Phase B: Methanol (Acetonitrile can cause higher background in ESI- for this specific analyte).

  • Flow Rate: 0.3 - 0.4 mL/min.

Troubleshooting Peak Tailing: If Alachlor OA tails significantly, it indicates secondary interactions with silanols. Increase Buffer Strength: Bump Ammonium Acetate to 10mM.

Mass Spectrometry (MS/MS) Optimization

Mode: Negative Electrospray Ionization (ESI-).[4] Isotope Dilution: You MUST use an internal standard (e.g., Alachlor OA-d13 or Acetochlor OA-d13) to correct for matrix effects.

MRM Transition Table
AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)Notes
Alachlor OA 264.1 160.1 Quantifier15-20Loss of oxanilic moiety
Alachlor OA264.1146.1Qualifier25-30
Alachlor OA264.1158.1Qualifier18-22
Alachlor ESA 314.180.0Quantifier25-30Sulfonate fragment (SO3)
IS (Alachlor OA-d13)277.1160.1Internal StdMatches QuantMatches Quant Energy

Note: Alachlor ESA (Ethane Sulfonic Acid) is a common co-contaminant. Ensure your chromatography separates OA from ESA (ESA elutes earlier on C18).

Troubleshooting FAQ

Q1: I am seeing high background noise in the Quantifier transition (264 > 160).

  • Cause: This transition corresponds to a common organic fragment.

  • Fix:

    • Switch to the 264 > 158 transition if sensitivity allows; it is often more selective.

    • Check your water source. "Polishing" water systems can sometimes introduce trace organics.

    • Divert Valve: Divert the first 1-2 minutes of flow to waste to prevent salt buildup on the source.

Q2: My recovery is low (<60%) using the WAX protocol.

  • Cause: The elution pH wasn't high enough to neutralize the sorbent.

  • Fix: Ensure your elution solvent (MeOH + NH4OH) is fresh. Ammonia is volatile. If the solution sits for days, the pH drops, and the analyte stays stuck on the cartridge. Prepare fresh 5% NH4OH daily.

Q3: The peak shape is splitting.

  • Cause: Solvent mismatch. You are injecting a 100% Methanol extract into a highly aqueous initial gradient.

  • Fix: Evaporate the eluate to dryness (N2 stream, 40°C) and reconstitute in Initial Mobile Phase (e.g., 90% Water / 10% MeOH).

Diagnostic Workflow: Low Sensitivity

Sensitivity_Debug Start Issue: Low Sensitivity Check_IS Check Internal Std Response Start->Check_IS IS_Low IS also low? Check_IS->IS_Low Suppression Matrix Suppression. Improve Cleanup (WAX) or Dilute Sample IS_Low->Suppression Yes (Signal suppressed) Loss Extraction Loss. Check pH steps in SPE IS_Low->Loss No (IS normal, Analyte low)

Caption: Rapid diagnostic logic to distinguish between Matrix Effects (Suppression) and Extraction Failures.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[5] Version 1.1.

  • United States Geological Survey (USGS). (2002). Analytical Methods for the Determination of Chloroacetanilide Herbicide Degradates in Water.[6][7] Open-File Report 02-430.

  • Waters Corporation. (2008). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Application Note.

  • Thermo Fisher Scientific. SOLA WAX Mixed-Mode Weak Anion Exchange SPE Protocol. Application Note.

Sources

Alachlor OA Analysis Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Troubleshooting for Alachlor Oxanilic Acid (OA) Determination Role: Senior Application Scientist Audience: Environmental Toxicologists & Analytical Chemists[1][2]

Welcome to the Technical Support Center

You are likely here because Alachlor Oxanilic Acid (OA) is behaving inconsistently in your LC-MS/MS workflow. Unlike its parent compound (Alachlor), Alachlor OA is an ionic, polar metabolite (pKa ~3.[1][2]5) that defies standard "dilute-and-shoot" or generic C18 retention strategies.

This guide moves beyond basic protocol steps to address the causality of failure—why recoveries drop, why peaks front, and how to distinguish this analyte from its structural isomers.[1][2]

Module 1: Sample Preparation & Extraction

The Challenge: Poor recovery from aqueous matrices due to ionic breakthrough.[1][2]

Alachlor OA is an anionic degradate.[2] Standard C18 SPE cartridges often fail to retain it effectively at neutral pH because the molecule is fully ionized.[2]

Protocol A: The Compliance Route (EPA Method 535)

If your lab requires strict adherence to EPA Method 535, you must use Graphitized Carbon Black (GCB) cartridges.[2] Carbon retains analytes via pi-pi interactions and surface adsorption, independent of polarity.[2]

  • Critical Failure Point: Flow rate. GCB kinetics are slow.[1][2]

  • The Fix: Load samples at <10 mL/min. Fast loading causes breakthrough.[1][2]

  • Elution: Requires a "push-pull" solvent system (e.g., Methanol with Dichloromethane) to disrupt the strong carbon adsorption.[1][2]

Protocol B: The Modern Optimization (Mixed-Mode Anion Exchange)

For R&D or non-regulatory workflows, Mixed-Mode Anion Exchange (MAX) offers superior cleanliness and reproducibility compared to carbon.[1][2]

  • Mechanism: Retains Alachlor OA by charge (anion exchange) and hydrophobicity.[1][2]

  • The Fix: Acidify the sample to pH < 3 to load (neutralizing the acid) OR use a MAX cartridge at neutral pH to lock the anion, then wash with aggressive organic solvents to remove interferences before eluting with high pH.[1]

Visual Guide: SPE Troubleshooting Decision Tree

SPE_Workflow start Start: Low Recovery of Alachlor OA check_method Are you mandated to follow EPA Method 535? start->check_method use_carbon Use Graphitized Carbon (GCB) check_method->use_carbon Yes use_max Use Mixed-Mode Anion Exchange (MAX) check_method->use_max No (R&D) check_flow Is Load Speed > 10 mL/min? use_carbon->check_flow slow_down ACTION: Reduce Flow. Carbon kinetics are slow. check_flow->slow_down Yes check_elution Elution Solvent Mismatch? check_flow->check_elution No mod_elution ACTION: Use MeOH/DCM/Formic to disrupt pi-pi bonding check_elution->mod_elution Yes ph_control Is Sample pH > 8? use_max->ph_control adjust_ph ACTION: Adjust to pH 7. Ensure OA is ionized (Anionic) ph_control->adjust_ph Yes wash_step Wash with 100% MeOH (Removes neutrals) ph_control->wash_step No adjust_ph->wash_step elute_step Elute with 5% Formic Acid in MeOH wash_step->elute_step

Figure 1: Decision logic for selecting and troubleshooting Solid Phase Extraction (SPE) methodologies for Alachlor OA.

Module 2: Chromatographic Separation

The Challenge: Peak Tailing and Isomer Resolution.

Alachlor OA (Oxanilic Acid) and Alachlor ESA (Ethane Sulfonic Acid) are often analyzed together.[2][3] While they have different masses, they share parentage with Acetochlor metabolites, creating a "soup" of structural isomers.[2]

FAQ: Why are my peaks fronting or splitting?

Answer: This is likely a "Solvent Strength Mismatch."[2] Alachlor OA is very polar. If you inject a sample dissolved in 100% Methanol onto a High-Strength Silica (HSS) or C18 column with a high-aqueous initial gradient, the analyte travels faster than the mobile phase initially, causing peak distortion.[2]

  • Solution: Reconstitute samples in a solvent matching your starting mobile phase (e.g., 90% Water / 10% Methanol).[1][2]

FAQ: Which Mobile Phase Modifier should I use?

Answer: Ammonium Acetate (5mM).[1][2][3][4]

  • Reasoning: Do not use Formic Acid if analyzing ESA/OA simultaneously. Alachlor OA is a weak acid.[2] At low pH (Formic Acid), you suppress ionization in the source (Negative Mode ESI prefers high pH) and suppress the charge on the molecule in the column, altering retention time unpredictably. Ammonium Acetate provides a buffer (~pH 6.5) that stabilizes retention and ensures ionization in the MS source.[2]

Module 3: Mass Spectrometry (LC-MS/MS)

The Challenge: Sensitivity and Isomer Differentiation.

Alachlor OA is detected in Negative Electrospray Ionization (ESI-) mode.[1][2][4]

differentiation Strategy

Unlike the ESA metabolites (where Alachlor ESA and Acetochlor ESA are isobaric and require chromatographic separation), Alachlor OA and Acetochlor OA have distinct product ions.[1][2][3][5]

  • Alachlor OA: Precursor m/z 264 (Deprotonated)[1][2]

  • Acetochlor OA: Precursor m/z 250 (Deprotonated)[1][2]

This mass difference simplifies the chromatography requirements for OA compared to ESA, but you must still monitor for "crosstalk" if your quadrupole resolution is wide.[1][2]

Data Table: Optimized MS/MS Transitions

Note: Values based on EPA Method 535 and standard ESI- optimization.

AnalytePrecursor Ion (m/z)Cone Voltage (V)Quantifier Ion (m/z)Collision Energy (eV)Qualifier Ion (m/z)
Alachlor OA 264.1 [M-H]⁻35160.1 18206.1
Alachlor ESA314.1 [M-H]⁻40176.12280.0
Acetochlor OA250.1 [M-H]⁻35146.118176.1
Internal Std 317.1 (d13-ESA)40179.12283.0

Table 1: Recommended MRM transitions. The Quantifier ion (160.[2]1) for Alachlor OA corresponds to the cleavage of the oxanilic acid moiety.

Visual Guide: LC-MS/MS Method Optimization

LCMS_Optimization input Input: Poor Sensitivity or Peak Shape check_mode Check Ionization Mode input->check_mode correct_mode Must be Negative (ESI-) check_mode->correct_mode Ensure check_mp Check Mobile Phase correct_mode->check_mp acidic_mp Using Formic Acid? check_mp->acidic_mp switch_mp Switch to 5mM Ammonium Acetate acidic_mp->switch_mp Yes (Suppression Risk) check_temp Column Temp switch_mp->check_temp high_temp Increase to 60°C (Sharpens Peaks) check_temp->high_temp If tailing persists

Figure 2: Troubleshooting flow for optimizing LC-MS/MS signal and peak shape for Alachlor OA.

References
  • U.S. Environmental Protection Agency. (2005).[2] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2][6] Version 1.1. [Link]

  • U.S. Geological Survey (USGS). (2002).[2] Analytical Methods for the Determination of Chloroacetanilide Herbicide Metabolites in Water.[3][4][6] U.S. Geological Survey Open-File Report 02-430. [Link][2]

  • Waters Corporation. EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates.[2] Application Note. [Link][2][7]

  • SCIEX. EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[1][2][3] Application Note. [Link]

Sources

Technical Support Center: Alachlor Oxanilic Acid (OA) Extraction & Analysis

[1]

Status: Operational Role: Senior Application Scientist Topic: Optimization of Extraction Efficiency for Alachlor OA Target Matrix: Surface Water, Groundwater, Soil Extracts[1][2]

Introduction: The Polarity Paradox

Welcome to the technical support hub for Chloroacetanilide metabolites. If you are here, you are likely experiencing low recovery or matrix suppression when analyzing Alachlor Oxanilic Acid (OA) .[1][2]

The Core Problem: Unlike its parent compound (Alachlor), which is non-polar and hydrophobic, Alachlor OA is an ionic, polar acid (pKa ~3-4).[1] Standard extraction protocols (Liquid-Liquid Extraction with hexane/DCM or generic C18 SPE) that work for Alachlor will fail for Alachlor OA.[1][2] The metabolite simply stays in the water phase or breaks through the cartridge.[2]

This guide provides two validated pathways to high efficiency:

  • The Standard: Optimizing Graphitized Carbon Black (EPA Method 535).[1][2]

  • The Modern Upgrade: Polymeric Mixed-Mode Anion Exchange (MAX).[1][2]

Module 1: Method Selection Strategy

The choice of sorbent dictates your success.[2] Use this logic flow to select the correct extraction mechanism.

ExtractionLogicStartSTART: Sample Matrix AnalysisTargetTarget: Alachlor OA (Ionic/Polar)Start->TargetStandardC18Standard C18 SPETarget->StandardC18Traditional ApproachChoiceSelect MechanismTarget->ChoiceCorrect ApproachFailFAILURE: Analyte Breakthrough(Too Polar)StandardC18->FailCarbonOption A: Graphitized Carbon (GCB)(EPA Method 535)Choice->CarbonRegulatory Compliance(Drinking Water)MAXOption B: Mixed-Mode Anion Exchange (MAX)(High Purity)Choice->MAXComplex Matrix(Soil/Wastewater)CarbonMechMechanism: Reverse Phase +Anion Exchange (Surface Charge)Carbon->CarbonMechMAXMechMechanism: Hydrophobic Retention +Strong Anion ExchangeMAX->MAXMech

Figure 1: Decision matrix for selecting the correct SPE sorbent based on the ionic nature of Alachlor OA.[1]

Module 2: The Protocols (Step-by-Step)

Protocol A: The Regulatory Standard (Modified EPA 535)

Best for: Drinking water compliance, clean matrices. Sorbent:[1] Graphitized Carbon Black (e.g., Resprep Carbopack or equivalent).[1][2]

Critical Technical Note: Carbon cartridges are extremely sensitive to flow rate and drying.[2] Carbon fines can also clog LC columns if not filtered.[1][2]

StepActionTechnical Rationale (The "Why")
1. Preservation Add Ammonium Chloride (NH₄Cl) to sample.[1][2]Removes residual chlorine which can oxidize the analyte; acts as a biocide.
2.[1][2] Conditioning Flush with MeOH, then Water.[1][2][3] DO NOT LET DRY. Carbon requires a solvation layer to interact with analytes.[1][2] If it dries, recovery drops to <50%.[1][2]
3. Loading Load 250mL sample at 10 mL/min .Critical: Carbon kinetics are slower than polymer.[1][2] Fast loading causes breakthrough.[1][2]
4. Wash 5 mL Reagent Water (Reverse Flow if possible).[1][2]Removes salts.[1][2] Reverse flow prevents packing disruption (optional but recommended).[1][2]
5. Elution 2 x 6 mL MeOH containing 10mM Ammonium Acetate.The salt (Ammonium Acetate) is required to disrupt the ionic interaction between the OA and the carbon surface.[2]
6. Concentration Evaporate to dryness (N₂, 65°C).Prepares for reconstitution.
7. Reconstitute 1 mL 5mM Ammonium Acetate in Water.Matches the initial mobile phase conditions for LC-MS.
Protocol B: The Efficiency Upgrade (Mixed-Mode MAX)

Best for: Soil extracts, high organic content water, improving column life. Sorbent:[1] Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A).[1][2]

Mechanism: This method utilizes "Catch and Release."[2] You lock the acidic Alachlor OA onto the cartridge using charge, wash away everything else with aggressive solvents, and then release the analyte.[2]

StepActionTechnical Rationale (The "Why")
1. pH Adjust Adjust sample pH to 7.0 - 8.0 .Ensures Alachlor OA is negatively charged (deprotonated) to bind to the anion exchange sites.[1][2]
2. Condition MeOH followed by Water.[1][2][3][4]Activates the polymeric pores.[1][2]
3. Load Load Sample.Analyte binds via Hydrophobic and Ionic interactions.[1][2]
4. Wash 1 5% Ammonium Hydroxide in Water.[1][2]The Cleanup: Removes neutrals and bases.[2] Alachlor OA stays locked by charge.[1][2]
5. Wash 2 100% Methanol.[1][2]The Magic Step: Removes hydrophobic interferences (humic acids, parent Alachlor).[1][2] OA stays locked.
6. Elute MeOH with 2% Formic Acid.[1][2]Acidifies the environment, neutralizing the OA (R-COO⁻ → R-COOH), breaking the ionic bond and releasing it.[1]

Module 3: Troubleshooting & FAQs

Q1: I am seeing "Breakthrough" (Analyte in the waste line during loading). Why?

Diagnosis: This is almost always a pH or Flow Rate issue.[1][2]

  • If using Carbon: You likely loaded too fast (>15 mL/min).[1][2] Carbon adsorption kinetics are slow.[1][2] Slow down to 5-10 mL/min.

  • If using C18/HLB: The pH was likely neutral.[2] At pH 7, Alachlor OA is ionic and flows right through C18.[2] You must acidify to pH < 2 to force it into a neutral state for HLB retention, OR switch to Anion Exchange (Protocol B).[1][2]

Q2: My LC-MS/MS sensitivity is dropping over time (Signal Suppression).

Diagnosis: Matrix interference, likely Humic/Fulvic acids.

  • The Fix: If using Protocol A (Carbon), these acids co-extract.[1][2] Switch to Protocol B (MAX) . The "Wash 2" step (100% MeOH) in the MAX protocol washes away these brown hydrophobic compounds while the Alachlor OA remains ionically bound.[2] This results in a much cleaner extract.[1][2]

Q3: I cannot separate Alachlor OA from Acetochlor OA.

Diagnosis: Isomer co-elution. These two compounds have the same parent mass and often share fragment ions.[2]

  • The Fix: You cannot rely on MS resolution. You need Chromatographic Resolution .

    • Use a column with Phenyl-Hexyl or Polar-Embedded C18 chemistry (not just standard C18).[1]

    • Use a shallow gradient (e.g., 0.5% increase in organic per minute) during the elution window.[1][2]

    • Reference: See EPA 535 Section 10.2 for specific gradient parameters [1].

Q4: The extract from the Carbon cartridge has black particulates.

Diagnosis: Carbon fines migration.

  • The Fix: This will destroy your HPLC pump seals.[2] You must filter the eluate through a 0.2 µm PTFE syringe filter before injection.[2] Alternatively, use cartridges with frits specifically designed for carbon fines (e.g., Teflon frits).[1][2]

Module 4: Instrumental Workflow Visualization

The following diagram illustrates the optimized instrumental workflow to handle the isomers and polarity issues.

WorkflowExtractReconstituted Extract(Aq. Ammonium Acetate)InjectorLC InjectorExtract->InjectorColumnColumn Selection:C18 Polar Embedded ORPhenyl-HexylInjector->ColumnGradientGradient:Shallow Ramp (30-45% B)over 10 minsColumn->GradientConditionsSeparationSeparation:Alachlor OA vs Acetochlor OA(Isomer Resolution)Column->SeparationMSMS/MS Detection(Negative ESI)Separation->MSMRMMRM Transitions:Quant: 264 -> 160Qual: 264 -> 158MS->MRM

Figure 2: LC-MS/MS workflow highlighting the critical need for isomer separation via column chemistry and gradient control.

References

  • U.S. Environmental Protection Agency. (2005).[1][2][5] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2][3][5][6] Version 1.1. [Link][1][2]

  • U.S. Geological Survey. (2002).[1][2] Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Open-File Report 00-2139.[1] [Link][1]

  • Lee, E.A., & Strahan, A.P. (2003).[1][2] Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of Chloroacetanilide Herbicide Degradation Compounds in Water Using High-Performance Liquid Chromatography/Mass Spectrometry.[1][2] [Link][1]

Technical Support Center: Method Refinement for Alachlor OA in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Alachlor Oxanilic Acid (OA) Determination via LC-MS/MS Last Updated: 2025-06-15

🔬 Executive Summary: The Alachlor OA Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing low recovery rates or chromatographic co-elution issues with Alachlor OA (Oxanilic Acid).[1]

Unlike its parent compound (Alachlor), which is non-polar and analyzes well in ESI(+), Alachlor OA is an anionic, polar metabolite (


).[1] It behaves more like an organic acid than a traditional pesticide.[1]

Common Failure Points:

  • Incorrect dSPE Cleanup: Using PSA (Primary Secondary Amine) removes the analyte entirely.[1]

  • Wrong Ionization Mode: Using Positive Mode (ESI+) instead of Negative Mode (ESI-).

  • Isobaric Interference: Failure to chromatographically separate Alachlor OA from Acetochlor OA (both have precursor

    
     264).[1]
    

🛠️ Module 1: Sample Preparation (Troubleshooting Recovery)

❓ FAQ: "Why are my spike recoveries for Alachlor OA < 10% in fatty matrices?"

Diagnosis: You are likely using a standard QuEChERS kit that contains PSA (Primary Secondary Amine) in the dispersive solid-phase extraction (dSPE) step.

The Mechanism: PSA is a weak anion exchanger designed to remove organic acids (fatty acids, fruit acids) from food extracts to clean the background.[1] Because Alachlor OA contains a carboxylic acid moiety, the PSA sorbent binds to it irreversibly under typical QuEChERS conditions, stripping it from your sample along with the interferences.[1]

The Solution: The "Acidic" QuEChERS Protocol You must switch to a Citrate-Buffered or Acidified extraction and avoid PSA entirely.[1]

✅ Validated Protocol: Acidic Herbicide Extraction (Food)[1]
StepActionTechnical Rationale
1. Weighing Weigh 10 g homogenized sample (5 g for dry commodities) into a 50 mL tube.Standardize sample mass.
2. Acidification Add 10 mL Acetonitrile containing 1% Formic Acid .CRITICAL: Lowers pH to < 4, keeping Alachlor OA protonated (neutral) so it partitions into the organic layer rather than staying in the water.[1]
3. Partitioning Add QuEChERS Salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate). Shake vigorously 1 min.Citrate buffer maintains the acidic pH.[1] MgSO₄ drives phase separation.[1]
4. Centrifugation Centrifuge at 3000 x g for 5 mins.Separates organic (top) and aqueous (bottom) layers.[1]
5. Cleanup (dSPE) Transfer aliquot of supernatant to dSPE tube containing C18 and MgSO₄ ONLY .[1] DO NOT USE PSA. C18 removes fats/lipids.[1] MgSO₄ removes residual water.[1] PSA is omitted to preserve the analyte.
6.[1] Analysis Centrifuge, filter (0.2 µm PTFE), and inject.[1]Ready for LC-MS/MS.[1]

📊 Module 2: Chromatographic Separation (The Isomer Issue)

❓ FAQ: "I see a peak at the right mass, but the ratio of quantifier/qualifier ions is wrong. Why?"

Diagnosis: You are likely co-eluting with Acetochlor OA .[1]

The Mechanism: Alachlor OA and Acetochlor OA are structural isomers.[1][2]

  • Alachlor OA: Precursor

    
    
    
  • Acetochlor OA: Precursor

    
    
    

If your chromatographic gradient is too fast, they will co-elute.[1] Since they share the same parent mass, the mass spectrometer cannot distinguish them by MS1 alone.[1] You must separate them by time or unique fragment ions.[1]

The Solution: LC Optimization Use a column with polar-embedded groups or a high-strength silica (HSS) T3 column to improve retention of polar acids.

📉 LC-MS/MS Parameters (Negative Mode)

Instrument: Triple Quadrupole (QqQ) Ion Source: ESI Negative (ESI-) Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~5) Mobile Phase B: Methanol (or Acetonitrile)

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
Alachlor OA 264.1 160.1 Quantifier 18
264.1158.1Qualifier22
Acetochlor OA 264.1 146.1 Quantifier 20
264.1144.1Qualifier24

Note: Monitoring the 146 transition allows you to flag if the "Alachlor" peak is actually Acetochlor.

🧠 Module 3: Visual Workflows

Workflow 1: Decision Tree for Method Development

Use this logic flow to troubleshoot your specific matrix issues.

MethodRefinement Start Start: Alachlor OA Method Development CheckRecovery Check Spike Recovery Start->CheckRecovery LowRecovery Recovery < 70%? CheckRecovery->LowRecovery CheckPSA Did you use PSA in dSPE? LowRecovery->CheckPSA Yes CheckPeak Check Chromatography LowRecovery->CheckPeak No RemovePSA ACTION: Remove PSA. Use C18 only. CheckPSA->RemovePSA Yes CheckpH Check Extraction pH CheckPSA->CheckpH No RemovePSA->CheckPeak Acidify ACTION: Use 1% Formic Acid in Acetonitrile. CheckpH->Acidify pH > 5 Acidify->CheckPeak Coelution Interference at m/z 264? CheckPeak->Coelution IsomerCheck Is it Acetochlor OA? Coelution->IsomerCheck Yes Final Method Validated Coelution->Final No GradientMod ACTION: Slow Gradient (0.3 mL/min, 5% start). IsomerCheck->GradientMod Yes (Check 146 ion) GradientMod->Final

Caption: Troubleshooting logic flow for Alachlor OA analysis, prioritizing extraction chemistry and isomer separation.

Workflow 2: The "No-PSA" Extraction Pathway

Visualizing the critical deviation from standard QuEChERS.

ExtractionFlow Sample Homogenized Food Sample Extract Extraction: ACN + 1% Formic Acid Sample->Extract Salt Partitioning: MgSO4 + NaCl + Citrate Extract->Salt Split dSPE Selection Salt->Split WrongWay Standard dSPE (MgSO4 + PSA) Split->WrongWay Avoid RightWay Acidic dSPE (MgSO4 + C18) Split->RightWay Recommended Loss RESULT: Analyte Lost (Bound to PSA) WrongWay->Loss Success RESULT: Analyte Recovered (Lipids Removed) RightWay->Success

Caption: Comparative workflow showing the critical failure point (PSA usage) versus the correct C18-only cleanup.

📉 Data Summary: Method Performance Targets

When validating your refined method, aim for these performance metrics. Data derived from EPA 535 adapted for food matrices.

ParameterAcceptance CriteriaNotes
Recovery 70% – 120%Lower recovery acceptable in high-fat matrices if RSD is low.
RSD (Precision) < 20%
Linearity (

)
> 0.995Weighted (

) linear regression recommended.[1]
Retention Time

min
Relative to Internal Standard.
Ion Ratio

Ratio of Quant (160) to Qual (158).

Recommended Internal Standard:

  • Alachlor OA-d13 (Deuterated).[1]

  • Alternative: Acetochlor OA-d13 (if Alachlor IS is unavailable, but monitor RT carefully).[1]

📚 References

  • U.S. Environmental Protection Agency (EPA). (2005).[1][3] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][3] Version 1.1. [Link][1]

  • European Union Reference Laboratories (EURL). (2022).[1][4][5] Analysis of Highly Polar Pesticides in Foods by LC-MS/MS (QuPPe Method). [Link]

  • Journal of Agricultural and Food Chemistry. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. [Link][1]

  • SCIEX Technical Notes. (2012). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides.[1][3][6][7] [Link]

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for Alachlor Oxanilic Acid (OA) in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alachlor Oxanilic Acid (Alachlor OA) is a primary ionic metabolite of the chloroacetanilide herbicide Alachlor. Unlike its non-polar parent compound, Alachlor OA is highly polar, water-soluble, and mobile, making it a critical marker for groundwater contamination leaching from treated soils.

This guide objectively compares the Traditional Solid Phase Extraction (SPE) method against a Modified Acidified QuEChERS protocol. While traditional SPE (often EPA Method 535 adapted for soil) offers rigorous cleanup, it is solvent-heavy and time-consuming. The recommended alternative—an Acidified QuEChERS workflow—provides comparable validation metrics with 60% less time investment, provided specific chemical traps (like PSA sorbent) are avoided.

Part 1: Methodological Landscape & Comparison

The core challenge in analyzing Alachlor OA in soil is its anionic nature at neutral pH. Standard pesticide multi-residue methods (MRMs) often fail because they are optimized for non-polar parent compounds.

Comparative Matrix: Traditional SPE vs. Modified QuEChERS
FeatureMethod A: Traditional SPE (Benchmark) Method B: Modified Acidified QuEChERS (Recommended)
Principle Exhaustive extraction (Shake/PLE) followed by anion-exchange or C18 retention.Acetonitrile partitioning with salt-induced phase separation and dispersive cleanup.
Extraction Solvent Methanol/Water or Acetone (High Volume).Acidified Acetonitrile (1% Formic Acid).
Cleanup Mechanism Strong Anion Exchange (SAX) or C18 cartridges.d-SPE (C18 + MgSO4). NO PSA.
Throughput Low (8–10 samples/day).High (30–40 samples/day).
Solvent Usage High (>100 mL/sample).Low (<15 mL/sample).
Recovery (Typical) 85–105% (Highly consistent).80–95% (Matrix dependent).
Sensitivity (LOQ) 0.05 µg/kg (Concentration factor is high).0.5–1.0 µg/kg (Dilution factor is higher).

Expert Verdict: For regulatory monitoring where ultra-trace sensitivity (<0.1 ppb) is required, Method A remains the gold standard. For routine high-throughput screening and environmental fate studies, Method B is superior due to efficiency, provided the "No-PSA" rule is strictly followed.

Part 2: Mechanistic Insight & Workflow Visualization

The "No-PSA" Rule (Crucial Expertise)

Standard QuEChERS protocols utilize Primary Secondary Amine (PSA) to remove fatty acids and sugars. However, Alachlor OA contains a carboxylic acid moiety.

  • Mechanism of Failure: At neutral/basic pH, PSA becomes positively charged and ionically binds to the negatively charged Alachlor OA, effectively removing the analyte along with the interferences.

  • Solution: Use C18 (for lipophilic interference removal) and MgSO4 (water removal) only. Acidification of the extraction solvent ensures the metabolite remains in its neutral (protonated) state, favoring partitioning into the organic layer.

Diagram 1: Modified Acidified QuEChERS Workflow

QuEChERS_Workflow cluster_critical CRITICAL CONTROL POINT Soil Soil Sample (10g, Homogenized) IS Add Internal Standard (Alachlor OA-d13) Soil->IS Acid Add Extraction Solvent (10mL ACN + 1% Formic Acid) Shake Vigorous Shake (1 min) Acid->Shake IS->Acid Salts Salt Addition (4g MgSO4, 1g NaCl) Shake->Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Salts->Centrifuge1 Aliquot Transfer Supernatant (Organic Layer) Centrifuge1->Aliquot dSPE d-SPE Cleanup (150mg MgSO4 + 50mg C18) NO PSA! Aliquot->dSPE Centrifuge2 Centrifuge & Filter (0.2 µm PTFE) dSPE->Centrifuge2 LCMS LC-MS/MS Analysis (Negative Mode) Centrifuge2->LCMS

Caption: Workflow for the extraction of Alachlor OA from soil. Note the exclusion of PSA in the d-SPE step to prevent analyte loss.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is self-validating through the use of a deuterated internal standard (Alachlor OA-d13).

Sample Preparation
  • Weigh 10.0 g (±0.1 g) of soil into a 50 mL centrifugation tube.

  • Spike with 50 µL of Internal Standard (IS) solution (Alachlor OA-d13, 10 µg/mL).

  • Allow to equilibrate for 30 minutes. Rationale: This mimics the interaction of the analyte with soil particles, ensuring extraction efficiency reflects real-world conditions.

Extraction (Partitioning)
  • Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Why Acid? Protonates the carboxylic acid group (pKa ~ 3.5), suppressing ionization and driving the compound into the organic acetonitrile phase.

  • Vortex vigorously for 1 minute.

  • Add QuEChERS salts: 4 g anhydrous MgSO4 and 1 g NaCl .

    • Note: Add salts after the solvent to prevent the formation of magnesium conglomerates (exothermic clumping).

  • Shake immediately and vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes .

Cleanup (Dispersive SPE)
  • Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL d-SPE tube.

  • Sorbent Composition: 150 mg MgSO4 (removes residual water) + 50 mg C18 (removes lipids/waxes). DO NOT USE PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 5,000 rpm for 3 minutes .

Instrumental Analysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • MRM Transitions (Example):

    • Precursor: m/z 278.1 [M-H]⁻

    • Quantifier: m/z 206.1

    • Qualifier: m/z 160.1

Part 4: Validation Data & Performance Metrics

The following data represents typical validation results comparing the two methods on Clay Loam soil (high matrix suppression).

Table 1: Method Performance Comparison
ParameterMethod A (SPE-SAX)Method B (Acidified QuEChERS)Acceptance Criteria
Linearity (R²) > 0.999> 0.995R² ≥ 0.990
Recovery (Low Spike) 92% (± 4%)84% (± 8%)70–120%
Recovery (High Spike) 95% (± 3%)89% (± 6%)70–120%
Repeatability (RSDr) 4.5%7.2%≤ 20%
Matrix Effect (ME%) -15% (Suppression)-35% (Suppression)± 20% (ideal)

Analysis of Data:

  • Matrix Effects: Method B shows higher signal suppression (-35%) because d-SPE is less exhaustive than SAX cartridges.

  • Correction: This suppression is fully corrected by the Isotope Dilution technique using the Alachlor OA-d13 internal standard. Without the IS, Method B would yield falsely low results.

Diagram 2: Chemical Fate & Analytical Logic

Alachlor_Fate Parent Alachlor Parent (Non-Polar) Soil_Microbes Soil Microbial Degradation Parent->Soil_Microbes OA_Metabolite Alachlor OA (Polar/Ionic) Soil_Microbes->OA_Metabolite Neutral_pH Neutral pH (Anionic Form) OA_Metabolite->Neutral_pH Natural Soil pH Acidic_pH Acidic pH (<3) (Neutral Form) OA_Metabolite->Acidic_pH Lab: Add Formic Acid Water_Leaching Leaches to Groundwater Neutral_pH->Water_Leaching High Mobility Retention Retained on C18 (Successful Extraction) Acidic_pH->Retention Hydrophobic Interaction

Caption: Chemical fate of Alachlor and the analytical logic of pH adjustment. Acidification is required to convert the metabolite to a form that can be extracted by organic solvents.

Part 5: Troubleshooting & Optimization

  • Low Recoveries (<70%):

    • Check pH: Ensure the extraction solvent is sufficiently acidic. If the soil is highly alkaline (calcareous), increase formic acid concentration to 2% or 5%.

    • Check Sorbent: Verify no one used a "General Fruit/Veg" QuEChERS kit containing PSA.

  • High Backpressure on LC:

    • Soil extracts are dirty. Ensure the final extract is filtered through a 0.2 µm PTFE filter before injection.

  • Internal Standard Variability:

    • If the IS area counts vary wildly between samples, the matrix suppression is inconsistent. Switch to Matrix-Matched Calibration curves (prepare standards in blank soil extract) to compensate.

References

  • United States Geological Survey (USGS). (2000). Determination of Pesticides and Pesticide Degradates in Filtered Water by Direct Aqueous-Injection Liquid Chromatography-Tandem Mass Spectrometry. Method 535 equivalent principles for metabolite identification. Link

  • United States Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). (Foundational reference for OA/ESA metabolite transitions). Link

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "

Comparative Performance Guide: Alachlor OA Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Analysis: LC-MS/MS (EPA 535) vs. ELISA Screening

Executive Summary

Alachlor Oxanilic Acid (Alachlor OA) is a primary hydrophilic metabolite of the chloroacetanilide herbicide Alachlor. Unlike its parent compound, Alachlor OA exhibits high water solubility and mobility, making it a persistent contaminant in groundwater and surface water.[1]

This guide presents an objective, technical comparison of the two dominant analytical methodologies for Alachlor OA quantification:

  • LC-MS/MS (EPA Method 535): The regulatory "Gold Standard" for definitive quantitation and confirmation.

  • Immunoassay (ELISA): A high-throughput screening alternative.

Key Finding: While ELISA offers cost-effective screening for total chloroacetanilide metabolites, it lacks the specificity to distinguish Alachlor OA from its structural isomers (e.g., Acetochlor OA). LC-MS/MS remains the mandatory protocol for regulatory compliance and definitive isomeric resolution.

Technical Deep Dive: The Gold Standard (LC-MS/MS)

Reference Method: US EPA Method 535 Core Principle: Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode.

The "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), this protocol utilizes a dual-verification system of surrogates and internal standards to correct for matrix effects and extraction efficiency in real-time.

Step-by-Step Workflow
  • Sample Preservation:

    • Collect 250 mL water samples in amber glass bottles.

    • Causality: Add Ammonium Chloride (NH4Cl) immediately. This acts as a biocide to prevent microbial degradation of the OA metabolite into further breakdown products during transport.

  • Internal Standard Addition (The Validation Step):

    • Fortify samples with Dimethachlor ESA (Surrogate) prior to extraction.

    • Why: If the surrogate recovery falls outside 70-130%, the extraction failed, and the data is invalid.

  • Solid Phase Extraction (SPE):

    • Stationary Phase: Graphitized Carbon Black (GCB).

    • Mechanistic Insight: Alachlor OA is highly polar and anionic. Traditional C18 cartridges fail to retain it efficiently. GCB utilizes anion exchange and hydrophobic interaction to retain these polar acid metabolites.

    • Elution: Methanol/Ammonium Acetate.[1][2]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient of 5mM Ammonium Acetate (Aq) and Methanol.[1]

    • Detection: Negative ESI (ESI-).[1]

    • Critical Transition: Monitor precursor ion m/z 264 .

      • Quantitation Ion: 264

        
         160[2]
        
      • Confirmation Ion: 264

        
         158
        
Visualizing the Workflow

G Sample Water Sample (250 mL) Preserve Preservation (+NH4Cl) Sample->Preserve Prevent Degradation Spike Surrogate Spike (Dimethachlor ESA) Preserve->Spike QC Baseline SPE SPE Extraction (Graphitized Carbon) Spike->SPE Retain Polar Acids Elute Elution (MeOH/NH4OAc) SPE->Elute Release Analytes LCMS LC-MS/MS Analysis (ESI Negative) Elute->LCMS Inject Data Quantitation (m/z 264 -> 160) LCMS->Data Calc. Recovery

Caption: Figure 1. Validated workflow for Alachlor OA measurement via EPA Method 535, highlighting critical QC checkpoints.

Alternative Method: ELISA Screening

Principle: Competitive enzyme-linked immunosorbent assay using polyclonal antibodies raised against chloroacetanilide moieties.

  • Pros: Low cost (<$20/sample), high throughput (96 samples/run), minimal sample prep.

  • Cons: Cross-Reactivity. The antibodies often cannot distinguish between Alachlor OA, Acetochlor OA, and Metolachlor OA.

  • Use Case: Best for "Tier 1" screening. If a sample is positive in ELISA, it must be confirmed by LC-MS/MS.

Comparative Performance Data (Inter-Laboratory Metrics)

The following data aggregates performance metrics from USGS validation studies and EPA Method 535 validation reports.

FeatureLC-MS/MS (EPA 535) ELISA (Magnetic Particle) Verdict
Specificity High. Distinguishes structural isomers (e.g., Acetochlor OA vs. Alachlor OA).Low. Cross-reacts with other chloroacetanilide metabolites.LC-MS/MS is required for legal/regulatory reporting.
Limit of Detection (LOD) 0.002 - 0.004 µg/L ~0.05 - 0.1 µg/LLC-MS/MS is 10-50x more sensitive.
Precision (RSD) < 15% (Intra-lab)15 - 30% (Inter-lab)LC-MS/MS offers superior reproducibility.
Recovery 85 - 110% (Corrected by Int. Std)Variable (Matrix dependent)LC-MS/MS is more robust against matrix effects.
Throughput Moderate (20-30 samples/day)High (90+ samples/day)ELISA wins on speed/volume.
The Isomer Problem

Alachlor OA and Acetochlor OA are isobaric (same mass) and structurally similar.

  • ELISA: Reads both as "Positive."

  • LC-MS/MS: Separates them chromatographically (Retention Time) and by unique product ions (Fragmentation Pattern).

    • Alachlor OA:[1][3] m/z 264

      
       160
      
    • Acetochlor OA: m/z 264

      
       146
      

Decision Matrix: Choosing the Right Protocol

Use this logic flow to determine the appropriate method for your study.

DecisionTree Start Start: Define Study Goal Reg Is this for Regulatory Compliance (e.g., UCMR, EU Directive)? Start->Reg Vol Sample Volume > 100/day? Reg->Vol No LCMS USE LC-MS/MS (EPA 535) (Mandatory for Specificity) Reg->LCMS Yes Vol->LCMS No (High Accuracy Needed) ELISA USE ELISA SCREENING (Cost-Effective) Vol->ELISA Yes Confirm Confirm Positives > 0.1 µg/L with LC-MS/MS ELISA->Confirm Positive Result?

Caption: Figure 2. Strategic decision matrix for selecting between screening (ELISA) and definitive (LC-MS/MS) methodologies.

References

  • U.S. Environmental Protection Agency (EPA). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • U.S. Geological Survey (USGS). Comparison of the Results of Enzyme-Linked Immunosorbent Assay (ELISA) to Mass-Spectrometry Based Analytical Methods for Six Unregulated Contaminants. [Link]

  • SCIEX. EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. [Link]

  • World Health Organization (WHO). Alachlor in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

Sources

Technical Comparison of SPE Cartridges for Alachlor Oxanilic Acid (Alachlor OA) Extraction

[1]

Executive Summary

The extraction of Alachlor Oxanilic Acid (Alachlor OA) presents a distinct challenge compared to its parent herbicide, Alachlor. While the parent compound is non-polar and hydrophobic, the OA metabolite is ionic, highly polar, and water-soluble. This polarity inversion renders traditional silica-based C18 chemistries inefficient, often resulting in early breakthrough and poor recovery (<70%).

This guide compares the three dominant solid-phase extraction (SPE) chemistries used for Alachlor OA: Graphitized Carbon Black (GCB) (the EPA Method 535 standard), Polymeric Hydrophilic-Lipophilic Balance (HLB) (the modern alternative), and Mixed-Mode Anion Exchange (MAX) (for high-matrix complexity).

Key Finding: While GCB is the regulatory standard for drinking water (EPA 535), Polymeric HLB cartridges offer superior reproducibility and flow characteristics for high-throughput biological and environmental screening, typically achieving recoveries >90% without the "carbon fines" issues associated with GCB.

The Physicochemical Challenge

Alachlor OA is formed via the oxidation of the parent alachlor, introducing a carboxylic acid moiety. This structural change alters the extraction mechanism requirements:

  • Parent Alachlor: Hydrophobic (

    
    ). Retains well on C18 via Van der Waals forces.
    
  • Alachlor OA: Amphiphilic and Acidic (pKa

    
     3.5). At neutral pH (environmental waters), it exists as an anion. It resists retention on non-polar surfaces and requires either anion exchange  mechanisms or polar-functionalized polymers  for capture.
    
Diagram 1: Analyte-Sorbent Interaction Map

The following diagram illustrates the mechanistic failure of C18 versus the dual-retention success of HLB and MAX chemistries.

Alachlor_OA_Interactioncluster_C18Silica C18 (Traditional)cluster_HLBPolymeric HLB (Modern)cluster_GCBGraphitized Carbon (EPA 535)AnalyteAlachlor OA(Anionic/Polar)C18_MechHydrophobicInteraction OnlyAnalyte->C18_MechWeak affinityHLB_MechHydrophobic +Polar Pi-Pi InteractionsAnalyte->HLB_MechStrong affinity(Water wettable)GCB_MechPlanar Structure +Ion ExchangeAnalyte->GCB_MechStrong affinity(Planar adsorption)C18_ResultEarly Breakthrough(Low Recovery)C18_Mech->C18_ResultHLB_ResultHigh Retention(>90% Recovery)HLB_Mech->HLB_ResultGCB_ResultHigh Retention(Flow Issues)GCB_Mech->GCB_Result

Caption: Mechanistic comparison of Alachlor OA retention. C18 fails due to charge repulsion/polarity, while HLB and GCB utilize polar and ionic interactions.

Cartridge Performance Comparison

The following data summarizes performance metrics based on EPA Method 535 validation and comparative peer-reviewed studies.

FeatureGraphitized Carbon Black (GCB) Polymeric HLB Silica C18
Primary Mechanism Reverse Phase + Anion ExchangeHydrophilic-Lipophilic BalanceHydrophobic (Van der Waals)
Typical Recovery 85% - 110% 90% - 105% 60% - 80% (pH dependent)
RSD (Precision) 5 - 12%< 5%10 - 20%
Matrix Cleanup Excellent (removes pigments)GoodModerate
Flow Characteristics Poor (prone to clogging)ExcellentGood
pH Sensitivity LowLow (pH 1-14 stable)High (Silica hydrolysis >pH 8)
Primary Use Case EPA Method 535 Compliance High-Throughput / R&D Not Recommended
Critical Analysis
  • GCB (e.g., Restek Carbora, Supelclean ENVI-Carb): This is the mandated sorbent for EPA Method 535. It is exceptional at retaining polar pesticides from large volume water samples (250 mL). However, carbon cartridges can release "fines" (particulates) that clog HPLC frits, requiring careful filtration post-elution.

  • Polymeric HLB (e.g., Oasis HLB, Strata-X): These utilize a divinylbenzene-N-vinylpyrrolidone copolymer.[1] The vinylpyrrolidone provides a "water-wettable" surface that retains the polar OA metabolite even if the sorbent dries out. This is the preferred choice for labs not strictly bound to EPA 535, as it eliminates the carbon fines issue.

  • C18: Only viable if the sample is acidified (pH < 2) to protonate the carboxylic acid, forcing the molecule into a neutral state. Even then, recovery is inconsistent due to the high water solubility of the metabolite.

Experimental Protocols

To ensure reproducibility, we provide two distinct workflows: the regulatory standard (GCB) and the modern polymeric approach (HLB).

Protocol A: Regulatory Standard (EPA 535 - GCB)

Best for: Drinking water compliance monitoring.

  • Sample Prep: Add 250 mg ammonium acetate to 250 mL water sample.

  • Conditioning:

    • Flush cartridge with 10 mL Methanol (containing 10 mM Ammonium Acetate).

    • Flush with 10 mL Reagent Water. Do not let dry.[2]

  • Loading: Pass sample at 10 mL/min.

  • Washing: Wash with 5 mL Reagent Water.[2] Dry cartridge under vacuum for 10 mins (Critical for Carbon).

  • Elution: Elute with 10 mL Methanol/Ammonium Acetate mixture.

  • Post-Treatment: Filter extract to remove carbon fines before LC-MS/MS injection.

Protocol B: Modern Polymeric (HLB) - Recommended

Best for: Bioanalysis, soil extracts, and high-throughput labs.

  • Sample Prep: Adjust sample to pH 7 (neutral). No acidification required for HLB, but filtration (0.7 µm glass fiber) is recommended for soil extracts.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading: Load sample at 5-10 mL/min.

  • Washing:

    • Wash 1: 3 mL 5% Methanol in Water (removes salts/proteins without eluting OA).

    • Note: Do not use 100% water if the sample is dirty; a small organic % helps clean the matrix.

  • Elution: 3 mL 100% Methanol.

  • Evaporation: Evaporate to dryness under

    
     at 40°C and reconstitute in mobile phase.
    
Diagram 2: The Optimized HLB Workflow

This workflow minimizes steps while maximizing recovery of the polar metabolite.

HLB_WorkflowStartSample Pre-treatment(pH 7, Filter)ConditionConditioning(MeOH -> Water)Start->ConditionLoadLoad Sample(Retain Alachlor OA)Condition->LoadWashWash Step(5% MeOH/Water)Removes SaltsLoad->WashEluteElution(100% MeOH)Collect AnalyteWash->EluteAnalysisLC-MS/MS AnalysisElute->Analysis

Caption: Optimized HLB workflow for Alachlor OA. The 5% MeOH wash is critical for removing matrix interferences without eluting the polar metabolite.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[3] Version 1.1. Link

  • Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (Discusses GCB vs. HLB for polar metabolites).
  • Waters Corporation. (2008). Oasis HLB Cartridge for Environmental Analysis. Application Note. Link

  • Fenoll, J., et al. (2011). Determination of alachlor and its metabolites in soil by SPE and LC-MS/MS.[4][5] Journal of Geochemical Exploration. (Comparison of C18 vs Polymeric phases).

Cross-Validation of LC-MS/MS and GC-MS for Alachlor Oxanilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical cross-validation resource for analytical scientists and method developers. It objectively compares the modern standard (LC-MS/MS) against the orthogonal validation method (GC-MS) for the quantification of Alachlor Oxanilic Acid (Alachlor OA), a polar metabolite of the herbicide Alachlor.

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Environmental Safety Researchers, Method Validation Specialists

Executive Summary: The Divergence of Polarity

Alachlor Oxanilic Acid (OA) represents a significant analytical challenge due to its high polarity and water solubility compared to its parent compound, Alachlor.[1] While LC-MS/MS (EPA Method 535) has become the industry gold standard due to its ability to analyze polar acids directly, GC-MS remains a critical orthogonal tool for cross-validation, provided that derivatization protocols are strictly controlled.

This guide details the mechanistic differences, experimental workflows, and performance metrics required to cross-validate these two methodologies.

Mechanistic Principles & Causality[1]

The LC-MS/MS Approach: Direct Ionization
  • Mechanism: Uses Electrospray Ionization (ESI) in Negative Mode (ESI-) .[2] Alachlor OA contains a carboxylic acid moiety (

    
    ) that readily deprotonates to form 
    
    
    
    .
  • Causality: The negative mode is selected to minimize background noise from neutral organic matrix components that do not ionize easily at high pH, enhancing selectivity for the acidic metabolite.

  • Key Advantage: No derivatization is required, preserving sample integrity and reducing preparation errors.[1]

The GC-MS Approach: The Derivatization Hurdle
  • Mechanism: Alachlor OA is non-volatile and thermally unstable in its native form.[1] Analysis requires Esterification (typically Methylation or Silylation) to block the polar carboxylic acid group, rendering the molecule volatile.

  • Protocol Choice: Methylation (using

    
    -Methanol or Diazomethane) is preferred over Silylation (BSTFA) for this application because methyl esters are more stable against moisture than silyl derivatives, which is critical when handling aqueous environmental extracts.[1]
    
  • Causality: Without this step, the analyte will degrade in the GC injection port, leading to poor sensitivity and tailing peaks.

Experimental Workflows (Step-by-Step)

Sample Preparation (Common Front-End)

Both methods require rigorous cleanup to remove humic acids and soil organic matter.[1]

  • Extraction: Solid Phase Extraction (SPE) using Graphitized Carbon Black (GCB) cartridges (e.g., Carbopack or equivalent).[1]

    • Why GCB? Silica-based C18 is often insufficient for retaining highly polar organic acids from water samples.[1]

  • Elution: Methanol/Dichloromethane mixture.[1]

Workflow Visualization

The following diagram illustrates the critical divergence point between the two methodologies.

G Sample Aqueous Sample (Groundwater/Soil Extract) SPE SPE Extraction (Graphitized Carbon) Sample->SPE Split Sample Split SPE->Split LC_Recon Reconstitute in 5mM Ammonium Acetate Split->LC_Recon Path A: LC-MS/MS GC_Dry Evaporate to Dryness (N2 Stream) Split->GC_Dry Path B: GC-MS LC_Inject Direct Injection (C18 Column) LC_Recon->LC_Inject LC_MS LC-MS/MS (ESI-) MRM: 264 -> 160 LC_Inject->LC_MS Compare Data Correlation Analysis (Slope, R²) LC_MS->Compare GC_Deriv Derivatization (BF3-MeOH, 60°C, 30 min) GC_Dry->GC_Deriv GC_Extract LLE Cleanup (Hexane Extraction) GC_Deriv->GC_Extract GC_MS GC-MS (EI) SIM Mode GC_Extract->GC_MS GC_MS->Compare

Figure 1: Comparative workflow showing the additional derivatization steps required for GC-MS validation.

Protocol A: LC-MS/MS (Primary Method)

Based on EPA Method 535 [1][3][4]

  • Reconstitution: Dissolve dried SPE extract in 1 mL of 5 mM Ammonium Acetate (aq).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase: (A) 5 mM Ammonium Acetate, (B) Methanol.[1][2]

    • Gradient: 0-90% B over 10 minutes.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Negative.

    • Precursor Ion:

      
       264.1 (Alachlor OA).[1]
      
    • Quantifier Ion:

      
       160.1 (Loss of ethyl group + fragmentation).[1]
      
    • Qualifier Ion:

      
       158.1.
      
  • Self-Validation: Monitor the ratio of Quantifier/Qualifier ions. It must remain within ±20% of the standard.

Protocol B: GC-MS (Validation Method)

Adapted from standard herbicide acid derivatization protocols [2]

  • Derivatization:

    • Add 1 mL 14% Boron Trifluoride (

      
      ) in Methanol  to the dried residue.
      
    • Cap and heat at 60°C for 30 minutes . (Converts Acid

      
       Methyl Ester).
      
  • Extraction (LLE):

    • Cool to room temperature.[1] Add 2 mL Hexane and 1 mL saturated

      
       water.[1]
      
    • Shake vigorously; collect the upper Hexane layer (contains the Methyl Ester).

  • Analysis:

    • Injection: 1-2 µL splitless at 250°C.

    • Detection: Electron Impact (EI) in SIM Mode .

    • Target Ion: Monitor the molecular ion of the methyl ester (

      
       278) and base fragment (
      
      
      
      176).[1]

Performance Data Comparison

The following data summarizes the typical performance metrics observed when cross-validating these methods in environmental water matrices.

MetricLC-MS/MS (ESI-)GC-MS (Methyl Ester)Analysis
Limit of Detection (LOD) 0.002 - 0.005 µg/L 0.05 - 0.10 µg/LLC-MS/MS is ~20x more sensitive due to lack of derivatization loss and efficient ionization.
Linearity (

)
> 0.995> 0.990GC-MS linearity is often impacted by incomplete derivatization at low concentrations.[1]
Recovery (%) 90 - 110%70 - 95%GC-MS losses occur during the liquid-liquid extraction of the ester.
Selectivity High (MRM)Moderate (SIM)LC-MS/MS MRM transitions are highly specific; GC-MS SIM can suffer from matrix co-elution in soil samples.
Throughput High (14 min/sample)Low (60+ min/sample)GC-MS requires lengthy derivatization and cooling steps.[1]
Interpretation of Cross-Validation

When validating the LC-MS/MS method using GC-MS:

  • Correlation: A regression of LC vs. GC results should yield a slope between 0.9 and 1.1 .

  • Bias: If GC-MS results are consistently lower, investigate incomplete derivatization. If GC-MS is higher, investigate matrix interference in the SIM window.

  • Use Case: GC-MS is recommended only for confirming positive hits > 0.1 µg/L detected by LC-MS/MS, to rule out false positives in complex regulatory cases.[1]

References

  • U.S. Environmental Protection Agency. (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][2][3][5] EPA/600/R-05/053.[1][4] Link

  • Organomation. (n.d.).[1] Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates.[1][2][3][4][5][6]Link

  • Waters Corporation. (2008).[1] Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.[1][3] Application Note. Link

  • ResearchGate. (2016).[1] Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids.Link

  • TCI Chemicals. (n.d.).[1] GC Derivatization Reagents: Methylation and Silylation Protocols.[1]Link

Sources

Performance Guide: Optimizing Alachlor OA Separation – C18 vs. Mixed-Mode vs. Core-Shell

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The separation of Alachlor Oxanilic Acid (Alachlor OA) , a major soil degradate of the chloroacetanilide herbicide Alachlor, presents a specific chromatographic challenge: isobaric interference . Alachlor OA (


, MW 265.[1]3) is a structural isomer of Acetochlor Oxanilic Acid (Acetochlor OA) . Both compounds share the same molecular weight and similar fragmentation patterns in MS/MS (m/z 264 

160/146), making mass spectrometry alone insufficient for distinction without unique, often less sensitive, transitions.

Therefore, chromatographic resolution (


)  is the critical quality attribute (CQA) for accurate quantitation. This guide compares three distinct column technologies for this separation, evaluating them on resolution, speed, and stability under the rigorous conditions required by regulatory methods like US EPA Method 535 .

Critical Separation Challenge: The Isobaric Pair

Before selecting a column, one must understand the mechanism of failure. In standard Reversed-Phase Liquid Chromatography (RPLC) at ambient temperature, Alachlor OA and Acetochlor OA often co-elute.

  • Alachlor OA : N-(2,6-diethylphenyl)-N-(methoxymethyl)oxalamic acid.[1]

  • Acetochlor OA : N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)oxalamic acid.

The subtle difference in hydrophobicity—diethyl vs. ethyl-methyl substitution on the phenyl ring—requires precise selectivity tuning, often achieved by elevated column temperature or specialized stationary phases .

Comparative Analysis of Column Technologies

Option A: The Regulatory Standard (Fully Porous C18)

Reference: US EPA Method 535

This is the baseline approach used in validated regulatory methods. It relies on a high-carbon-load C18 phase and, crucially, thermal tuning .

  • Stationary Phase: Fully porous silica, C18 bonded (e.g., Restek Ultra C18, Hypersil ODS).

  • Mechanism: Hydrophobic interaction driven by Van der Waals forces.

  • The "Secret" Variable: Temperature (60–70 °C) .

    • Scientific Rationale: At ambient temperature, the selectivity factor (

      
      ) between the isomers is near 1.0. Increasing temperature to 65 °C alters the solvation thermodynamics, improving mass transfer and slightly shifting selectivity to achieve baseline resolution.
      
  • Performance Profile:

    • Resolution (

      
      ):  High (> 1.5) only at elevated temperatures.
      
    • Stability: Moderate. Continuous operation at 70 °C degrades standard silica columns, leading to peak broadening over time.

    • Backpressure: Low (< 200 bar).

Option B: The Modern Efficiency Standard (Hybrid UPLC C18)

Reference: Waters ACQUITY BEH Applications

Modern drug development and environmental labs favor sub-2 µm particles. The Bridged Ethylene Hybrid (BEH) particle is specifically advantageous here because of its thermal stability.

  • Stationary Phase: Hybrid (Organic/Inorganic) C18, 1.7 µm particle size.[2]

  • Mechanism: Same hydrophobic retention as Option A, but with drastically reduced plate height (

    
    ) due to smaller particles.
    
  • Performance Profile:

    • Resolution (

      
      ):  Superior. The high efficiency (
      
      
      
      plates) creates narrower peaks, resolving the isomers even if selectivity (
      
      
      ) is unchanged.
    • Stability: Excellent. Hybrid particles withstand pH 1–12 and temperatures up to 80 °C without hydrolysis of the bonded phase.

    • Speed: 3x–5x faster than Option A.

Option C: The Orthogonal Alternative (Phenyl-Hexyl / Mixed-Mode)

Reference: SIELC / Advanced Method Development

When thermal separation is not feasible, changing the selectivity mechanism is necessary.

  • Stationary Phase: Phenyl-Hexyl or Mixed-Mode (C18 + Ion Exchange).

  • Mechanism:

    • Phenyl-Hexyl:[3] Introduces

      
       interactions with the aromatic rings of the analytes. The slight difference in electron density between the diethyl (Alachlor) and ethyl-methyl (Acetochlor) rings provides alternative selectivity.
      
    • Mixed-Mode: Exploits the acidic nature of the "Oxanilic Acid" moiety (pKa ~ 3-4) for anion-exchange retention.

  • Performance Profile:

    • Resolution (

      
      ):  Good, but elution order may reverse compared to C18.
      
    • Selectivity: High. Can separate the pair at lower temperatures (30–40 °C).

    • Complexity: Higher. Requires careful buffer pH tuning to control ionization states.

Summary Data: Performance Metrics

FeatureStandard C18 (5 µm) Hybrid UPLC C18 (1.7 µm) Phenyl-Hexyl (2.7 µm)
Primary Mechanism HydrophobicityHydrophobicity + EfficiencyHydrophobicity +

Critical Requirement High Temp (65 °C) High Pressure System (>600 bar)Specific Mobile Phase (MeOH)
Isomer Resolution (

)
~1.8 (at 65 °C)> 2.5 (at 60 °C)~1.6 (at 40 °C)
Run Time 25–30 min5–8 min 10–15 min
Column Lifetime Low (Heat degradation)High (Hybrid particle)Moderate
Regulatory Status EPA 535 ValidatedAccepted (Method 535.1 equiv)Alternative Method

Recommended Experimental Protocol (Self-Validating)

This protocol utilizes the Hybrid UPLC C18 approach (Option B) as it offers the best balance of speed, resolution, and robustness.

A. Sample Preparation (SPE Extraction)

Objective: Isolate acidic metabolites from aqueous matrix.

  • Conditioning: 5 mL Methanol followed by 5 mL Reagent Water through a Graphitized Carbon SPE cartridge (e.g., Carboprep 90).

  • Loading: Pass 250 mL water sample (pH adjusted to 7) at 10 mL/min.

  • Elution: Elute with 5 mL Methanol containing 10 mM Ammonium Acetate.

    • Why? The salt ensures desorption of the ionic OA metabolite.

  • Reconstitution: Evaporate to dryness (

    
    , 40 °C) and reconstitute in 1 mL Mobile Phase A.
    
B. LC-MS/MS Separation Parameters
  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Methanol.[3][4]

    • Note: Methanol is preferred over Acetonitrile for Phenyl/C18 selectivity of these isomers.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 60 °C (Critical Setpoint).

  • Gradient:

    • 0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 60% B (Linear ramp)

    • 6.1 min: 95% B (Wash)

    • 8.0 min: 10% B (Re-equilibrate)

C. Detection (MRM)
  • Ionization: ESI Negative Mode.

  • Transitions:

    • Alachlor OA: 264.1

      
       160.1 (Quant), 264.1 
      
      
      
      146.1 (Qual).
    • Acetochlor OA: 264.1

      
       146.1 (Quant), 264.1 
      
      
      
      160.1 (Qual).
    • Validation Check: Since transitions overlap, check retention time (

      
      ). Alachlor OA typically elutes after Acetochlor OA on C18.
      

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for ensuring separation integrity.

AlachlorSeparation cluster_prep Sample Preparation (SPE) cluster_lc Chromatographic Separation start Sample Matrix (Water/Soil) spe_load Load: Graphitized Carbon (Retains Polar Acids) start->spe_load spe_elute Elute: MeOH + 10mM NH4OAc (Ionic Desorption) spe_load->spe_elute column_choice Column Selection spe_elute->column_choice path_c18 Standard C18 (5µm) EPA 535 column_choice->path_c18 Legacy Systems path_uplc Hybrid UPLC C18 (1.7µm) High Efficiency column_choice->path_uplc Recommended temp_ctrl CRITICAL: Temp Control Set to 60-65°C path_c18->temp_ctrl path_uplc->temp_ctrl separation Isomer Resolution Alachlor OA vs Acetochlor OA temp_ctrl->separation Thermodynamic Tuning detect MS/MS Detection (ESI Negative) separation->detect

Caption: Workflow for Alachlor OA analysis emphasizing the critical role of temperature control in resolving the isobaric pair.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. [Link]

  • Waters Corporation. (2008). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS/MS. Application Note. [Link]

  • U.S. Geological Survey (USGS). (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Open-File Report 00-182. [Link]

  • SIELC Technologies. HPLC Analysis of Alachlor. Application Library. [Link]

Sources

Comparative Guide: Accuracy and Precision of Alachlor OA Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Alachlor OA (Oxanilic Acid) is a primary ionic degradation product of the herbicide Alachlor. Unlike the parent compound, Alachlor OA is highly polar, water-soluble, and persistent in aquatic environments. This polarity renders standard liquid-liquid extraction (LLE) ineffective and complicates reverse-phase chromatography.

For researchers and drug development professionals assessing environmental fate or toxicological impact, the choice of quantification method dictates data integrity. This guide compares the three primary methodologies: LC-MS/MS (The Regulatory Gold Standard) , ELISA (High-Throughput Screening) , and GC-MS (Derivatization-Dependent Analysis) .

Quick Comparison Matrix
FeatureLC-MS/MS (EPA 535) ELISA (Immunoassay) GC-MS (Derivatization)
Primary Utility Regulatory Compliance, ConfirmatoryHigh-Volume ScreeningAlternative Verification
Accuracy High (90-110% Recovery)Variable (Matrix Dependent)Moderate (80-115%)
Precision (RSD) High (<10%)Moderate (15-25%)Moderate (<15%)
Specificity Excellent (Isomer Specific)Low (Cross-reactivity risk)Good (Spectral ID)
LOD ~0.002 µg/L~0.05 µg/L~0.02 µg/L

Deep Dive: LC-MS/MS (The Gold Standard)

Reference Method: EPA Method 535 / USGS Method 0-2139 Target Audience: Regulatory labs, Toxicology confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying Alachlor OA. Its ability to distinguish Alachlor OA from its structural isomer, Acetochlor OA, is critical for scientific validity.

The Mechanism: Why It Works
  • Separation: Uses Reversed-Phase LC (typically C18) with a specific mobile phase gradient to resolve isomers.

  • Detection: Electrospray Ionization (ESI) in Negative Mode is essential because Alachlor OA is an anionic species (carboxylic acid).

  • Specificity: Triple Quadrupole (QqQ) monitoring of precursor-to-product ion transitions eliminates matrix noise.

Critical Protocol: EPA Method 535 (Optimized)
  • Sample Prep (Solid Phase Extraction): Unlike parent Alachlor, OA metabolites bind poorly to standard C18 at neutral pH.

    • Expert Insight: Use Graphitized Carbon Black (GCB) cartridges. GCB retains polar organic anions effectively where C18 fails.

  • Elution: Requires a solvent system capable of disrupting the strong ionic/Van der Waals forces on the carbon surface (e.g., Methanol/Dichloromethane with an acidic modifier).

Workflow Diagram (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation (EPA 535) cluster_analysis Instrumental Analysis Sample Water Sample (250 mL) Filter Filtration (0.45 µm) Sample->Filter SPE SPE Extraction (Graphitized Carbon) Filter->SPE Elute Elution (MeOH/DCM) SPE->Elute Conc N2 Evaporation & Reconstitution Elute->Conc LC LC Separation (C18 Column, 60°C) Conc->LC ESI ESI (-) Ionization LC->ESI MSMS MS/MS Detection (MRM Mode) ESI->MSMS

Caption: Optimized workflow for Alachlor OA quantification using Graphitized Carbon SPE and LC-MS/MS.

Performance Data
  • Accuracy: Recovery rates consistently range between 96.6% and 105% in reagent water.

  • Precision: Relative Standard Deviation (RSD) is typically <8.5% .[1]

  • Sensitivity: Lowest Concentration Minimum Reporting Level (LCMRL) is 0.012 µg/L .[1]

Alternative: ELISA (Immunoassay)

Target Audience: Field researchers, High-throughput screening.

ELISA kits utilize antibodies raised against Alachlor. However, the specificity of these antibodies towards the OA metabolite specifically is the limiting factor.

The "Cross-Reactivity" Trap

Most commercial Alachlor ELISA kits are designed for the parent compound. While some "Metabolite-Specific" kits exist, they suffer from significant cross-reactivity with:

  • Acetochlor OA: Structurally almost identical.

  • Metolachlor OA: Similar chloroacetanilide core.

Performance Reality
  • Accuracy: Often overestimates concentrations by 20-40% in real-world samples due to cumulative detection of multiple chloroacetanilide metabolites.

  • Precision: Intra-assay CV is acceptable (5-10%), but Inter-assay CV can exceed 15-20% .

  • Expert Recommendation: Use ELISA only as a binary screening tool (Present/Absent) or for longitudinal trends where absolute accuracy is secondary to cost.

Alternative: GC-MS (Gas Chromatography)

Target Audience: Labs without LC-MS/MS, verifying specific matrices.

Since Alachlor OA is a carboxylic acid, it is non-volatile and cannot be analyzed by GC directly. It requires chemical derivatization.

Derivatization Protocol
  • Reagent: Methanol with Sulfuric Acid (H2SO4) or Diazomethane (hazardous).

  • Process: Converts the carboxylic acid group (-COOH) into a Methyl Ester (-COOCH3).

  • Reaction: Heated incubation (e.g., 60 mins at 60°C).

Performance Data
  • Accuracy: Recoveries are generally lower than LC-MS/MS, ranging from 82% to 117% , due to incomplete derivatization or hydrolysis during cleanup.

  • Precision: RSD < 7.7%.[1]

  • Drawback: The derivatization step introduces a source of experimental error and increases sample preparation time significantly.

Comparative Decision Framework

Use the following logic tree to select the appropriate method for your study.

Method_Selection Start Start: Select Method QuantType Is Absolute Quantification Required? Start->QuantType QuantYes Yes QuantType->QuantYes QuantNo No (Screening only) QuantType->QuantNo LCMS_Avail Is LC-MS/MS Available? QuantYes->LCMS_Avail ELISA Use ELISA (High Throughput, Low Specificity) QuantNo->ELISA LCMS_Method Use EPA Method 535 (LC-MS/MS) *Gold Standard* LCMS_Avail->LCMS_Method Yes GCMS_Method Use Derivatization + GC-MS (Labor Intensive) LCMS_Avail->GCMS_Method No

Caption: Decision logic for selecting Alachlor OA quantification methodology based on lab capabilities and data requirements.

References

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. [Link]

  • U.S. Geological Survey (USGS). (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. Open-File Report 02-430. [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. U.S. Geological Survey.[2][3] [Link]

  • SCIEX. (2008). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[1] Application Note. [Link]

Sources

Comparison Guide: Proficiency Testing for Alachlor OA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Polar Metabolites

In the landscape of environmental monitoring, the focus has shifted from parent herbicides to their more persistent, polar metabolites. Alachlor, a chloroacetanilide herbicide, degrades rapidly in soil and water into Alachlor Oxanilic Acid (OA) and Alachlor Ethane Sulfonic Acid (ESA) .[1]

For laboratories participating in Proficiency Testing (PT), Alachlor OA presents a unique analytical challenge. Unlike the non-polar parent compound, Alachlor OA is highly water-soluble, anionic at environmental pH, and structurally isomeric with metabolites of related herbicides (e.g., Acetochlor OA).

This guide objectively compares the industry-standard LC-MS/MS workflow (EPA Method 535) against legacy alternatives (GC-MS and ELISA). We demonstrate why LC-MS/MS coupled with Graphitized Carbon Black (GCB) Solid Phase Extraction (SPE) is the only robust solution for meeting the stringent acceptance limits of modern PT schemes.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table summarizes the performance metrics of the primary analytical approaches for Alachlor OA.

Table 1: Performance Comparison of Alachlor OA Analytical Platforms
FeatureLC-MS/MS (EPA 535) GC-MS (EPA 525.2 mod) ELISA (Immunoassay)
Primary Mechanism Reverse-phase LC with Negative ESI MS/MSGas Chromatography with Electron Impact MSAntibody-Antigen binding (Colorimetric)
Sample Prep Graphitized Carbon SPE (Retains polar acids)Liquid-Liquid or C18 SPE + Derivatization Direct or simple filtration
Selectivity High (MRM transitions distinguish isomers)Moderate (Depends on derivatization efficiency)Low (High cross-reactivity with Acetochlor/Metolachlor)
Sensitivity (LOD) Excellent (0.002 - 0.01 µg/L)Good (0.05 - 0.1 µg/L)Moderate (0.1 - 0.5 µg/L)
Proficiency Testing Suitability Gold Standard (Passes >95% of PTs)High Risk (Incomplete derivatization causes low bias)Screening Only (Fails quantitative PTs due to false positives)
Key Limitation Isomer resolution (Alachlor vs. Acetochlor)Labor intensive; unstable derivativesCannot distinguish OA from ESA or parent congeners
Expert Insight: Why GC-MS Fails for OA

While GC-MS is the workhorse for parent Alachlor, it is fundamentally ill-suited for Alachlor OA. The carboxylic acid moiety renders the molecule non-volatile. To analyze it by GC, you must derivatize (e.g., methylation with diazomethane or BF3/MeOH). This step introduces variability:

  • Incomplete Reaction: Yields <100% recovery, leading to "Low" PT scores.

  • Moisture Sensitivity: Derivatization reagents are often quenched by trace water.

  • Thermal Instability: The derivatives often degrade in the GC inlet.

The "Gold Standard" Protocol: LC-MS/MS with GCB SPE

To guarantee success in Proficiency Testing, we recommend a workflow based on US EPA Method 535 . This protocol addresses the specific physicochemical properties of Alachlor OA.

A. Sample Preparation: The Polarity Trap

Standard C18 SPE cartridges are hydrophobic. They will not retain Alachlor OA effectively, leading to breakthrough and low recovery. You must use Graphitized Carbon Black (GCB) .

Protocol Steps:

  • Preservation: Collect samples in amber glass. Add Ammonium Chloride (100 mg/L) to inhibit biological activity. Store at <6°C.

  • Conditioning: Flush GCB cartridge with Methanol followed by Reagent Water. Do not let the cartridge go dry.

  • Loading: Pass 250 mL of sample through the cartridge at ~10 mL/min.

  • Elution: Elute with Methanol containing 10 mM Ammonium Acetate .

    • Mechanism:[2] The ammonium acetate acts as a counter-ion displacer, pushing the anionic Alachlor OA off the carbon surface.

  • Concentration: Evaporate extract to dryness in a water bath (60-65°C) under nitrogen. Reconstitute in 1 mL of 5 mM Ammonium Acetate.

B. LC-MS/MS Instrumental Parameters

Critical Success Factor: Chromatographic Resolution of Isomers. Alachlor OA and Acetochlor OA are structural isomers (same molecular weight). Mass spectrometry alone cannot distinguish them if they co-elute. You must separate them chromatographically.[3]

  • Column: C18 (e.g., 2.1 x 150 mm, 1.7 µm or 3.5 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH ~6-7).

    • B: Methanol.[1][2][3][4][5]

  • Gradient: Shallow gradient (e.g., 30% B to 60% B over 15 minutes) is required to resolve the isomer pair.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[2]

  • MRM Transitions (Alachlor OA):

    • Quantifier: 264.1

      
       160.1 (Collision Energy: ~15-20 eV)
      
    • Qualifier: 264.1

      
       158.1
      

Visualizing the Workflow & Logic

The following diagrams illustrate the critical decision paths and the optimized experimental workflow.

Diagram 1: Method Selection Decision Tree

This logic gate demonstrates why LC-MS/MS is the inevitable choice for OA metabolites.

MethodSelection Start Start: Alachlor Proficiency Test Target Target Analyte? Start->Target Parent Parent Alachlor Target->Parent Non-Polar Metabolite Metabolite (OA/ESA) Target->Metabolite Polar/Ionic GCMS GC-MS (EPA 525.2) Parent->GCMS Standard Path PolarityCheck Is Analyte Polar/Acidic? Metabolite->PolarityCheck Deriv Derivatization Required? PolarityCheck->Deriv Yes (High Polarity) Deriv->GCMS Yes (Risk of Low Recovery) LCMS LC-MS/MS (EPA 535) Deriv->LCMS No (Direct Analysis)

Caption: Decision logic for selecting analytical instrumentation. Note the high-risk path (dashed) for GC-MS derivatization of polar metabolites.

Diagram 2: Optimized EPA 535 Workflow

The specific steps required to avoid common PT pitfalls (Breakthrough and Isomer Co-elution).

Workflow cluster_QC QC Checkpoints Sample Water Sample (250 mL) Preserve Add NH4Cl Store <6°C Sample->Preserve SPE SPE Extraction (Graphitized Carbon) Preserve->SPE Elute Elution MeOH + NH4OAc SPE->Elute Evap Evaporate to Dryness (Water Bath 65°C) Elute->Evap Recon Reconstitute 1 mL Mobile Phase Evap->Recon LC LC Separation (Resolve Isomers!) Recon->LC MS MS/MS Detection (ESI Negative) LC->MS

Caption: Validated workflow for Alachlor OA. The Graphitized Carbon SPE and Isomer resolving LC gradient are the critical control points.

Proficiency Testing Strategy: Self-Validation

To ensure your results fall within the acceptance limits (typically


 2-3 z-scores or 70-130% recovery), implement these internal checks:
  • The Isomer Stress Test:

    • Inject a mixed standard containing both Alachlor OA and Acetochlor OA .

    • Ensure the valley between peaks is <10% of the peak height. If they merge, your quantitation will be biased high (false positive/overestimation).

  • Surrogate Correction:

    • Use Dimethachlor ESA as a surrogate.[3]

    • If surrogate recovery drops below 70%, do not report. Re-extract. Low recovery usually indicates GCB cartridge drying or insufficient elution volume.

  • Matrix Suppression Check:

    • Alachlor OA analyzes in Negative ESI , which is prone to suppression by humic acids in surface water.

    • Protocol: Spike a post-extraction sample with internal standard. If the area count is <50% of the calibration standard, dilute the sample 1:2 or 1:5 and re-inject.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. [Link]

  • U.S. Geological Survey (USGS). (2000). Determination of Chloroacetanilide Herbicide Degradation Compounds in Water Using High-Performance Liquid Chromatography/Mass Spectrometry. Open-File Report 00-182. [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Science of the Total Environment. [Link]

  • SCIEX. (2010). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Application Note. [Link]

Sources

Technical Guide: Comparative Analysis of Alachlor OA Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alachlor OA Challenge

Alachlor Oxanilic Acid (Alachlor OA) is a primary ionic degradation product of the chloroacetanilide herbicide Alachlor. Unlike its parent compound, Alachlor OA is highly polar, water-soluble, and persistent in groundwater. Its quantification is critical for compliance with the Safe Drinking Water Act (SDWA) and the Unregulated Contaminant Monitoring Rule (UCMR).

This guide objectively compares analytical standard strategies for Alachlor OA quantification. It moves beyond simple vendor comparisons to analyze the analytical performance of three distinct standardization approaches:

  • Analog Internal Standards (EPA Method 535 Default)

  • Stable Isotope-Labeled Standards (Gold Standard)

  • External Calibration (Budget/Screening)

Technical Comparison of Analytical Strategies

The choice of analytical standard defines the accuracy of LC-MS/MS data, particularly when dealing with "dirty" environmental matrices (surface water, high TOC soil extracts).

Table 1: Comparative Performance Metrics
FeatureStrategy A: Analog Internal Standard Strategy B: Stable Isotope Dilution Strategy C: External Calibration
Standard Type Butachlor ESA (as per EPA 535)Alachlor OA-d13 or 13C-Alachlor OANative Alachlor OA (Neat/Soln)
Matrix Correction Moderate. Corrects for general volume/injection errors but not specific ionization suppression at the analyte's exact Retention Time (RT).Excellent. Co-elutes exactly with the analyte, experiencing identical matrix effects and ionization efficiency.Poor. Susceptible to significant errors (>50%) due to ion suppression/enhancement.
RT Match Offset. Elutes at a different time than Alachlor OA.Identical. Elutes at the exact same time as Alachlor OA.N/A
Regulatory Status Compliant. Specifically cited in EPA Method 535.[1][2]Superior. Exceeds EPA requirements; preferred for rigorous validation.Non-Compliant for quantitative reporting in regulated water.
Cost Efficiency High (Widely available, lower cost).Low (Custom synthesis often required, expensive).Very High.
Precision (RSD) < 15% (Typical)< 5% (Optimized)Variable (10-40%)
In-Depth Analysis of Alternatives
Alternative 1: The Regulatory Standard (Butachlor ESA)

Context: EPA Method 535 recommends using Butachlor ESA as the internal standard (IS) for Alachlor OA.[3]

  • Mechanism: Butachlor ESA is structurally similar but chromatographically distinct.

  • Limitation: Because it does not co-elute with Alachlor OA, it cannot correct for transient matrix effects (e.g., a co-eluting humic acid peak that suppresses the Alachlor OA signal but clears before the Butachlor ESA elutes).

  • Verdict: Sufficient for routine compliance monitoring where matrix loads are characterized and consistent.

Alternative 2: The Precision Standard (Isotope Labeled Alachlor OA)

Context: Using a deuterated (d13) or Carbon-13 labeled version of Alachlor OA.

  • Mechanism: The isotope standard has virtually identical physicochemical properties to the native analyte.

  • Causality: In Electrospray Ionization (ESI), competition for charge is fierce. If the matrix suppresses the native signal by 30%, the isotope standard is also suppressed by exactly 30%. The ratio remains constant, preserving accuracy.

  • Verdict: Essential for complex matrices (wastewater, soil) or when developing novel methods where EPA 535 conditions are modified.

Critical Analytical Challenges & Solutions

Challenge: Isobaric Interference

Alachlor OA (MW 265.3) and Acetochlor OA (MW 265.3) are isobaric and structural isomers. They have the same parent ion (m/z 264 negative mode) and similar fragmentation patterns.

  • Solution: Chromatographic resolution is mandatory.[1]

  • Protocol: Use a shallow gradient on a C18 column.

  • Differentiation:

    • Alachlor OA Transition: m/z 264

      
       160[1]
      
    • Acetochlor OA Transition: m/z 264

      
       146[1]
      
Visualization: Degradation & Interference Pathways

AlachlorPathways cluster_legend Key Alachlor Alachlor (Parent) Non-ionic AlachlorOA Alachlor OA (Target Analyte) m/z 264 -> 160 Alachlor->AlachlorOA Soil Oxidation (Aerobic) AlachlorESA Alachlor ESA (Sulfonic Acid) Alachlor->AlachlorESA Glutathione Conjugation Acetochlor Acetochlor (Parent) Non-ionic AcetochlorOA Acetochlor OA (Isobaric Interferent) m/z 264 -> 146 Acetochlor->AcetochlorOA Soil Oxidation AcetochlorOA->AlachlorOA Co-elution Risk Requires C18 Separation key1 Blue: Parent Herbicide key2 Red: Oxanilic Acid (OA) key3 Yellow: Ethanesulfonic Acid (ESA)

Figure 1: Degradation pathways of Chloroacetanilides showing the critical isobaric interference between Alachlor OA and Acetochlor OA.

Validated Experimental Protocol (Based on EPA 535)

This protocol utilizes Strategy A (Analog IS) but notes where Strategy B would be inserted.

Phase 1: Sample Preparation (Solid Phase Extraction)

Objective: Concentrate analyte and remove salts.

  • Conditioning: Use a Graphitized Carbon Black (GCB) cartridge (e.g., Resprep Carboprep 90).

    • Why GCB? C18 is insufficient for retaining these highly polar organic acids.

    • Step: Flush with 20 mL Methanol/Ammonium Acetate, then 30 mL water.[1][3]

  • Loading: Pass 250 mL water sample (pH adjusted) at 10 mL/min.

  • Elution: Elute with 15 mL of Methanol/Ammonium Acetate.

    • Critical Step: Do not let the cartridge dry completely before elution to prevent irreversible adsorption.

Phase 2: LC-MS/MS Configuration

Objective: Separate isomers and quantify.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1][3]

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    • T=0: 20% B

    • T=15: Ramp to 60% B (Slow ramp crucial for isomer separation).

  • MS Parameters (Negative ESI):

    • Source Temp: 450°C.

    • Ion Spray Voltage: -4500 V.[1]

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Water Sample (250 mL) IS_Add Add Internal Standard (Butachlor ESA) Sample->IS_Add SPE SPE Extraction (Graphitized Carbon) IS_Add->SPE Concentration Elution Elution (MeOH/NH4OAc) SPE->Elution Evap Evaporation & Reconstitution Elution->Evap LC LC Separation (C18 Column) Evap->LC Inject 20 uL MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Quantification (Ratio: Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow for Alachlor OA quantification using Internal Standard calibration.

Quality Control & Stability

When handling Alachlor OA standards, adhere to these stability rules:

  • Solvent Choice: Alachlor OA is stable in Methanol and Water. Avoid long-term storage in Acetone or Acetonitrile if trace acidity is present, as this can catalyze methylation of the carboxylic acid group.

  • Storage: Store neat standards at 4°C. Stock solutions (1 mg/mL) are stable for 6 months at -20°C.

  • Self-Validation:

    • Surrogate Standard: Add Dimethachlor ESA to every sample before extraction. This validates the SPE efficiency (Target Recovery: 70-130%).[4]

    • Internal Standard: Add Butachlor ESA (or Alachlor OA-d13) after extraction (or before, depending on method validation) to correct for instrument drift.

References

  • U.S. Environmental Protection Agency. (2005).[3] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][5] Version 1.1. [Link]

  • United States Geological Survey (USGS). (2002). Analytical Methods for the Determination of Chloroacetanilide Herbicide Degradates in Water.[1][3][5][6] Open-File Report 02-430. [Link]

  • Ferrer, I., et al. (1997). "Liquid chromatography-mass spectrometry for the analysis of chloroacetanilide herbicide metabolites in water." Journal of Chromatography A, 777(1), 91-98. [Link]

Sources

Alachlor ESA vs. Alachlor OA Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers and environmental scientists, the detection of Alachlor metabolites—specifically Alachlor ESA (Ethane Sulfonic Acid) and Alachlor OA (Oxanilic Acid)—presents a distinct analytical challenge compared to the parent herbicide. While Alachlor itself is non-polar and amenable to standard GC-MS or Immunoassay techniques, its degradation products are highly polar, ionic, and persistent in groundwater.

The Verdict:

  • LC-MS/MS (EPA Method 535) is the mandatory standard for quantitation. It is the only method capable of chromatographically resolving the critical isomer pairs (e.g., Alachlor ESA vs. Acetochlor ESA) and distinguishing between the sulfonic (ESA) and carboxylic (OA) acid forms.

  • ELISA serves only as a high-throughput screen for total chloroacetanilides. It lacks the specificity to distinguish ESA from OA or Alachlor metabolites from Acetochlor/Metolachlor analogs, often leading to false positives or "total load" estimations rather than specific quantitation.

The Analytical Challenge: Polarity & Isomerism

The degradation of Alachlor involves the cleavage of the chlorine atom and its replacement by sulfonic or oxanilic acid groups. This chemical shift drastically alters the partition coefficient (


), rendering standard C18 solid-phase extraction (SPE) methods for parent Alachlor ineffective for its metabolites.
CompoundStructure TypePolarityPrimary Challenge
Alachlor (Parent) ChloroacetanilideNon-polarHydrophobic retention (Easy)
Alachlor ESA Sulfonic AcidHighly Polar/AnionicIsomerism: Same MW (315 Da) as Acetochlor ESA.
Alachlor OA Oxanilic AcidPolar/AnionicRetention: Breaks through standard C18 columns.
The Isomer Trap

A critical failure point in method development is the Alachlor ESA / Acetochlor ESA pair. Both have a precursor ion of m/z 314 and share major product ions (m/z 80, 121). Mass spectrometry alone cannot distinguish them. They must be separated chromatographically (retention time) to avoid gross quantification errors.

Gold Standard: LC-MS/MS (EPA Method 535)

Mechanism: This method utilizes Graphitized Carbon Black (GCB) SPE to retain the polar metabolites, followed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.

Experimental Protocol

Step 1: Sample Preparation (Solid Phase Extraction)

  • Cartridge: Porous Graphitized Carbon (e.g., Resprep Carboprep 90, 500 mg). Note: Standard C18 cartridges will result in >50% analyte breakthrough.

  • Conditioning:

    • Dichloromethane (DCM) / Methanol (MeOH) / Acidified Water.

    • Critical: Do not let the cartridge dry after the water step.

  • Loading: Pass 250 mL water sample (pH adjusted to ~7) at 10 mL/min.

  • Elution: Elute with Methanol containing 10 mM Ammonium Acetate . The salt is required to disrupt the strong ionic interaction between the anionic metabolites and the carbon surface.

Step 2: LC Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water.

    • B: Methanol.

  • Gradient: Slow ramp from 10% B to 90% B to ensure separation of the Alachlor/Acetochlor isomer pair.

Step 3: MS/MS Transitions (Negative Mode)

AnalytePrecursor (m/z)Quant Ion (m/z)Confirm Ion (m/z)Rationale
Alachlor ESA 314.080.0 (

)
121.0Shared ions with Acetochlor ESA; relies on RT.
Alachlor OA 264.0160.0 158.0Unique fragmentation pattern.
Acetochlor ESA314.080.0121.0Interferent - Must elute at different RT.
Workflow Diagram (EPA 535)

EPA535_Workflow cluster_warning Critical Control Point Sample Water Sample (250 mL) + Surrogate Standard SPE SPE Extraction (Graphitized Carbon Black) Sample->SPE Load @ 10mL/min Elution Elution (MeOH + 10mM NH4OAc) SPE->Elution Disrupt Ionic Bonds Evap N2 Evaporation & Reconstitution (aq. Mobile Phase) Elution->Evap Concentrate LC LC Separation (C18) Critical: Isomer Resolution Evap->LC Inject MS MS/MS Detection (ESI-) MRM Mode LC->MS Elute Data Quantitation (Alachlor ESA vs OA) MS->Data Analyze

Caption: Workflow for EPA Method 535 emphasizing the critical Graphitized Carbon SPE and LC resolution steps.

Screening Method: ELISA (Immunoassay)[1][2][3][4][5]

Mechanism: Competitive Enzyme-Linked Immunosorbent Assay.[1][2] Antibodies are typically raised against the parent Alachlor.

The Limitation: Most commercial "Alachlor" kits are designed for the parent compound. They exhibit variable cross-reactivity with ESA and OA metabolites (often <10%).

  • False Negatives: A sample high in ESA but low in Parent may read as "Clean" on a Parent kit.

  • False Positives: High concentrations of Acetochlor or Metolachlor can trigger a positive result due to the conserved chloroacetanilide structure.

Protocol Summary:

  • Add Sample + Enzyme Conjugate to antibody-coated wells.[3]

  • Incubate (Competition for binding sites).

  • Wash (Remove unbound conjugate).

  • Add Substrate (Color development inversely proportional to concentration).[2]

  • Read Absorbance @ 450 nm.[3][2]

Self-Validating Check: If using ELISA for metabolites, you must use a kit specifically validated for "Chloroacetanilide Metabolites" or run a parallel LC-MS/MS confirmation on 10% of samples (positive and negative).

Comparative Analysis

Sensitivity & Specificity Data
FeatureLC-MS/MS (EPA 535)ELISA (Standard Kit)
Limit of Detection (LOD) 0.002 - 0.014 µg/L (ppt)0.05 - 0.1 µg/L (ppb)
Differentiation Excellent (Resolves ESA/OA & Isomers)Poor (Sum parameter or Parent only)
Matrix Effects Low (with Carbon SPE cleanup)High (Humic acids can quench signal)
Throughput 20-30 samples / day40+ samples / hour
Cost per Sample High ($150 - $300)Low ($15 - $30)
Decision Matrix

DecisionTree Start Start: Define Goal Goal Is the goal Regulatory Compliance or Specific Metabolite Tracking? Start->Goal Reg Regulatory / Research (Need ESA vs OA) Goal->Reg Yes Screen Broad Screening (Total Load) Goal->Screen No Method1 USE LC-MS/MS (EPA 535) Reg->Method1 Method2 USE ELISA (With Confirmation) Screen->Method2

Caption: Decision tree for selecting between LC-MS/MS and ELISA based on study requirements.

References

  • U.S. Environmental Protection Agency (EPA). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1.[4]

  • U.S. Geological Survey (USGS). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.

  • Hostetler, K.A. & Thurman, E.M. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.

  • Abraxis (Gold Standard Diagnostics). Alachlor ELISA Kit User Guide and Cross-Reactivity Data.

Sources

Comparative Robustness of Alachlor Oxanilic Acid (OA) Analysis: LC-MS/MS vs. Legacy Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the analytical robustness of determining Alachlor Oxanilic Acid (Alachlor OA), a primary ionic metabolite of the herbicide Alachlor, in environmental matrices.[1][2][3][4]

Verdict: LC-MS/MS (specifically UPLC-ESI-MS/MS) is the definitive standard for Alachlor OA analysis, offering superior sensitivity (LOQ < 0.05 µg/L) and specificity without the need for hazardous derivatization. While GC-MS remains a legacy option, it is chemically inefficient for polar metabolites due to the requirement for methylation. ELISA serves only as a high-throughput qualitative screen due to significant cross-reactivity with structurally similar chloroacetanilide metabolites (e.g., Acetochlor OA).

Introduction: The Analytical Challenge

Alachlor degrades in soil and water primarily into two ionic metabolites: Alachlor Ethanesulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) .[5][6] Unlike the non-polar parent compound, these metabolites are highly polar and anionic at environmental pH.

This polarity shift creates a bifurcation in analytical strategy:

  • Retention: Traditional C18 extraction often fails to retain these anionic species without acidification or specialized sorbents.

  • Volatility: Alachlor OA is non-volatile, rendering direct GC-MS impossible.

  • Isomerism: The coexistence of Acetochlor OA (an isobaric isomer) requires high-resolution chromatographic separation or unique MS/MS transitions to avoid false positives.

Comparative Analysis of Methodologies

The following table synthesizes the performance metrics of the three primary analytical approaches.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Legacy) Method C: ELISA (Screening)
Principle Direct injection/SPE + ESI Negative ModeDerivatization (Methylation) + EI IonizationCompetitive Immunoassay
Target State Intact Anion (No derivatization)Methyl Ester DerivativeIntact Anion
Limit of Quantitation (LOQ) 0.02 – 0.05 µg/L 0.10 – 0.20 µg/L~0.10 µg/L (Screening limit)
Selectivity High (MRM Transitions distinguish isomers)Moderate (Dependent on chromatographic resolution)Low (High cross-reactivity with Acetochlor/Metolachlor)
Sample Prep Time Moderate (SPE + Dry down)High (SPE + Derivatization + Cleanup)Low (Direct plate assay)
Major Risk Matrix-induced Ion SuppressionIncomplete derivatization; Hazardous reagents (Diazomethane)False positives due to structural analogs
Method A: LC-MS/MS (The Gold Standard)
  • Basis: US EPA Method 535.[2][4][5]

  • Mechanism: Uses Electrospray Ionization (ESI) in negative mode. The anionic nature of Alachlor OA allows for sensitive detection as the [M-H]⁻ ion.

  • Robustness Advantage: By utilizing Multiple Reaction Monitoring (MRM), this method can distinguish Alachlor OA from Acetochlor OA based on unique product ions, even if chromatographic resolution is partial.

Method B: GC-MS (The Legacy Alternative)
  • Mechanism: Because Alachlor OA is a carboxylic acid, it must be converted to a volatile methyl ester prior to GC analysis.

  • Derivatization Protocol: Typically involves Diazomethane (highly explosive/carcinogenic) or acidic methanol (BF3/MeOH).

  • Robustness Flaw: The derivatization step introduces variability. Incomplete methylation leads to poor recovery. Furthermore, the high temperatures of GC injection ports can cause thermal degradation of the sulfonated analogs (ESA), limiting this method's utility for multi-residue analysis.

Method C: ELISA (The Rapid Screen)
  • Mechanism: Antibodies raised against the chloroacetanilide core.

  • Robustness Flaw: The "polyclonal" nature of the response is a double-edged sword. While it detects total chloroacetanilide load effectively, it cannot legally distinguish Alachlor OA from Acetochlor OA or Metolachlor OA. It is a "sum parameter" method, not a specific quantitation method.

Experimental Design: Validating the LC-MS/MS Workflow

To ensure scientific integrity, the LC-MS/MS method must be validated as a self-correcting system. The following protocol outlines the critical control points.

The "Self-Validating" Internal Standard System

Crucial Step: You cannot rely on external calibration alone due to matrix effects (ion suppression) common in surface waters (humic acids).

  • Protocol: Spike Alachlor OA-d13 (deuterated internal standard) into every sample prior to extraction.

  • Acceptance Criteria: The recovery of the internal standard must be within 70–130% . If outside this range, the sample data is suspect regardless of the analyte peak area.

Solid Phase Extraction (SPE) Optimization
  • Sorbent Selection: Do not use standard C18. It is too non-polar.

  • Recommendation: Use Graphitized Carbon (as per EPA 535) or Polymeric HLB (Hydrophilic-Lipophilic Balance).

    • Why? HLB sorbents retain the polar OA metabolite even after the sample runs dry, preventing breakthrough.

Chromatographic Resolution of Isomers

Alachlor OA and Acetochlor OA are isobaric (same nominal mass). While they have different product ions, robust chromatography is the first line of defense.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate (pH ~6.5)

    • B: Methanol[7]

  • Gradient: Slow ramp (e.g., 5% B to 90% B over 15 minutes) is required to separate the ESA/OA cluster.

Visualization of Workflows

Figure 1: Analytical Decision Matrix & Workflow

This diagram illustrates the logical flow for selecting a method and the critical steps within the LC-MS/MS workflow.

G Start Sample: Surface/Ground Water Decision Requirement: Specific Quantitation? Start->Decision ELISA ELISA Screen (High Throughput, Low Specificity) Decision->ELISA No (Screening Only) GCMS GC-MS Analysis (Requires Derivatization) Decision->GCMS Yes (Legacy/No LC-MS) LCMS LC-MS/MS (EPA 535) (High Specificity, No Derivatization) Decision->LCMS Yes (Recommended) Step1 1. Add Internal Standard (Alachlor OA-d13) LCMS->Step1 Step2 2. SPE Extraction (Graphitized Carbon or HLB) Step1->Step2 Step3 3. Elution & Evaporation (Methanol/MTBE -> N2 Dry Down) Step2->Step3 Step4 4. Reconstitution (5mM Ammonium Acetate) Step3->Step4 Step5 5. UPLC Separation (C18 Column, Gradient) Step4->Step5 Step6 6. MS/MS Detection (ESI Negative, MRM Mode) Step5->Step6 Result Final Data (Corrected for Recovery) Step6->Result Quantitation

Caption: Figure 1. Decision matrix and detailed workflow for the LC-MS/MS determination of Alachlor OA, highlighting the critical addition of internal standards prior to SPE.

Experimental Data: Robustness Metrics

The following data represents typical performance characteristics expected when validating the LC-MS/MS method (based on EPA 535 criteria).

Table 2: Method Validation Results (LC-MS/MS)
ParameterExperimental ResultRequirement/StandardStatus
Linearity (R²) > 0.998> 0.990Pass
Recovery (0.2 µg/L Spike) 92% ± 5%70% – 130%Pass
Recovery (2.0 µg/L Spike) 98% ± 3%70% – 130%Pass
Precision (RSD) 4.2%< 20%Pass
Matrix Effect (Suppression) -15% (Surface Water)Monitor Only (Corrected by IS)Managed
Critical Note on Matrix Effects

In surface water, co-eluting humic substances often cause signal suppression in ESI(-) mode.

  • Observation: Without internal standards, recovery may appear as low as 60%.

  • Correction: The deuterated internal standard (Alachlor OA-d13) experiences the same suppression. By using the Area Ratio (Analyte Area / IS Area), the calculated concentration remains accurate.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link][2][4][5]

  • U.S. Geological Survey (USGS). (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. [Link][1][3][8]

  • Hostetler, K. A., & Thurman, E. M. (2000).[1] Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.[1][3][8] Science of The Total Environment.[1] [Link]

  • Ferrer, I., et al. (1997). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. [Link][7]

Sources

Confirmatory Analysis of Alachlor OA in Environmental Samples: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Alachlor, a widely used chloroacetanilide herbicide, degrades rapidly in soil and water into two primary polar metabolites: Alachlor Ethanesulfonic Acid (ESA) and Alachlor Oxanilic Acid (OA) .[1] While the parent compound is regulated, the metabolites—particularly Alachlor OA—are significantly more water-soluble, mobile, and persistent, often contaminating groundwater at concentrations exceeding the parent herbicide.

The Core Problem: Confirmatory analysis of Alachlor OA is distinct from parent Alachlor analysis. The polar, ionic nature of the oxanilic acid moiety renders traditional Gas Chromatography (GC) ineffective without complex derivatization. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive gold standard.

This guide objectively compares analytical platforms and details a self-validating LC-MS/MS protocol based on EPA Method 535 , optimized for modern laboratories.

Strategic Method Comparison

For a confirmatory analysis to be valid, it must provide unequivocal identification (molecular specificity) and accurate quantification at trace levels (ppt).

Table 1: Analytical Platform Comparison for Alachlor OA
FeatureLC-MS/MS (Triple Quad) GC-MS (EI/CI) HRMS (Orbitrap/Q-TOF) ELISA (Immunoassay)
Suitability for OA High (Native analysis of polar acids)Low (Requires derivatization)High (Screening & Unknowns)Medium (Screening only)
Sample Prep SPE (C18 or Carbon)SPE + Derivatization (Methylation)SPE (Dilute & Shoot possible)Minimal / Direct
Sensitivity (LOD) Excellent (< 0.005 µg/L)Good (0.05 µg/L)Good (< 0.01 µg/L)Variable (0.1 µg/L)
Selectivity High (MRM transitions)High (Spectral fingerprint)Very High (Exact Mass)Low (Cross-reactivity)
Throughput High (15-20 min/run)Low (Long prep time)HighVery High
Cost per Sample ModerateHigh (Labor intensive)High (Instrument cost)Low
Verdict Gold Standard for Confirmation Legacy / AlternativeResearch / Non-TargetedFirst-pass Screening
Why LC-MS/MS Wins[2]
  • Polarity: Alachlor OA is an organic acid (

    
    ). In LC-MS/MS, we utilize Negative Electrospray Ionization (ESI-) , which naturally deprotonates the acid (
    
    
    
    ), yielding intense signal without chemical modification.
  • Isomer Resolution: Alachlor OA and Acetochlor OA are isobaric (same nominal mass). LC-MS/MS separates them chromatographically and distinguishes them via unique product ions (transitions), whereas ELISA cannot distinguish these structural analogs.

Validated Experimental Protocol (LC-MS/MS)

This protocol synthesizes EPA Method 535 with modern UPLC optimizations. It is designed as a self-validating system using surrogate standards to monitor extraction efficiency per sample.

Phase 1: Sample Preparation (Solid Phase Extraction)[3][4][5]

Objective: Isolate Alachlor OA from aqueous matrix and remove interferences (humic acids).

  • Reagents:

    • Surrogate Standard: Dimethachlor ESA (Monitor recovery).[2]

    • Internal Standard: Butachlor ESA (Correct for matrix effects).

    • Preservative: Ammonium chloride (

      
      ) for dechlorination.
      

Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe Solid Phase Extraction (SPE) cluster_post Post-Processing S1 Sample Collection (250 mL Amber Glass) S2 Dechlorination (Add NH4Cl) S1->S2 S3 Spike Surrogate (Dimethachlor ESA) S2->S3 SPE1 Condition Cartridge (MeOH -> Water) S3->SPE1 SPE2 Load Sample (10-15 mL/min) SPE1->SPE2 SPE3 Rinse (Reagent Water) SPE2->SPE3 SPE4 Elute (MeOH w/ 10mM NH4OAc) SPE3->SPE4 P1 Evaporate to Dryness (N2 stream @ 60°C) SPE4->P1 P2 Reconstitute (1 mL 5mM NH4OAc) P1->P2 P3 Add Internal Standard (Butachlor ESA) P2->P3

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Alachlor OA isolation.

Critical Technical Insight: Use Graphitized Carbon Black (GCB) or specialized Polymeric (HLB) cartridges. Alachlor OA is too polar for standard C18 retention if the sample pH is not controlled. Carbon cartridges retain the anionic form effectively.

Phase 2: Instrumental Analysis (LC-MS/MS)

Objective: Separate Alachlor OA from matrix and Acetochlor OA, then quantify using MRM.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • B: Methanol.[1][3][2][4][5][6][7]

  • Gradient: Shallow gradient (e.g., 20% B to 40% B over 15 mins) is required to separate the Alachlor OA and Acetochlor OA peaks.

  • Ionization: ESI Negative Mode.

Table 2: MS/MS Transition Parameters (MRM)
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Confirm)Significance
Alachlor OA 264.1 160.1 158.1 Unique fragment pattern distinguishes it from Acetochlor OA.
Acetochlor OA264.1146.1144.1Interferant (Isobaric). Must be resolved chromatographically.[2][8]
Dimethachlor ESA300.1121.180.0Surrogate Standard.

Causality of Transitions:

  • The precursor 264.1 corresponds to the deprotonated molecular ion

    
    .
    
  • The fragment 160.1 represents the loss of the specific side chain unique to Alachlor. Acetochlor, having a different alkyl chain length, fragments to 146.1 . Monitoring both channels ensures no false positives.

Data Interpretation & Validation Logic

The primary risk in this analysis is misidentification due to the presence of Acetochlor OA. The following logic gate ensures confirmatory rigor.

Logic_Gate Start Signal Detected (m/z 264.1) RT_Check Retention Time Match Standard? Start->RT_Check Ratio_Check Ion Ratio (160/158) Within ±20%? RT_Check->Ratio_Check Yes Result_Neg Not Detected / False Positive RT_Check->Result_Neg No Interference Check 146 Channel (Acetochlor OA) Ratio_Check->Interference Yes Ratio_Check->Result_Neg No Result_Pos CONFIRMED Alachlor OA Interference->Result_Pos No Signal Result_Coel Co-elution Warning Re-run Gradient Interference->Result_Coel Signal Present

Figure 2: Decision logic for confirming Alachlor OA presence against isobaric interferences.

Performance Metrics (Expected)
  • LOD (Limit of Detection): 0.002 – 0.005 µg/L (in drinking water).

  • Recovery: 85% – 115% (validated via Surrogate Dimethachlor ESA).

  • Precision (RSD): < 15%.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[9] Version 1.1. [Link]

  • United States Geological Survey (USGS). (2002). Production and Analysis of the Ethanesulfonic Acid and Oxanilic Acid Metabolites of Acetochlor, Alachlor, and Metolachlor.[2][9][10] Open-File Report 02-428. [Link]

  • Hladik, M. L., et al. (2005). New method for the determination of chloroacetanilide herbicide degradates in water.[2] Journal of Chromatography A, 1082(2), 170-179. [Link]

  • SCIEX. EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[9] Application Note. [Link]

Sources

Single-Laboratory Validation of Alachlor OA: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Analytical Method Validation for Alachlor Oxanilic Acid (Alachlor OA) Audience: Analytical Chemists, Environmental Toxicologists, and Regulatory Scientists

Executive Summary: The Metabolite Challenge

Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] is a chloroacetanilide herbicide. While the parent compound degrades relatively quickly, its ionic metabolites—specifically Alachlor Oxanilic Acid (OA) and Alachlor Ethane Sulfonic Acid (ESA) —are highly polar, water-soluble, and persistent in groundwater.

For researchers and environmental scientists, the validation of a method for Alachlor OA presents a specific set of challenges distinct from the parent compound:

  • High Polarity: Precludes standard liquid-liquid extraction (LLE) efficiency.

  • Isomeric Interference: Alachlor OA (m/z 264) is often isobaric with Acetochlor OA, requiring rigorous chromatographic resolution.

  • Matrix Effects: High susceptibility to ion suppression in Electrospray Ionization (ESI) due to co-eluting humic substances.

This guide compares the industry-standard LC-MS/MS approach (based on EPA Method 535) against legacy alternatives (GC-MS) and provides a step-by-step single-laboratory validation (SLV) protocol.

Comparative Analysis: Selecting the Right Tool

Before validation, one must justify the chosen methodology.[1] The table below objectively compares the three primary approaches for Alachlor OA analysis.

FeatureLC-MS/MS (Recommended) GC-MS (Legacy) ELISA (Screening)
Principle Liquid Chromatography + Tandem Mass Spec (ESI-)Gas Chromatography + Mass Spec (EI)Enzyme-Linked Immunosorbent Assay
Sample Prep Solid Phase Extraction (SPE) - DirectDerivatization Required (Methylation)Direct or simple filtration
Selectivity High (MRM transitions distinguish background)Moderate (dependent on derivatization efficiency)Low (High cross-reactivity with ESA/Parent)
Sensitivity (LOQ) Excellent (0.02 - 0.05 µg/L)Good (0.1 µg/L)Moderate (0.1 - 0.5 µg/L)
Throughput High (15-20 min run time)Low (Long prep + run time)Very High (Batch processing)
Critical Drawback Matrix effects (Ion suppression)Hazardous Reagents (e.g., Diazomethane for methylation)False positives; cannot distinguish isomers
Decision Logic for Method Selection

The following diagram outlines the decision pathway for selecting the LC-MS/MS workflow over alternatives, emphasizing the critical role of polarity and isomer resolution.

MethodSelection Start Start: Alachlor OA Analysis PolarityCheck Is Analyte Polar/Ionic? Start->PolarityCheck DerivCheck Is Derivatization Acceptable? PolarityCheck->DerivCheck Yes GCMS GC-MS Method (Requires Methylation) PolarityCheck->GCMS No (Parent only) IsomerCheck Are Isobaric Isomers Present? (Acetochlor OA) DerivCheck->IsomerCheck No (Preferred) DerivCheck->GCMS Yes (Hazardous) ELISA ELISA Method (Screening Only) IsomerCheck->ELISA No (Total Load) LCMS LC-MS/MS Method (EPA 535 Standard) IsomerCheck->LCMS Yes (Specific Quant)

Figure 1: Decision tree for selecting an analytical method for polar herbicide metabolites.

The Validated Protocol: LC-MS/MS (EPA Method 535 Adapted)

This protocol is based on EPA Method 535 , optimized for modern UPLC-MS/MS systems. The core requirement is the use of Graphitized Carbon Black (GCB) SPE cartridges, which are essential for retaining the polar OA metabolite while allowing humic acids to be eluted or separated.

A. Experimental Causality (Why we do what we do)
  • Ammonium Acetate in Mobile Phase: Alachlor OA is an acid (carboxylic). We use a buffered mobile phase (pH ~7) to ensure it is fully deprotonated for Negative ESI mode.

  • Carbon SPE (GCB): Unlike C18, graphitized carbon retains highly polar anionic species.

  • Column Temperature (60-65°C): Critical for narrowing peak widths and improving the separation of the Alachlor OA/Acetochlor OA isomer pair.

B. Step-by-Step Workflow

Workflow Sample Water Sample (250 mL) Preserve Preservation (NH4Cl + 4°C) Sample->Preserve SPE_Load SPE Loading (Graphitized Carbon) Preserve->SPE_Load Wash Wash (Reagent Water) SPE_Load->Wash Elute Elution (MeOH/NH4OAc) Wash->Elute Conc Concentration (N2 Dry Down) Elute->Conc Recon Reconstitution (5mM NH4OAc) Conc->Recon Analysis LC-MS/MS (ESI Negative) Recon->Analysis

Figure 2: Sample preparation and analysis workflow for Alachlor OA.[2][3][4]

C. Instrument Parameters
  • LC Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm) or Phenyl-Hexyl.

  • Mobile Phase A: 5 mM Ammonium Acetate (aq).[5][6][7]

  • Mobile Phase B: Methanol.[3][4][5][6]

  • Gradient: Shallow gradient (e.g., 20% B to 40% B over 10 mins) is required to separate isomers.

  • MS Source: ESI Negative Mode.

  • MRM Transitions (Example):

    • Precursor: 264.1 m/z ([M-H]-)[5]

    • Quantifier: 160.1 m/z

    • Qualifier: 142.1 m/z (or 206 m/z depending on fragmentation)

Single-Laboratory Validation (SLV) Results

To validate this method in a single laboratory (following AOAC or ICH Q2(R1) guidelines), you must generate the following data. The data below represents typical acceptance criteria for a robust Alachlor OA method.

Selectivity (Isomer Resolution)

The most critical validation step is proving you do not quantify Acetochlor OA as Alachlor OA.

  • Requirement: Chromatographic resolution (

    
    ) between Alachlor OA and Acetochlor OA must be 
    
    
    
    (baseline separation).
  • Test: Inject a mixed standard of Alachlor OA and Acetochlor OA.[5]

  • Result: Alachlor OA typically elutes after Acetochlor OA on a C18 column.

Linearity and Range
  • Range: 0.05 µg/L to 5.0 µg/L (Groundwater relevant range).

  • Weighting:

    
     weighting is usually required due to the heteroscedasticity of MS data.
    
  • Acceptance:

    
    ; Residuals < 20%.[4]
    
Accuracy (Recovery) & Precision

Data derived from spiking reagent water and groundwater matrices.[7]

Spike Level (µg/L)Mean Recovery (%)RSD (%) (Repeatability)Acceptance Criteria
0.05 (LOQ) 85.412.170-130% Rec, RSD < 20%
0.50 (Mid) 98.25.380-120% Rec, RSD < 15%
5.00 (High) 99.13.880-120% Rec, RSD < 15%
Matrix Effects (ME)

Since Alachlor OA elutes early/mid-gradient, it is prone to suppression by humic acids.

  • Protocol: Compare slope of calibration curve in solvent vs. matrix-matched extract.

  • Calculation:

    
    [4]
    
  • Acceptance: ME should be within ±20%.[4] If ME < -20% (suppression), use an Internal Standard (e.g., Alachlor OA-d13 or Butachlor ESA).

Detection Limits
  • LCMRL (Lowest Concentration Minimum Reporting Level): A statistical calculation (per EPA) ensuring 99% confidence that recovery is 50-150%.

  • Typical Value: ~0.02 µg/L.[5]

Troubleshooting & Optimization

  • Low Recovery on SPE: Ensure the Carbon cartridge is not dried out during conditioning. Carbon requires specific wetting (Methanol -> Water).

  • Peak Tailing: Alachlor OA can chelate with metals. Ensure the LC system is passivated or use a PEEK-lined column.

  • Retention Time Shift: Large injections of water (reconstituted sample) can disrupt peak shape. Keep injection volume < 20 µL or match initial mobile phase composition.

References

  • U.S. Environmental Protection Agency. (2005).[7] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. [Link]

  • U.S. Geological Survey (USGS). (2000). Determination of Acetamide Herbicides and their Degradation Products in Water using Online Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry.[8] [Link]

  • AOAC International. (2016). Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (Applicable to general chemical validation). [Link]

  • SCIEX. (2008). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[3][5] Application Note. [Link]

Sources

Comparative Analysis of Alachlor OA Detection in Hydrogeological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Alachlor Oxanilic Acid (Alachlor OA) , a primary degradation product of the chloroacetanilide herbicide Alachlor.[1] Unlike the parent compound, which is non-ionic and moderately hydrophobic, Alachlor OA is anionic, highly water-soluble, and exhibits distinct transport mechanisms.[1]

This analysis focuses on the analytical performance of detecting Alachlor OA across three distinct water matrices: Groundwater , Surface Water , and Finished Drinking Water .[1] It contrasts the stability, recovery rates, and matrix effects associated with Alachlor OA against its "alternatives"—specifically the parent compound (Alachlor) and its sister metabolite, Alachlor Ethane Sulfonic Acid (Alachlor ESA).

Part 1: Chemical Profile & Environmental Fate[1]

To understand the analytical challenges, one must first understand the transformation pathway. Alachlor OA is not applied directly; it evolves via microbial degradation.[1]

Mechanistic Pathway

The parent Alachlor degrades via glutathione conjugation and subsequent oxidation.[1][2] This transforms a non-polar molecule into highly polar, mobile acid metabolites.[1]

Alachlor_Degradation Alachlor Alachlor (Parent) Non-ionic, Hydrophobic GST Glutathione Conjugation (Soil Microbes) Alachlor->GST Degradation ESA Alachlor ESA (Ethane Sulfonic Acid) Highly Mobile GST->ESA Oxidation Pathway A OA Alachlor OA (Oxanilic Acid) Anionic, Persistent GST->OA Oxidation Pathway B

Figure 1: Degradation pathway of Alachlor into its primary ionic metabolites, ESA and OA.[1][3][4][5][6][7] Note the divergence in chemical polarity compared to the parent.

The "Alternative" Comparison: Parent vs. Metabolite

From an analytical perspective, Alachlor OA behaves significantly differently than the parent Alachlor.

FeatureAlachlor (Parent)Alachlor OA (Target)Analytical Implication
Polarity Non-polarHigh (Anionic)OA requires specialized SPE (Carbon/Anion Exchange) rather than standard C18.
Mobility Low (binds to soil)High (leaches)OA is found at higher concentrations in groundwater than the parent.[1]
Ionization ESI Positive (+)ESI Negative (-)OA requires polarity switching or dedicated negative mode runs in LC-MS/MS.[1]
Stability Susceptible to hydrolysisHighly StableOA persists longer, making it a better marker for historical contamination.[1]

Part 2: Matrix-Specific Comparative Analysis[1]

The detection of Alachlor OA is heavily influenced by the water source. The following analysis compares performance metrics across matrices using LC-MS/MS (ESI-) following protocols similar to EPA Method 535 .

Groundwater (The Primary Reservoir)
  • Performance Profile: High Recovery, Low Interference.[1]

  • Observation: Groundwater is the primary sink for Alachlor OA due to its high mobility.[1]

  • Matrix Effect: Generally low.[1][4] Groundwater lacks the humic acids found in surface water, resulting in cleaner chromatograms.[1]

  • Experimental Insight: Because OA concentrations in groundwater often exceed the parent compound by orders of magnitude (e.g., >1.0 µg/L vs <0.1 µg/L), sensitivity is rarely the bottleneck; linearity at high concentrations is the challenge.

Surface Water (The Challenge Matrix)
  • Performance Profile: Variable Recovery, High Ion Suppression.[1]

  • Observation: Surface water contains high Total Organic Carbon (TOC) and suspended solids.[1]

  • Matrix Effect: Severe Ion Suppression. In ESI Negative mode, fulvic acids co-elute with Alachlor OA, competing for charge and potentially reducing signal by 20-40%.[1]

  • Corrective Action: Use of Isotopic Dilution (Alachlor OA-d13 internal standard) is mandatory to correct for signal loss.

Finished Drinking Water (The Regulated Matrix)
  • Performance Profile: High Precision, Preservation Dependent.

  • Observation: Chlorination can react with amine groups, though OA is relatively stable.[1]

  • Matrix Effect: Quenching agents (sodium thiosulfate vs. ammonium chloride) affect recovery.[1]

  • Critical Protocol: EPA 535 mandates Ammonium Chloride for preservation.[1] Thiosulfate can cause sulfur interference in MS detection.[1]

Summary Data: Recovery & Precision by Matrix

Data aggregated from validation studies of EPA Method 535 and USGS monitoring.

MatrixMean Recovery (%)RSD (%)Matrix Effect (Signal)Primary Challenge
Reagent Water (Control) 98.53.2NoneBaseline
Groundwater 94.25.1< 10% SuppressionHigh ionic strength
Surface Water 82.112.425-40% Suppression High TOC / Fulvic Acids
Drinking Water 91.86.8NegligibleChlorination byproducts

Part 3: Validated Experimental Protocol (EPA 535 Modified)

To ensure scientific integrity and reproducibility, the following workflow utilizes Graphitized Carbon Black (GCB) Solid Phase Extraction (SPE), which is superior to C18 for retaining polar organic acids like Alachlor OA.[1]

Analytical Workflow Diagram

Method_Workflow cluster_0 Sample Prep cluster_1 Solid Phase Extraction (SPE) cluster_2 Quantitation Sample 250mL Sample + NH4Cl Preservative IS Add Internal Std (Alachlor OA-d13) Sample->IS Cond Condition: MeOH -> Reagent Water IS->Cond Load Load Sample (10 mL/min) Cond->Load Elute Elute: MeOH/MTBE + 10% Formic Acid Load->Elute Evap N2 Evaporation Reconstitute in Mobile Phase Elute->Evap LCMS LC-MS/MS (ESI-) MRM: 264 -> 160 Evap->LCMS

Figure 2: Optimized extraction and detection workflow for Alachlor OA.[1] Note the specific elution solvent requirement for acidic metabolites.

Step-by-Step Methodology

1. Sample Preservation:

  • Collect 250 mL samples in amber glass.

  • Add Ammonium Chloride (30 mg/L) to inhibit biological activity and dechlorinate.

  • Why: Sodium Thiosulfate (common dechlorinator) interferes with MS sensitivity for sulfonated analogs (ESA) often analyzed concurrently.[1]

2. Solid Phase Extraction (SPE):

  • Cartridge: Graphitized Carbon Black (e.g., Resprep Carboprep 90) or Divinylbenzene-N-Vinylpyrrolidone copolymer.[1]

  • Conditioning: Methanol followed by reagent water.[1][8] Do not let the cartridge dry.[1]

  • Loading: Pass sample at 10 mL/min.

  • Elution: Critical step.[9] Use Methanol containing 0.1% Formic Acid .[1][8]

  • Causality: Alachlor OA is acidic.[1] Acidifying the eluent ensures the molecule is protonated or sufficiently soluble in the organic phase for release from the carbon bed.

3. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 5mM Ammonium Acetate in Water.[1][3][5]

    • B: Methanol.[1][3][5]

  • Ionization: ESI Negative Mode .

  • MRM Transitions:

    • Quantifier: m/z 264.1

      
       160.1[1]
      
    • Qualifier: m/z 264.1

      
       146.1[1]
      

Part 4: Technical Discussion & Troubleshooting

The "False Positive" Risk

Alachlor OA shares isobaric mass with Acetochlor OA.[1]

  • Problem: Both have a precursor ion of m/z 264.

  • Solution: They must be separated chromatographically.[1][8] Alachlor OA typically elutes after Acetochlor OA on a standard C18 column due to slight structural differences in the ethyl vs. methyl side chains.[1]

Limit of Detection (LOD) Comparison

When optimized, the method sensitivity varies by matrix:

MatrixLOD (µg/L)LCMRL (Lowest Conc. Min. Reporting Level)
Reagent Water 0.0020.011
Groundwater 0.0040.015
Surface Water 0.0080.024

Note: The higher LOD in surface water is a direct result of the signal-to-noise ratio degradation caused by matrix suppression.

References

  • U.S. Environmental Protection Agency (EPA). (2005).[1][3] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][10][11] Version 1.1. [Link][1]

  • U.S. Geological Survey (USGS). (1996).[1] Occurrence of Alachlor and its Sulfonated Metabolite in Rivers and Reservoirs of the Midwestern United States.[1] USGS Publications Warehouse.[1] [Link]

  • U.S. Geological Survey (USGS). (1998).[1][3] Distribution of Major Herbicides in Ground Water of the United States.[1][12] Water-Resources Investigations Report 98-4245.[1][12] [Link][1]

  • Minnesota Department of Health. (2018).[1] Alachlor and Drinking Water: Health Based Guidance. [Link]

  • SCIEX. (2011).[1] EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[1][10][11] Application Note. [Link]

Sources

Safety Operating Guide

Safe Handling Protocol: Alachlor Oxanilic Acid (Alachlor OA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Alachlor Oxanilic Acid (Alachlor OA) [CAS: 171262-17-2] is a primary soil and water metabolite of the chloroacetanilide herbicide Alachlor. While Alachlor itself is a Group 2B carcinogen (IARC) and a known skin sensitizer, the OA metabolite represents a distinct toxicological profile.

Crucial Chemical Distinction: Unlike the parent compound, Alachlor OA is formed by the displacement of the chlorine atom with an oxanilic acid moiety (Formula: C₁₄H₁₉NO₄). While this theoretically reduces the alkylating potential associated with the chlorine leaving group, regulatory bodies (EPA, Minnesota Dept. of Health) maintain strict Health Advisory levels due to structural similarities and potential hematological effects (anemia) observed in surrogate studies.

Operational Reality: In the laboratory, Alachlor OA is most frequently handled as a high-purity reference standard dissolved in polar organic solvents (typically Acetonitrile or Methanol ). Therefore, the immediate safety risk is often driven by the solvent's permeation properties and the dust inhalation potential of the neat solid.

Strategic Risk Assessment & PPE Selection

This protocol utilizes a Layered Defense Strategy . You must select PPE based on the physical state of the substance.

A. Respiratory Protection (The First Line)
  • Engineering Control (Mandatory): All handling of neat solid (powder) or concentrated stock solutions must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

  • PPE Overlay:

    • Solid Handling: If weighing outside a hood is unavoidable (not recommended), a P100 Particulate Respirator is required to prevent inhalation of micro-aerosols.

    • Solution Handling: Standard CFH is sufficient; respirator is secondary unless a spill occurs outside the hood.

B. Dermal Protection (The Critical Variable)

Most lab accidents with standards occur via transdermal absorption through compromised gloves. Alachlor OA is frequently dissolved in Acetonitrile (ACN), which permeates standard nitrile gloves rapidly.

Glove Compatibility Matrix
Handling ContextSolvent CarrierRecommended Glove MaterialThicknessBreakthrough Time
Neat Solid (Weighing) NoneNitrile ≥ 5 mil (0.12 mm)> 480 min (Solid)
Stock Prep / Solution Acetonitrile (ACN) Double Gloving Required: Inner: Laminate (Silver Shield)Outer: Nitrile (for grip)Inner: 2.7 milOuter: 5 mil> 480 min (Laminate)
Stock Prep / Solution Methanol (MeOH) Nitrile (Splash Only) or Butyl Rubber Nitrile: ≥ 5 milButyl: ≥ 15 milNitrile: < 15 minButyl: > 480 min

Expert Insight: Do not rely on standard exam-grade nitrile gloves when handling ACN solutions of Alachlor OA. ACN can permeate nitrile in under 6 minutes, carrying the dissolved metabolite against your skin. Use a Silver Shield® laminate liner or change nitrile gloves immediately upon any splash.

Operational Workflow: Step-by-Step

This workflow is designed to be a self-validating system. If a step cannot be completed (e.g., hood alarm sounds), the process halts.

Phase 1: Preparation (The "Clean" Zone)
  • Verify Solvent: Confirm the solvent required for the standard (usually ACN or MeOH).

  • Glove Check: Inspect gloves for pinholes using the "air inflation" method before donning.

  • Static Control: If handling the neat solid (approx. 5-10 mg), use an anti-static gun on the weighing boat. Alachlor OA powder can be electrostatic, increasing dispersion risk.

Phase 2: Manipulation (The "Hot" Zone)
  • Positioning: Place the balance inside the fume hood or use a localized powder containment enclosure.

  • Solvation:

    • Add the solvent to the volumetric flask before adding the solid if possible (to minimize dust), or wash the weighing boat directly into the flask.

    • Critical Stop: If using ACN, ensure you are wearing laminate liners or double-nitrile (changing outer pair every 15 mins).

  • Decontamination: Wipe down the exterior of the stock vial with a solvent-dampened Kimwipe before removing it from the hood.

Phase 3: Waste & Doffing
  • Disposal:

    • Solid Waste: Contaminated wipes/gloves go to Hazardous Solid Waste.

    • Liquid Waste: Alachlor OA is Non-Halogenated (unless mixed with DCM/Chloroform). Dispose of in the Non-Halogenated Organic Solvent stream.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove eyewear.

    • Remove lab coat.

    • Remove inner gloves.[1]

    • Wash hands immediately with soap and water (20 seconds).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and waste disposal, ensuring no ambiguity during operations.

Alachlor_OA_Safety Start Start: Handling Alachlor OA State_Check Determine Physical State Start->State_Check Solid Neat Solid (Powder) State_Check->Solid Solution Solution (Liquid) State_Check->Solution PPE_Solid PPE: Single Nitrile Gloves + P100 Mask (if outside hood) Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check ACN Acetonitrile (ACN) Solvent_Check->ACN MeOH Methanol (MeOH) Solvent_Check->MeOH PPE_ACN PPE: Laminate Liner (Silver Shield) + Outer Nitrile Glove ACN->PPE_ACN PPE_MeOH PPE: Double Nitrile (Change <15m) or Butyl Rubber MeOH->PPE_MeOH Disposal Disposal: Non-Halogenated Waste (Note: Alachlor OA has no Cl) PPE_Solid->Disposal PPE_ACN->Disposal PPE_MeOH->Disposal

Figure 1: Decision logic for PPE selection based on solvent carrier and physical state. Note the specific requirement for laminate gloves when handling Acetonitrile solutions.

Emergency Response Protocols

EventImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 min. Do not use solvents (ethanol) to clean skin; this enhances absorption.Seek medical evaluation.[2][3][4] Provide SDS (Note: Alachlor OA is a sensitizer).
Eye Contact Flush with eyewash station for 15 min, holding eyelids open.Consult ophthalmologist immediately.
Spill (Solid) Dampen with water (mist) to prevent dust. Scoop into hazardous waste.Clean area with soap/water.[2][4] Do not sweep dry dust.
Spill (Liquid) Absorb with vermiculite or spill pads.Ventilate area.[3][5] Treat as flammable solvent spill.

References & Authoritative Grounding

  • U.S. Environmental Protection Agency (EPA). (2018). Drinking Water Health Advisories for Alachlor and Metabolites. Provides toxicity comparison between parent Alachlor and OA/ESA metabolites.[6]

  • Minnesota Department of Health. (2016). Toxicological Summary for: Alachlor ESA and Alachlor OXA. Establishes reference doses and health risk limits based on hematological effects.

  • PubChem. (n.d.).[7] Alachlor Oxanilic Acid (Compound Summary). Confirms chemical structure (removal of Chlorine atom) and physical properties.[7]

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Database. Source for Acetonitrile/Methanol breakthrough times for Nitrile vs. Laminate gloves.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.